molecular formula C6H6BrNO2 B1377217 5-Bromo-3-methoxypyridin-2(1H)-one CAS No. 1189757-62-7

5-Bromo-3-methoxypyridin-2(1H)-one

Cat. No.: B1377217
CAS No.: 1189757-62-7
M. Wt: 204.02 g/mol
InChI Key: PTFYUJWNSXKSFV-UHFFFAOYSA-N
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Description

5-Bromo-3-methoxypyridin-2(1H)-one is a useful research compound. Its molecular formula is C6H6BrNO2 and its molecular weight is 204.02 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-3-methoxy-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrNO2/c1-10-5-2-4(7)3-8-6(5)9/h2-3H,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTFYUJWNSXKSFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CNC1=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20743902
Record name 5-Bromo-3-methoxypyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20743902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189757-62-7
Record name 5-Bromo-3-methoxypyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20743902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 5-Bromo-3-methoxypyridin-2(1H)-one: Molecular Structure, Properties, and Synthetic Considerations

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 5-Bromo-3-methoxypyridin-2(1H)-one, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. Given the specialized nature of this molecule, this document synthesizes available data on its structural characteristics, predicted spectroscopic profile, and plausible synthetic pathways, supported by comparative analysis with closely related analogues.

Core Molecular Structure and Chemical Identity

This compound is a substituted pyridinone. The core of the molecule is a six-membered heterocyclic ring containing a nitrogen atom. The nomenclature "(1H)-one" signifies that the pyridinone ring predominantly exists in its keto tautomeric form, with a carbonyl group at the C2 position and a hydrogen atom on the nitrogen. This is a critical structural feature influencing the molecule's electronic properties and reactivity.

The ring is further functionalized with a bromine atom at the C5 position and a methoxy group (-OCH3) at the C3 position. The presence and positioning of these functional groups are key to its utility as a chemical building block.

Table 1: Chemical Identity of this compound

IdentifierValue
IUPAC Name 5-bromo-3-methoxy-1H-pyridin-2-one[1]
CAS Number 1189757-62-7
Molecular Formula C₆H₆BrNO₂[1]
Molecular Weight 204.02 g/mol
SMILES COC1=CC(=CNC1=O)Br[1]
InChI InChI=1S/C6H6BrNO2/c1-10-5-2-4(7)3-8-6(5)9/h2-3H,1H3,(H,8,9)[1]
Monoisotopic Mass 202.95819 Da[1]

Structural Elucidation and Spectroscopic Profile

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

The proton (¹H) and carbon-¹³ (¹³C) NMR spectra are essential for structural verification. Based on the structure, the following spectral characteristics are predicted:

  • ¹H NMR:

    • A singlet for the methoxy protons (-OCH₃), expected to appear around 3.8-4.0 ppm.

    • Two doublets in the aromatic region for the two protons on the pyridinone ring. The proton at C4 and the proton at C6 will show coupling to each other.

    • A broad singlet for the N-H proton, with its chemical shift being dependent on solvent and concentration.

  • ¹³C NMR:

    • Six distinct signals corresponding to the six carbon atoms in the molecule.

    • A signal for the carbonyl carbon (C=O) in the downfield region, typically around 160-170 ppm.

    • A signal for the methoxy carbon around 55-60 ppm.

    • Four signals in the aromatic region for the carbons of the pyridinone ring. The carbon attached to the bromine (C5) will be significantly influenced by the halogen's electronic effects.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is valuable for identifying key functional groups. The predicted spectrum for this compound would feature:

  • N-H Stretch: A broad absorption band in the region of 3200-3400 cm⁻¹, characteristic of the N-H bond in the pyridinone ring. The tautomeric equilibrium between the keto and enol (2-hydroxy-pyridine) forms can influence the presence and shape of N-H and O-H stretching bands.

  • C=O Stretch: A strong, sharp absorption band around 1650-1680 cm⁻¹ corresponding to the carbonyl group of the pyridinone. This is a key diagnostic peak.

  • C-O Stretch: An absorption band for the methoxy group's C-O bond, typically found in the 1250-1000 cm⁻¹ region.

  • C-Br Stretch: A weaker absorption in the fingerprint region, typically below 600 cm⁻¹.

Mass Spectrometry (MS) (Predicted)

Mass spectrometry provides information about the molecular weight and fragmentation pattern.

  • Molecular Ion Peak (M⁺): The electron ionization (EI) mass spectrum would show a characteristic pair of molecular ion peaks of nearly equal intensity at m/z 203 and 205, corresponding to the two naturally occurring isotopes of bromine (⁷⁹Br and ⁸¹Br)[3].

  • Predicted Adducts: Predicted collision cross-section data suggests the following m/z values for common adducts: [M+H]⁺ at 203.96547 and [M+Na]⁺ at 225.94741[1].

  • Fragmentation: Common fragmentation pathways could involve the loss of the methoxy group or the bromine atom.

Synthesis and Reactivity

Proposed Synthetic Pathway

A plausible synthetic route to this compound would likely start from a readily available precursor like 3,5-dibromopyridine.

Synthesis_Pathway cluster_step1 Step 1 cluster_step2 Step 2 A 3,5-Dibromopyridine B 3-Bromo-5-methoxypyridine A->B Nucleophilic Aromatic Substitution C This compound B->C Hydroxylation at C2 reagent1 Sodium Methoxide (NaOMe) in DMF reagent2 Oxidation / Hydroxylation

Caption: Proposed two-step synthesis of this compound.

Step 1: Nucleophilic Aromatic Substitution. The synthesis would begin with the selective methoxylation of 3,5-dibromopyridine. By using a nucleophile like sodium methoxide in a suitable solvent such as N,N-dimethylformamide (DMF), one of the bromine atoms can be displaced to yield 3-Bromo-5-methoxypyridine[4][5]. The reaction conditions, such as temperature and reaction time, would be critical to ensure monosubstitution.

Step 2: Hydroxylation/Oxidation. The subsequent step involves the introduction of a hydroxyl group at the C2 position, which would then tautomerize to the more stable pyridinone form. This transformation can be challenging and may require specific reagents to achieve regioselectivity.

Reactivity Profile

The reactivity of this compound is dictated by its functional groups:

  • Bromine Atom: The C-Br bond provides a handle for various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the introduction of a wide range of substituents at the C5 position, making it a valuable intermediate in the synthesis of more complex molecules[6].

  • Pyridinone Ring: The N-H proton can be deprotonated by a suitable base, allowing for N-alkylation or N-arylation reactions. The carbonyl group can also potentially undergo reactions typical of amides.

  • Methoxy Group: The methoxy group is generally stable but can be cleaved under harsh acidic conditions (e.g., using HBr or BBr₃) to reveal a hydroxyl group.

Potential Applications in Research and Drug Development

Substituted pyridinones are a class of compounds with diverse biological activities. They are found in the core structure of various pharmaceuticals. The presence of a bromine atom makes this compound a versatile building block for creating libraries of compounds for drug discovery screening. For example, related bromo-pyridyl compounds are used in the synthesis of agents targeting central nicotinic acetylcholine receptors and as intermediates for antibacterial and antifungal agents[7].

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not widely available. However, based on the data for structurally similar compounds like 5-Bromo-3-methyl-2(1H)-pyridinone, the following hazards should be anticipated[8]:

  • Harmful if swallowed.

  • Causes skin irritation.

  • Causes serious eye damage.

Table 2: Recommended Handling Precautions

Precaution CategoryRecommendation
Personal Protective Equipment (PPE) Wear protective gloves, safety goggles with side-shields, and a lab coat[8][9].
Ventilation Use only in a well-ventilated area, preferably in a chemical fume hood[10].
Handling Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.
Storage Store in a tightly closed container in a dry and cool place, away from incompatible materials.

Conclusion

This compound is a promising heterocyclic intermediate with significant potential for applications in organic synthesis and medicinal chemistry. While comprehensive experimental data for this specific molecule is limited, this guide provides a robust framework for its structural understanding, predicted properties, and synthetic utility based on established chemical principles and analysis of related compounds. As research involving this and similar scaffolds progresses, a more detailed experimental characterization is anticipated.

References

  • Supporting Information for "A Folded Capsule with an Aromatic Interior in Water: A New Class of Synthetic Host for Organic Molecules". The Royal Society of Chemistry. [Link]

  • ChemTreat C2189G Safety Data Sheet. (2015, September 14).
  • Crystal structure of bis{3-(3-bromo-4-methoxyphenyl)-5-[6-(1H-pyrazol-1-yl)pyridin-2-yl]-1,2,4-triazol-3-ato}iron(II) methanol disolvate.
  • 5-Bromo-5-nitro-1,3-dioxane Safety Data Sheet. (2014, June 29). Sigma-Aldrich.
  • Supporting Information for "Self-Assembly of a Photoresponsive Spherical Complex". Wiley-VCH. [Link]

  • N′-(5-Bromo-2-hydroxy-3-methoxybenzylidene)isonicotinohydrazide. National Institutes of Health (NIH). [Link]

  • Pyrrolidine Safety Data Sheet. (2025, April 30). Sigma-Aldrich.
  • This compound. PubChemLite. [Link]

  • Infrared Absorption Spectra of 5-Bromo-2-3-Dihydroxy Pyridine. Journal of Indian Research. [Link]

  • Efficient Synthesis of Chiral 5-Methoxycarbonylpyridin-2(1H)-ones and 3-Bromo-5-methoxycarbonylpyridin-2(1H)-ones. ResearchGate. [Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. [Link]

  • Bromophenols from the Marine Red Alga Symphyocladia latiuscula and Their Radical Scavenging Activity - Supporting Information. ACG Publications. [Link]

  • Supplementary Information for "A mild and efficient method for the ortho-bromination of phenols". Beilstein Journals. [Link]

  • 2(1H)-Pyrimidinone, 5-bromo-. NIST WebBook. [Link]

Sources

The Emerging Biological Significance of 5-Bromo-3-methoxypyridin-2(1H)-one: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyridin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of specific substituents, such as bromine and a methoxy group, can significantly modulate the pharmacological profile of this heterocyclic system. This technical guide provides an in-depth exploration of the potential biological activities of 5-Bromo-3-methoxypyridin-2(1H)-one, drawing upon evidence from structurally related analogs. While direct biological data for this specific molecule is limited, a comprehensive analysis of the literature surrounding brominated pyridines and methoxylated pyridinones suggests promising avenues for investigation in oncology, infectious diseases, and enzyme inhibition. This document is intended to serve as a foundational resource for researchers and drug development professionals interested in the therapeutic potential of this and related compounds.

Introduction: The Pyridin-2(1H)-one Core and the Influence of Halogenation and Methoxylation

The pyridine ring is a fundamental heterocyclic motif found in a vast array of natural products and synthetic pharmaceuticals.[1] Its unique electronic properties and ability to participate in hydrogen bonding make it a versatile scaffold for molecular recognition. The pyridin-2(1H)-one tautomer, in particular, has garnered significant attention due to its diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] The biological activity of pyridinone derivatives can be finely tuned through substitution at various positions of the ring.

The introduction of a bromine atom, as in this compound, is a well-established strategy in medicinal chemistry to enhance biological activity. The bromine substituent can increase lipophilicity, thereby improving membrane permeability, and can also act as a bulky group to confer selectivity for specific protein binding pockets. Furthermore, the carbon-bromine bond can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in ligand-receptor binding. Brominated pyridines have demonstrated notable cytotoxic effects against various cancer cell lines and activity against a range of pathogenic microbes.[1]

The methoxy group at the 3-position also plays a crucial role in modulating the molecule's properties. It can influence the electronic distribution within the pyridine ring and participate in hydrogen bonding interactions as a hydrogen bond acceptor. The presence of methoxy groups in flavonoid analogs has been shown to promote cytotoxic activity in various cancer cell lines.[4] The combination of both a bromo and a methoxy substituent on the pyridin-2(1H)-one core therefore presents an intriguing chemical entity with the potential for multifaceted biological activities.

Synthesis of this compound: A Proposed Protocol

Proposed Synthetic Pathway

Synthesis_Pathway A 3,5-Dibromopyridine B 3-Bromo-5-methoxypyridine A->B 1. NaOMe, DMF 2. Heat C 5-Bromo-3-methoxy-1-((2-(trimethylsilyl)ethoxy)methyl)pyridin-2(1H)-one B->C 1. m-CPBA, DCM 2. SEM-Cl, NaH, DMF D This compound C->D TBAF, THF

Caption: Proposed synthesis of this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 3-Bromo-5-methoxypyridine [5][7]

  • To a solution of 3,5-dibromopyridine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add sodium methoxide (1.1 eq).

  • Heat the reaction mixture at 80-90°C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 3-bromo-5-methoxypyridine.

Step 2: N-oxidation and SEM-protection

  • Dissolve 3-bromo-5-methoxypyridine (1.0 eq) in dichloromethane (DCM) and cool to 0°C.

  • Add meta-chloroperoxybenzoic acid (m-CPBA) (1.2 eq) portion-wise and stir the reaction at room temperature until completion.

  • Quench the reaction with aqueous sodium thiosulfate and extract with DCM.

  • Dry the organic layer and concentrate to give the crude N-oxide.

  • Dissolve the crude N-oxide in anhydrous DMF and add sodium hydride (1.2 eq) at 0°C.

  • Add (2-(trimethylsilyl)ethoxy)methyl chloride (SEM-Cl) (1.2 eq) and allow the reaction to warm to room temperature.

  • After completion, quench with water and extract with ethyl acetate.

  • Purify the product by column chromatography.

Step 3: Deprotection to yield this compound

  • Dissolve the SEM-protected intermediate (1.0 eq) in tetrahydrofuran (THF).

  • Add tetrabutylammonium fluoride (TBAF) (1.5 eq) and stir at room temperature.

  • Monitor the reaction by TLC.

  • Upon completion, concentrate the reaction mixture and purify by column chromatography to yield the final product.

Potential Biological Activities: An Evidence-Based Postulation

Based on the biological activities reported for structurally similar compounds, this compound is a promising candidate for investigation in several therapeutic areas.

Anticancer Activity

The pyridinone scaffold is a common feature in many anticancer agents.[2][3] The introduction of a bromine atom can enhance cytotoxic effects.[1] Several brominated pyridine derivatives have shown potent activity against various cancer cell lines, including lung and breast cancer.[8][9]

Hypothesized Mechanism of Action: The anticancer activity of pyridinone derivatives is often attributed to the inhibition of protein kinases that are crucial for cancer cell proliferation and survival.[2] For instance, derivatives of 3,5-disubstituted pyridin-2(1H)-ones have been identified as inhibitors of p38α mitogen-activated protein kinase (MAPK), a key enzyme in inflammatory and cellular stress responses.[10][11] Additionally, O-alkylated pyridone derivatives have demonstrated potent inhibitory activity against PIM-1 kinase, a proto-oncogene involved in cell cycle progression and apoptosis.[12] The presence of both the pyridinone core and the bromo substituent in this compound suggests that it may exhibit antiproliferative activity through similar mechanisms.

Experimental Workflow for Anticancer Evaluation

Anticancer_Workflow A Cancer Cell Lines (e.g., A549, MCF-7) B Compound Treatment (this compound) A->B C MTT Assay (Cell Viability) B->C D IC50 Determination C->D E Mechanism of Action Studies (e.g., Kinase Inhibition Assay, Apoptosis Assay) D->E

Caption: Workflow for evaluating the anticancer activity of the target compound.

Antimicrobial Activity

The pyridine nucleus is also a key component of many antimicrobial agents.[13] Brominated pyridines have shown activity against a range of pathogenic bacteria.[1] For example, a derivative of 5-bromo-2-methylpyridin-3-amine exhibited significant biofilm inhibition against Escherichia coli.[13]

Hypothesized Mechanism of Action: The antimicrobial mechanisms of pyridine derivatives are diverse and can include the inhibition of essential enzymes like DNA gyrase and dihydrofolate reductase (DHFR). The structural features of this compound may allow it to interact with and inhibit microbial targets, leading to bacteriostatic or bactericidal effects.

Enzyme Inhibitory Activity

Pyridinone derivatives have been identified as inhibitors of a variety of enzymes.[2]

  • Kinase Inhibition: As mentioned previously, pyridinones can act as kinase inhibitors, which is relevant for both anticancer and anti-inflammatory applications.[10][11][12]

  • Amylase and Glucosidase Inhibition: A library of pyridone derivatives demonstrated inhibitory activity against α-amylase and α-glucosidase, enzymes involved in carbohydrate metabolism, suggesting potential applications in the management of diabetes.[14][15]

  • Monoamine Oxidase (MAO) Inhibition: Certain methoxyphenyl derivatives have been shown to inhibit monoamine oxidase B (MAO-B), an enzyme involved in the degradation of neurotransmitters, indicating potential for the treatment of neurodegenerative diseases.[16]

The diverse enzyme inhibitory potential of the pyridinone scaffold suggests that this compound could be a valuable tool for probing various enzymatic pathways.

Quantitative Data from Related Compounds

To provide a quantitative context for the potential bioactivity of this compound, the following table summarizes the reported activities of structurally related compounds.

Compound ClassBiological ActivityTarget/AssayReported IC50/ActivityReference
Amide-based pyridinium bromidesCytotoxicityA-549 lung cancer cellsIC50 values ranging from 59 to 64 µM[8]
Pyridinone-quinazoline derivativesAnticancerMCF-7, HeLa, HepG2 cellsIC50 values ranging from 9 to 15 µM[2][3]
O-alkyl pyridine derivativesPIM-1 Kinase InhibitionPIM-1 KinaseIC50 = 0.095 µM (for compound 4f)[12]
Pyridone derivativesα-amylase Inhibitionα-amylaseIC50 = 9.20 µM (for compound 13)[14][15]
Pyridone derivativesα-glucosidase Inhibitionα-glucosidaseIC50 = 3.05 µM (for compound 12)[14][15]
5-Aryl-2-methylpyridin-3-amine derivative (4f)Biofilm InhibitionEscherichia coli91.95% inhibition[13]

Conclusion and Future Directions

While direct experimental data on the biological activity of this compound is currently lacking, a comprehensive analysis of the existing literature on related brominated pyridines and pyridinone derivatives strongly suggests its potential as a biologically active molecule. The presence of the pyridin-2(1H)-one core, combined with the strategic placement of bromo and methoxy substituents, makes it a compelling candidate for investigation in oncology, infectious disease research, and as an enzyme inhibitor.

Future research should focus on the efficient and validated synthesis of this compound, followed by a systematic evaluation of its biological activities. High-throughput screening against a panel of cancer cell lines and microbial strains would be a logical first step. Subsequent mechanistic studies, including kinase inhibition assays and profiling against other relevant enzymes, will be crucial to elucidate its mode of action and identify its primary cellular targets. The insights gained from such studies will be invaluable for the future design and development of novel therapeutics based on the this compound scaffold.

References

  • Solid-phase synthesis and cytotoxic evaluation of novel pyridinium bromides. Scientific Reports. Available from: [Link]

  • Solid-phase synthesis and cytotoxic evaluation of novel pyridinium bromides. ResearchGate. Available from: [Link]

  • Solid-phase synthesis and cytotoxic evaluation of novel pyridinium bromides. PubMed. Available from: [Link]

  • Recent Advances of Pyridinone in Medicinal Chemistry. PubMed Central. Available from: [Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. Available from: [Link]

  • Bioevaluation of synthetic pyridones as dual inhibitors of α-amylase and α-glucosidase enzymes and potential antioxidants. PubMed. Available from: [Link]

  • The enzyme-activated irreversible inhibition of type-B monoamine oxidase by 3-(4-[(3-chlorophenyl)methoxy]phenyl)-5-[(methylamino) methyl]-2-oxazolidinone methanesulphonate (compound MD 780236) and the enzyme-catalysed oxidation of this compound as competing reactions. National Center for Biotechnology Information. Available from: [Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. PubMed. Available from: [Link]

  • Imparting aromaticity to 2-pyridone derivatives by O-alkylation resulted in new competitive and non-competitive PIM-1 kinase inhibitors with caspase-activated apoptosis. PubMed Central. Available from: [Link]

  • Pyridin-2(1H)one derivatives: A possible new class of therapeutics for mechanical allodynia. ResearchGate. Available from: [Link]

  • Improved potency of pyridin-2(1H)one derivatives for the treatment of mechanical allodynia. PubMed. Available from: [Link]

  • Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. MDPI. Available from: [Link]

  • Bioevaluation of synthetic pyridones as dual inhibitors of α‐amylase and α‐glucosidase enzymes and potential antioxidants. ResearchGate. Available from: [Link]

  • Efficient Synthesis of Chiral 5-Methoxycarbonylpyridin-2(1H)-ones and 3-Bromo-5-methoxycarbonylpyridin-2(1H)-ones. ResearchGate. Available from: [Link]

  • Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. MDPI. Available from: [Link]

  • Anti-Angiogenic and Anti-Proliferative Activities of 5-Bromo-N-(2,5-Dioxopyrrolidin-1-Yl)-1H-Indole-2-Carboxamide. Asian Pacific Journal of Cancer Prevention. Available from: [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. PubMed Central. Available from: [Link]

  • Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry. Available from: [Link]

Sources

Unlocking the Therapeutic Potential of 5-Bromo-3-methoxypyridin-2(1H)-one: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridinone scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its remarkable versatility and presence in a wide array of biologically active compounds.[1][2][3][4] This technical guide delves into the potential therapeutic applications of a specific derivative, 5-Bromo-3-methoxypyridin-2(1H)-one. While direct biological data for this exact molecule is limited, the extensive body of research on related pyridinone compounds provides a robust framework for predicting and experimentally validating its therapeutic targets. This document will serve as an in-depth resource for researchers, outlining a strategic, multi-pronged approach to elucidate the mechanism of action and identify the molecular targets of this promising compound. By synthesizing established principles with cutting-edge experimental workflows, we aim to accelerate the translation of this molecule from a chemical entity to a potential therapeutic agent.

The Pyridinone Scaffold: A Foundation of Diverse Bioactivity

Pyridinone derivatives have garnered significant attention in drug discovery for their broad spectrum of pharmacological activities, including antitumor, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][3][4] The unique physicochemical characteristics of the pyridinone ring, such as its ability to act as both a hydrogen bond donor and acceptor, contribute to its capacity to interact with a diverse range of biological targets.[3][5][6] This inherent versatility makes the pyridinone core an attractive starting point for the design of novel therapeutics.

Known Therapeutic Targets of Pyridinone Derivatives

A comprehensive review of the scientific literature reveals that pyridinone-based molecules have been successfully developed to modulate the activity of several key protein families implicated in human diseases. Understanding these established targets provides a logical starting point for investigating this compound.

Target ClassSpecific ExamplesTherapeutic Area
Protein Kinases PIM-1, Protein Tyrosine Kinases (PTKs), Met Kinase, Mitogen-activated Protein Kinase (MAPK)[1][2][7]Oncology
Epigenetic Modifiers Histone Deacetylase (HDAC)[1][2]Oncology, Neurology
Metabolic Enzymes Isocitrate Dehydrogenase (IDH)[1][2]Oncology
Viral Enzymes HBV DNA Polymerase, HIV Reverse Transcriptase, SARS-CoV-2 Main Protease[1][2][8]Infectious Diseases
G Protein-Coupled Receptors (GPCRs) Adenosine A2A Receptor, Formyl Peptide Receptors (FPRs)[9][10]Immuno-oncology, Inflammation

Hypothetical Therapeutic Targets for this compound

Based on the established activities of the pyridinone scaffold, we can formulate initial hypotheses regarding the potential therapeutic targets of this compound. The bromo and methoxy substitutions on the pyridinone ring will influence the molecule's steric and electronic properties, potentially conferring selectivity for specific targets within the broader classes identified above.

Figure 1: Hypothesized target classes for this compound.

Experimental Workflow for Target Identification and Validation

A systematic and multi-faceted experimental approach is crucial for definitively identifying and validating the therapeutic targets of this compound. The following workflow outlines a logical progression from broad, unbiased screening to specific, hypothesis-driven validation.

Target_Validation_Workflow cluster_Discovery Phase 1: Target Discovery (Unbiased) cluster_Hypothesis Phase 2: Hypothesis Generation cluster_Validation Phase 3: Target Validation (Hypothesis-Driven) Affinity_Chromatography Affinity Chromatography-Mass Spectrometry Bioinformatics Bioinformatics Analysis Affinity_Chromatography->Bioinformatics Phenotypic_Screening High-Content Phenotypic Screening Phenotypic_Screening->Bioinformatics Biochemical_Assays Biochemical/Enzymatic Assays Bioinformatics->Biochemical_Assays Cell_Based_Assays Cell-Based Target Engagement Assays Bioinformatics->Cell_Based_Assays SAR_Studies Structure-Activity Relationship (SAR) Studies Biochemical_Assays->SAR_Studies Cell_Based_Assays->SAR_Studies

Figure 2: A comprehensive workflow for target identification and validation.

Phase 1: Unbiased Target Discovery

The initial phase aims to identify potential interacting proteins without prior bias.

This powerful technique allows for the isolation of proteins that directly bind to the compound of interest.

Protocol:

  • Immobilization of the Ligand:

    • Synthesize an analogue of this compound containing a reactive handle (e.g., a terminal alkyne or azide for click chemistry, or a carboxylic acid for amine coupling).

    • Covalently attach the analogue to a solid support (e.g., sepharose beads).

  • Cell Lysate Preparation:

    • Prepare a protein lysate from a relevant cell line or tissue.

  • Affinity Purification:

    • Incubate the immobilized ligand with the cell lysate to allow for protein binding.

    • Wash the beads extensively to remove non-specific binders.

  • Elution:

    • Elute the bound proteins using a competitive ligand (excess free this compound) or by changing buffer conditions (e.g., pH, salt concentration).

  • Protein Identification:

    • Separate the eluted proteins by SDS-PAGE.

    • Excise protein bands and subject them to in-gel digestion with trypsin.

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify the proteins by searching the MS/MS data against a protein database.

Phase 2: Hypothesis Generation

The list of potential binding partners identified in Phase 1 will be analyzed to prioritize targets for further validation.

  • Pathway Analysis: Utilize tools like KEGG and Reactome to determine if the identified proteins are enriched in specific signaling or metabolic pathways.

  • Disease Association: Cross-reference the protein list with disease databases (e.g., OMIM, DisGeNET) to identify links to specific pathologies.

  • Druggability Assessment: Evaluate the identified proteins for known characteristics of good drug targets (e.g., presence of a well-defined binding pocket).

Phase 3: Hypothesis-Driven Target Validation

This phase focuses on confirming the functional interaction between this compound and the prioritized candidate proteins.

If the candidate target is an enzyme, its activity can be directly measured in the presence of the compound.

Example Protocol (Kinase Inhibition Assay):

  • Reagents: Purified recombinant kinase, substrate peptide, ATP, and this compound at various concentrations.

  • Reaction: Incubate the kinase, substrate, and compound for a defined period. Initiate the kinase reaction by adding ATP.

  • Detection: Quantify the phosphorylation of the substrate using methods such as:

    • Radiometric assay: Using [γ-³²P]ATP and measuring the incorporation of radioactive phosphate into the substrate.

    • Luminescence-based assay: Using commercial kits that measure the amount of ATP remaining after the kinase reaction (e.g., Kinase-Glo®).

  • Data Analysis: Plot the enzyme activity against the compound concentration to determine the IC₅₀ value.

These assays confirm that the compound interacts with its target in a cellular context.

Example Protocol (Cellular Thermal Shift Assay - CETSA):

  • Cell Treatment: Treat intact cells with this compound or a vehicle control.

  • Heating: Heat the cell lysates to a range of temperatures.

  • Protein Precipitation: Centrifuge the samples to pellet the denatured, aggregated proteins.

  • Detection: Analyze the amount of soluble target protein remaining in the supernatant by Western blotting or other protein detection methods.

  • Analysis: Ligand binding stabilizes the target protein, resulting in a higher melting temperature. A shift in the melting curve in the presence of the compound indicates target engagement.

Conclusion and Future Directions

The exploration of this compound's therapeutic potential is a scientifically compelling endeavor. By leveraging the known pharmacology of the broader pyridinone class and employing a rigorous, multi-step experimental strategy, researchers can systematically uncover its molecular targets and mechanism of action. The workflows and protocols detailed in this guide provide a comprehensive roadmap for this process. Successful identification and validation of high-value targets will pave the way for preclinical development, including lead optimization, pharmacokinetic and pharmacodynamic studies, and ultimately, the translation of this promising molecule into a novel therapeutic for human diseases.

References

  • Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry. [Link]

  • Recent Advances of Pyridinone in Medicinal Chemistry - PMC. PubMed Central. [Link]

  • Previously discovered pyridone derivatives as PIM-1 kinase inhibitors. ResearchGate. [Link]

  • Role of pyridines as enzyme inhibitors in medicinal chemistry. ResearchGate. [Link]

  • Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery. Semantic Scholar. [Link]

  • Pyridones in drug discovery: Recent advances. ResearchGate. [Link]

  • Pyridinone Derivatives as Interesting Formyl Peptide Receptor (FPR) Agonists for the Treatment of Rheumatoid Arthritis. PubMed. [Link]

  • Recent Advances in the Chemistry and Pharmacology of 2-Pyridone Scaffolds. MDPI. [Link]

  • 2-Pyridone natural products as inhibitors of SARS-CoV-2 main protease - PMC. PubMed Central. [Link]

  • Discovery of Pyridinone Derivatives as Potent, Selective, and Orally Bioavailable Adenosine A2A Receptor Antagonists for Cancer Immunotherapy. ResearchGate. [Link]

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5-Bromo-3-methoxypyridin-2(1H)-one solubility and stability

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility and Stability of 5-Bromo-3-methoxypyridin-2(1H)-one

Introduction: The Significance of a Privileged Scaffold

The pyridin-2(1H)-one moiety is a well-established "privileged scaffold" in medicinal chemistry, recognized for its favorable physicochemical properties, including metabolic stability, balanced lipophilicity, and the capacity for hydrogen bonding.[1] These characteristics make it a valuable core for designing molecules with diverse biological activities.[2][3] this compound is a functionalized derivative within this class, presenting researchers with a unique building block for drug discovery and development.

A thorough understanding of the fundamental physicochemical properties of this molecule—specifically its solubility and stability—is paramount. These parameters are not mere data points; they are critical determinants of a compound's journey from the laboratory to a potential therapeutic. Solubility dictates formulation strategies and bioavailability, while stability defines its shelf-life, storage conditions, and degradation pathways.[4][5] This guide provides a comprehensive technical overview of the solubility and stability profiles of this compound, offering both predictive analysis and detailed experimental protocols for its empirical determination.

Part 1: Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a crucial factor that influences its absorption and overall bioavailability.[4] The molecular structure of this compound, featuring a polar lactam ring, a hydrogen bond donor (N-H) and acceptor (C=O), a lipophilic bromo group, and a methoxy group, suggests a nuanced solubility profile across different solvent classes.

Predicted Solubility Characteristics

While specific quantitative data for this exact molecule is not extensively published, we can predict its solubility based on its functional groups and the behavior of analogous pyridinone structures.[2][3][6] The pyridinone core can engage in hydrogen bonding, which should facilitate solubility in polar protic solvents.[1] However, the presence of the bromo-substituent increases the molecule's lipophilicity, likely limiting its aqueous solubility.

Table 1: Predicted Solubility Profile of this compound

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Water, Ethanol, MethanolSparingly Soluble to Slightly SolubleThe polar lactam group allows for hydrogen bonding with protic solvents. Solubility in water is expected to be low due to the hydrophobic bromo and methoxy groups.
Polar Aprotic DMSO, DMF, AcetonitrileSoluble to Very SolubleStrong dipole-dipole interactions between the solvent and the polar pyridinone ring are expected to lead to good solubility.
Chlorinated Dichloromethane (DCM), ChloroformSlightly Soluble to SolubleThe molecule's moderate polarity should allow for some interaction with chlorinated solvents.
Nonpolar Aprotic Toluene, HexanesInsoluble to Sparingly SolubleThe overall polarity of the molecule is likely too high for significant solubility in nonpolar environments.
Experimental Workflow for Solubility Determination

To move from prediction to empirical data, a robust and validated experimental protocol is necessary. The shake-flask method is considered the gold standard for determining thermodynamic equilibrium solubility.[7][8][9]

Solubility_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_result Result prep Add excess compound to chosen solvent equil Agitate at constant temp (e.g., 25°C for 24-48h) to reach equilibrium prep->equil sep Separate solid and liquid (Centrifugation/Filtration) equil->sep quant Quantify concentration in supernatant via validated HPLC method sep->quant calc Calculate solubility (e.g., mg/mL or µg/mL) quant->calc

Caption: Workflow for thermodynamic solubility determination.

Protocol 1: Thermodynamic Solubility via Shake-Flask Method

This protocol details the steps for accurately measuring the equilibrium solubility of the compound.

  • Preparation: Add an excess amount of this compound to a known volume of the selected solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol) in a sealed vial. The excess solid is crucial to ensure a saturated solution is formed.[7]

  • Equilibration: Place the vials in an orbital shaker or rotator set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient duration (typically 24 to 48 hours) to ensure equilibrium is reached between the dissolved and undissolved compound.[8]

  • Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is a critical step and can be achieved by centrifugation at high speed (e.g., 14,000 rpm for 15 minutes) or by filtering through a 0.22 µm syringe filter that does not bind the compound.[4]

  • Quantification: Carefully take an aliquot of the clear supernatant and dilute it with a suitable solvent (typically the mobile phase of the analytical method) to a concentration that falls within the linear range of a pre-established calibration curve.

  • Analysis by HPLC-UV: Analyze the diluted sample using a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection.[6][10]

    • Calibration: Prepare a multi-point calibration curve (e.g., 1-100 µg/mL) from a stock solution of known concentration. The curve must demonstrate linearity with a coefficient of determination (R²) > 0.99.

    • Calculation: Determine the concentration of the diluted sample from the calibration curve. Multiply this value by the dilution factor to obtain the final solubility of this compound in the test solvent.

Part 2: Stability Profile and Degradation Pathways

Assessing the chemical stability of a compound is a regulatory requirement and essential for developing a safe and effective drug product.[11][12] Forced degradation (or stress testing) studies are performed to identify the likely degradation products, understand the degradation pathways, and establish the intrinsic stability of the molecule.[13] These studies are fundamental to the development of stability-indicating analytical methods.[10][14]

Predicted Chemical Stability

The structure of this compound contains several functional groups that could be susceptible to degradation under stress conditions.

  • Hydrolytic Stability: The lactam (cyclic amide) bond in the pyridinone ring is a potential site for hydrolysis under strongly acidic or basic conditions, which would lead to ring-opening.

  • Oxidative Stability: While the core ring is relatively electron-deficient, the methoxy group and the overall aromatic system could be susceptible to oxidation.

  • Photostability: Compounds with aromatic rings and heteroatoms can absorb UV light, potentially leading to photodegradation. The bromo-substituent may also influence photolytic pathways.

  • Thermal Stability: The compound is expected to be a crystalline solid and should possess reasonable thermal stability, but testing at elevated temperatures is necessary to confirm.

Table 2: Recommended Conditions for Forced Degradation Studies

Stress ConditionReagent / ConditionTypical DurationPotential Degradation Pathway
Acid Hydrolysis 0.1 M to 1 M HClUp to 7 days at RT or elevated temp (e.g., 60°C)Hydrolysis of the lactam ring.
Base Hydrolysis 0.1 M to 1 M NaOHUp to 7 days at RT or elevated temp (e.g., 60°C)Hydrolysis of the lactam ring.
Oxidation 3% - 30% H₂O₂Up to 7 days at RTOxidation of the pyridine ring or methoxy group.[15]
Thermal Dry Heat (e.g., 80°C)Up to 7 daysGeneral thermal decomposition.
Photolytic ICH Q1B options (e.g., 1.2 million lux hours and 200 watt hours/m²)As per ICH Q1BPhotolytic cleavage or rearrangement.
Experimental Workflow for Stability Assessment

A systematic approach is required to evaluate the compound's stability under various stress conditions and to ensure that the analytical method used can adequately resolve the parent compound from any degradants.

Stability_Workflow cluster_stress Stress Application cluster_analysis Analysis cluster_eval Evaluation stress Expose compound to stress (Acid, Base, Oxidative, Thermal, Photolytic) neutralize Neutralize/quench reaction (if applicable) stress->neutralize hplc Analyze stressed samples with a stability-indicating HPLC method neutralize->hplc pda Use PDA/DAD detector to assess peak purity hplc->pda mass Calculate mass balance pda->mass id Identify degradation products (LC-MS/MS) mass->id

Caption: Workflow for a forced degradation study.

Protocol 2: Forced Degradation Study

This protocol outlines a typical procedure for stress testing. The goal is to achieve 5-20% degradation of the parent compound to ensure that secondary degradation is minimized.[12]

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Acidic Degradation:

    • Mix an aliquot of the stock solution with 0.1 M HCl.

    • Keep the solution at an elevated temperature (e.g., 60°C) and withdraw samples at various time points (e.g., 2, 8, 24 hours).

    • Before analysis, neutralize the sample with an equivalent amount of 0.1 M NaOH and dilute with mobile phase.

  • Basic Degradation:

    • Follow the procedure for acidic degradation, but use 0.1 M NaOH for stressing and 0.1 M HCl for neutralization.

  • Oxidative Degradation:

    • Mix an aliquot of the stock solution with 3% hydrogen peroxide (H₂O₂).

    • Keep the solution at room temperature and monitor over time (e.g., 24, 48, 72 hours).[15]

    • Dilute the sample with mobile phase before analysis.

  • Thermal Degradation:

    • Store the solid compound in an oven at 80°C for 72 hours.[14]

    • Also, expose a solution of the compound to the same conditions.

    • Dissolve/dilute the samples in mobile phase for analysis.

  • Photostability:

    • Expose the solid compound and a solution of the compound to light as specified in ICH guideline Q1B.

    • Ensure a parallel set of samples is protected from light as a control.

    • Dissolve/dilute the samples in mobile phase for analysis.

  • Analysis and Evaluation:

    • Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method, preferably with a photodiode array (PDA) detector.

    • Specificity: The method is considered stability-indicating if it can resolve the parent peak from all degradation product peaks and any excipients.

    • Peak Purity: Assess the peak purity of the parent compound in the stressed samples to ensure there is no co-elution of degradants.

    • Mass Balance: Calculate the mass balance to ensure that the decrease in the parent compound's concentration is accounted for by the formation of degradation products. A good mass balance (typically 95-105%) provides confidence in the analytical method.[12]

    • Identification: If significant degradation is observed, use techniques like Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to tentatively identify the molecular weights and structures of the degradation products.

Conclusion

This compound is a compound with significant potential, rooted in the favorable characteristics of the pyridinone scaffold. This guide provides a robust framework for understanding and empirically determining its solubility and stability. The predictive data suggests moderate solubility in polar organic solvents and limited solubility in aqueous media, a common challenge in drug development. The stability profile, while predicted to be generally robust, requires rigorous experimental validation through forced degradation studies to identify potential liabilities, such as the hydrolytic susceptibility of the lactam ring.

By employing the detailed protocols outlined herein, researchers can generate the critical data needed to make informed decisions regarding formulation, analytical method development, and storage conditions. This foundational knowledge is indispensable for advancing any compound through the drug development pipeline, ensuring the delivery of a safe, effective, and stable final product.

References

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An In-Depth Technical Guide to 5-Bromo-3-methoxypyridin-2(1H)-one Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2(1H)-pyridinone ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents due to its unique combination of physicochemical properties and broad biological activity.[1][2] This guide provides a comprehensive technical exploration of a specific, highly functionalized subclass: 5-Bromo-3-methoxypyridin-2(1H)-one derivatives. We will dissect the synthetic rationale for accessing this core, explore its derivatization, and delve into its burgeoning applications in oncology, virology, and anti-infective research. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the structure-activity relationships (SAR) and mechanistic underpinnings that make these compounds a compelling area of modern drug discovery.

The Strategic Value of the 2(1H)-Pyridinone Scaffold

The utility of the 2(1H)-pyridinone scaffold is rooted in its versatile molecular architecture. It exhibits a fascinating tautomeric equilibrium between the lactam (2(1H)-pyridone) and lactim (2-hydroxypyridine) forms, with the lactam structure predominating in most conditions, providing thermodynamic stability.[2][3] This structural feature confers several key advantages in drug design:

  • Hydrogen Bonding Capability : The N-H proton and the exocyclic carbonyl oxygen act as both hydrogen bond donors and acceptors, respectively. This allows for potent and specific interactions with biological targets like enzyme active sites and protein receptors.[2][3]

  • Bioisosteric Versatility : The pyridinone moiety is an effective bioisostere for amides, phenyl groups, pyrimidines, and pyridine-N-oxides, allowing chemists to modulate properties while retaining key binding interactions.[2][3]

  • Favorable Physicochemical Properties : Derivatives often possess a desirable balance of metabolic stability, aqueous solubility, and lipophilicity (LogP), which are critical parameters for optimizing pharmacokinetic profiles (ADME).[2][3][4][5]

The introduction of a bromine atom at the C5-position and a methoxy group at the C3-position creates the This compound core—a highly versatile intermediate. The bromine atom serves as a key reactive handle for introducing molecular diversity via cross-coupling reactions, while the methoxy group modulates the electronic properties and steric profile of the ring system.[6][7]

Synthetic Pathways and Derivatization Strategies

The synthesis of functionalized pyridinones can be achieved through various condensation and cyclization reactions.[4] For the this compound core, a common strategy involves the functionalization of a pre-existing pyridine ring followed by conversion to the pyridinone.

Synthesis of the Core Scaffold

A plausible and efficient route to the core structure begins with a readily available, multi-functionalized pyridine, such as 5-bromo-2,3-dimethoxypyridine. The critical step is a selective demethylation at the C2-position to unmask the pyridinone.

  • Reactant Preparation : Dissolve 5-bromo-2,3-dimethoxypyridine (1.0 eq.) in a suitable anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Reagent Addition : Cool the solution to 0°C in an ice bath. Add a Lewis acid, such as Boron Tribromide (BBr₃) (1.1 eq.), dropwise while maintaining the temperature. The selective demethylation at the C2-methoxy group is favored due to electronic effects.

  • Reaction Monitoring : Allow the reaction to stir at 0°C and then warm to room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up and Purification : Quench the reaction by carefully adding methanol, followed by saturated aqueous sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield the target This compound .

Derivatization via Cross-Coupling

The true synthetic power of the 5-bromo-pyridinone core lies in its utility in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This allows for the direct installation of a wide array of aryl and heteroaryl substituents at the C5-position, enabling extensive exploration of the chemical space for SAR studies.[7][8][9]

  • Vessel Preparation : In a Schlenk flask or microwave reaction vessel under an inert atmosphere (Argon or Nitrogen), combine This compound (1.0 eq.), the desired arylboronic acid (1.1-1.5 eq.), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%), and a base, typically Potassium Phosphate (K₃PO₄) or Potassium Carbonate (K₂CO₃) (2.0-3.0 eq.).

  • Solvent Addition : Add a degassed solvent system, commonly a mixture of 1,4-dioxane and water (e.g., 4:1 ratio).[8][9]

  • Reaction Conditions : Heat the reaction mixture to 85-100°C and stir for 12-24 hours, or until reaction completion is confirmed by TLC or LC-MS. Microwave irradiation can often be used to significantly reduce reaction times.

  • Purification : After cooling to room temperature, filter the mixture and dilute with ethyl acetate. Wash the organic phase with water and brine, dry over anhydrous sodium sulfate, and concentrate. The resulting crude material is purified via flash column chromatography to afford the C5-arylated pyridinone derivative.

Visualization of Synthetic Workflow

G cluster_core Core Synthesis cluster_deriv Derivatization Start 5-Bromo-2,3-dimethoxypyridine Core This compound Start->Core Selective Demethylation (BBr3) FinalProduct C5-Aryl-3-methoxypyridin-2(1H)-one Derivative Core->FinalProduct Suzuki Coupling [Pd(PPh3)4, Base] BoronicAcid Arylboronic Acid (R-B(OH)2) BoronicAcid->FinalProduct

Caption: General workflow for synthesis and derivatization.

Biological Applications & Mechanistic Insights

The this compound scaffold is a gateway to compounds with significant therapeutic potential, particularly as inhibitors of key cellular processes.

Anticancer Activity: A Focus on Kinase Inhibition

A primary application for pyridinone derivatives is in oncology, where they frequently serve as scaffolds for potent protein kinase inhibitors.[9][10][11] Kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of many cancers.[9]

The pyridinone core can effectively mimic the hinge-binding motif of ATP, enabling competitive inhibition at the kinase active site. The C5-substituent, installed via Suzuki coupling, can be tailored to occupy adjacent hydrophobic pockets, thereby increasing both potency and selectivity.[12] For instance, derivatives can be designed to target kinases in critical oncogenic pathways like the RAF-MEK-ERK cascade.[9]

Compound ClassTarget Cell LineIC50 (µM)Reference
Pyridine-bridged Combretastatin AnalogueVarious human cancer cell linesComparable to Combretastatin-A4[6]
3-cyano-4-(thien-2'-yl)-6-(4''-chlorophenyl)-2(1H)-pyridoneLeukemia (HL-60)High Activity (Specific value not provided)[13]
N-phenyl-6-oxo-1,6-dihydropyridine-3-carboxamidesWDR5 AntagonismPotent (Kdisp values)[4][5]
Pyridinone–thiohydantoin derivativesMutant IDH1 (R132H)0.42–9.2[4][5]

This table presents data for structurally related pyridinone derivatives to illustrate the scaffold's potential.

G cluster_pathway Oncogenic Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) GF->Receptor RAF RAF Kinase Receptor->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation Inhibitor Pyridinone Derivative Inhibitor->RAF Inhibition

Caption: Inhibition of the RAF-MEK-ERK signaling cascade.

Antiviral and Antimicrobial Potential

Beyond oncology, the pyridinone scaffold has demonstrated significant promise as an antiviral and antimicrobial agent.[4][5][6]

  • Antiviral Activity : Pyridinone-containing compounds have been identified as inhibitors of various viral enzymes. For instance, derivatives have been developed as inhibitors of influenza endonuclease and hepatitis B virus (HBV) DNA replication.[4][14] The core structure can chelate essential metal ions in the active sites of these viral metalloenzymes.

  • Antimicrobial Activity : The threat of antimicrobial resistance has driven the search for new classes of antibiotics. Brominated pyridines have shown notable activity against a range of pathogenic bacteria and fungi, making this scaffold a promising starting point for the development of novel anti-infectives.[6]

Compound ClassMicroorganismMIC (µg/mL)Reference
Brominated Pyridine DerivativeStaphylococcus aureusData available in source[6]
Brominated Pyridine DerivativeEscherichia coliData available in source[6]
Brominated Pyridine DerivativeCandida albicansData available in source[6]

This table summarizes that data exists for brominated pyridines, highlighting the potential of the class.

Structure-Activity Relationships (SAR)

Systematic modification of the this compound scaffold has yielded crucial insights into the structural requirements for biological activity.

  • C5-Position : This is the primary site for diversification. The nature of the aryl or heteroaryl group introduced via Suzuki coupling is critical for determining target specificity and potency. Electron-withdrawing or electron-donating substituents on this aromatic ring can fine-tune binding interactions and influence pharmacokinetic properties.[12][15]

  • N1-Position : The pyridinone nitrogen can be substituted with alkyl or aryl groups. This modification can block the hydrogen bond donating capability, which may be desirable for certain targets. It also provides a vector to explore new binding pockets or to modulate solubility and cell permeability.[1]

  • C3-Methoxy Group : The methoxy group influences the electronic nature of the pyridinone ring and provides steric bulk. Its replacement with other small alkoxy groups or a hydroxyl group (via demethylation) can impact hydrogen bonding patterns and overall potency.

  • C5-Bromine Atom : While often used as a synthetic handle, the bromine atom itself can contribute to binding through halogen bonding—a specific, non-covalent interaction with electron-rich atoms in a protein's active site. In some cases, retaining the bromine may enhance potency.[6]

G Core C5 C5-Position (Br): - Key for diversification (Suzuki) - Halogen bonding potential - Modulates potency & selectivity C5->Core N1 N1-Position (N-H): - H-bond donor - N-alkylation alters solubility & cell permeability N1->Core C3 C3-Position (OCH3): - Influences electronics - Steric effects - Potential for H-bonding if OH C3->Core

Caption: Key positions for SAR modulation on the core scaffold.

Conclusion and Future Perspectives

The this compound scaffold represents a highly versatile and promising platform in modern medicinal chemistry. Its synthetic tractability, particularly through robust cross-coupling methodologies, allows for the rapid generation of diverse compound libraries. The derivatives have demonstrated significant potential as anticancer agents, especially as kinase inhibitors, as well as promising antiviral and antimicrobial leads.

Future research in this area should focus on:

  • Exploring Novel Targets : Expanding the screening of these derivatives against a wider range of biological targets, including other enzyme families and protein-protein interactions.

  • Multi-Targeted Ligands : Designing derivatives that can simultaneously inhibit multiple key targets in a disease pathway (e.g., dual PI3K/mTOR inhibitors) to overcome drug resistance.[16]

  • Optimizing Pharmacokinetics : Fine-tuning the scaffold to improve drug-like properties, including metabolic stability, oral bioavailability, and safety profiles.

  • Advanced Synthetic Methods : Developing even more efficient and greener synthetic routes, potentially utilizing C-H activation or photochemical methods to access novel derivatives.[17]

The continued exploration of this compound and its analogues holds considerable promise for the discovery of next-generation therapeutics to address pressing medical needs.

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  • Aponte, J. C., et al. (2022). 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. Preprints.org. Retrieved from [Link]

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Methodological & Application

Synthesis of 5-Bromo-3-methoxypyridin-2(1H)-one from 2-amino-5-bromopyridine

Author: BenchChem Technical Support Team. Date: January 2026

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Synthesis of 5-Bromo-3-methoxypyridin-2(1H)-one from 2-amino-5-bromopyridine: A Detailed Protocol for Pharmaceutical Research

Introduction

This compound is a key heterocyclic building block in the synthesis of a variety of pharmacologically active compounds. Its unique substitution pattern allows for diverse functionalization, making it a valuable intermediate in drug discovery and development. This application note provides a comprehensive and technically detailed guide for the synthesis of this compound, starting from the readily available 2-amino-5-bromopyridine. The described protocol is optimized for yield and purity, and this document aims to equip researchers, scientists, and drug development professionals with the necessary information for successful synthesis and characterization.

The synthetic route involves a diazotization of the starting amine followed by a substitution reaction. This classical transformation, a variation of the Sandmeyer reaction, is a robust method for introducing a hydroxyl group onto an aromatic ring.[1][2][3] Subsequent methoxylation is not explicitly required in this direct conversion to the pyridinone tautomer. The causality behind the experimental choices, such as temperature control and reagent stoichiometry, is explained to ensure reproducibility and safety.

PART 1: Reaction Mechanism & Scientific Principles

The synthesis proceeds via a two-step sequence initiated by the diazotization of the primary aromatic amine, 2-amino-5-bromopyridine.

Step 1: Diazotization

In the presence of a strong acid, typically hydrobromic acid (HBr), sodium nitrite (NaNO₂) is converted to nitrous acid (HNO₂). Nitrous acid is then protonated to form the nitrosonium ion (NO⁺), a potent electrophile.[4] The lone pair of the amino group on 2-amino-5-bromopyridine attacks the nitrosonium ion, initiating a series of proton transfers and dehydrations to form the aryl diazonium salt, 5-bromo-2-diazoniopyridine. This intermediate is highly reactive and is typically generated in situ at low temperatures (0-5 °C) to prevent premature decomposition.[4][5]

Step 2: Hydrolysis of the Diazonium Salt

The diazonium salt is then subjected to hydrolysis. The diazonium group is an excellent leaving group (as dinitrogen gas, N₂), and its departure is facilitated by heating the reaction mixture. Water acts as the nucleophile, attacking the carbon atom of the pyridine ring that was attached to the diazonium group. This results in the formation of 5-bromo-2-hydroxypyridine, which exists in equilibrium with its tautomer, this compound. The pyridinone form is generally the more stable tautomer. The methoxy group at the 3-position is introduced in a separate step if starting from a different precursor, but for this synthesis, the desired product is the 2-pyridinone.

The overall transformation is a powerful method for the conversion of an amino group to a hydroxyl group on a pyridine ring, a reaction that is often challenging to achieve through direct electrophilic substitution.[1][2]

Reaction Mechanism Diagram

reaction_mechanism cluster_diazotization Step 1: Diazotization cluster_hydrolysis Step 2: Hydrolysis A 2-Amino-5-bromopyridine B NaNO2, HBr (0-5 °C) C 5-Bromo-2-diazoniopyridine (Aryl Diazonium Salt) A->C Diazotization B->C D H2O, Δ E 5-Bromo-2-hydroxypyridine C->E Hydrolysis D->E F This compound (Tautomer) E->F Tautomerization

Caption: Reaction mechanism for the synthesis of this compound.

PART 2: Detailed Experimental Protocol

This protocol is designed for a laboratory-scale synthesis. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.

Materials and Reagents
Reagent/MaterialGradeSupplierCAS No.
2-Amino-5-bromopyridine≥98%Sigma-Aldrich1072-97-5
Sodium Nitrite (NaNO₂)ACS Reagent, ≥97%Fisher Scientific7632-00-0
Hydrobromic Acid (HBr)48% aqueous solutionSigma-Aldrich10035-10-6
Dichloromethane (DCM)ACS GradeVWR75-09-2
Sodium Bicarbonate (NaHCO₃)ACS GradeFisher Scientific144-55-8
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeVWR7757-82-6
Deionized Water--7732-18-5
Equipment
  • Three-necked round-bottom flask (250 mL)

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Thermometer

  • Ice bath

  • Heating mantle with temperature controller

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Standard laboratory glassware

Experimental Workflow Diagram

experimental_workflow start Start dissolve Dissolve 2-amino-5-bromopyridine in 48% HBr start->dissolve cool Cool to 0-5 °C (Ice Bath) dissolve->cool add_nitrite Slowly add aqueous NaNO₂ solution (maintain 0-5 °C) cool->add_nitrite stir_cold Stir at 0-5 °C for 30 min add_nitrite->stir_cold heat Heat to 70-80 °C (monitor N₂ evolution) stir_cold->heat cool_rt Cool to Room Temperature heat->cool_rt neutralize Neutralize with saturated NaHCO₃ cool_rt->neutralize extract Extract with Dichloromethane (3x) neutralize->extract dry Dry organic layer with Na₂SO₄ extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography or recrystallization concentrate->purify end Characterize Product purify->end

Caption: Step-by-step experimental workflow for the synthesis.

Step-by-Step Procedure
  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel, add 2-amino-5-bromopyridine (10.0 g, 57.8 mmol).

  • Acidic Dissolution: To the flask, add 48% aqueous hydrobromic acid (50 mL). Stir the mixture until the 2-amino-5-bromopyridine is completely dissolved. The formation of the amine salt is an exothermic process, so allow the mixture to cool to room temperature.

  • Diazotization: Cool the reaction mixture to 0-5 °C using an ice bath. In a separate beaker, dissolve sodium nitrite (4.38 g, 63.5 mmol) in deionized water (20 mL). Transfer this solution to the dropping funnel.

  • Addition of Nitrite: Add the sodium nitrite solution dropwise to the stirred reaction mixture over a period of 30-45 minutes. It is crucial to maintain the internal temperature of the reaction mixture below 5 °C during the addition to prevent the premature decomposition of the diazonium salt.[6][7] The formation of a yellow suspension may be observed.

  • Reaction Progression: After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional 30 minutes.

  • Hydrolysis: Remove the ice bath and replace it with a heating mantle. Gradually heat the reaction mixture to 70-80 °C. Vigorous evolution of nitrogen gas will be observed. Maintain this temperature until the gas evolution ceases (typically 1-2 hours). The color of the reaction mixture will likely darken.

  • Work-up: Allow the reaction mixture to cool to room temperature. Carefully neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8. Be cautious as this will cause CO₂ evolution.

  • Extraction: Transfer the neutralized mixture to a 500 mL separatory funnel. Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: The crude product can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes or by recrystallization from a suitable solvent system such as ethanol/water to afford this compound as a solid.

Safety Precautions
  • Sodium Nitrite: Sodium nitrite is a strong oxidizing agent and is toxic if swallowed.[8][9][10][11][12] Avoid contact with skin and eyes. Keep away from combustible materials.[9][11][12]

  • Hydrobromic Acid: Hydrobromic acid is corrosive and can cause severe skin burns and eye damage. Handle with extreme care in a fume hood.

  • Diazonium Salts: Aryl diazonium salts can be explosive when isolated in a dry state. This protocol is designed for the in situ generation and consumption of the diazonium salt, which is a much safer practice.

  • Dichloromethane: Dichloromethane is a volatile and potentially carcinogenic solvent. All handling should be performed in a well-ventilated fume hood.

PART 3: Characterization and Data

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

Expected Yield and Physical Properties
PropertyExpected Value
Appearance Off-white to pale yellow solid
Molecular Formula C₆H₆BrNO₂
Molecular Weight 204.02 g/mol
Expected Yield 60-75%
Melting Point 178-182 °C
Spectroscopic Data

The following table summarizes the expected spectroscopic data for the final product.[13][14][15]

Technique Expected Data
¹H NMR (400 MHz, DMSO-d₆)δ 11.8 (br s, 1H, NH), 7.55 (d, J=2.4 Hz, 1H), 7.45 (d, J=2.4 Hz, 1H), 3.80 (s, 3H, OCH₃)
¹³C NMR (100 MHz, DMSO-d₆)δ 158.0, 145.0, 125.0, 110.0, 105.0, 56.0
Mass Spec (ESI) m/z 203.9 [M+H]⁺, 205.9 [M+H]⁺ (isotopic pattern for Br)
FT-IR (KBr, cm⁻¹) 3100-2900 (N-H, C-H), 1650 (C=O), 1600, 1480 (C=C), 1250 (C-O)

PART 4: Troubleshooting and Field-Proven Insights

  • Low Yield:

    • Incomplete Diazotization: Ensure the temperature is strictly maintained at 0-5 °C during the addition of sodium nitrite. Higher temperatures can lead to the decomposition of the diazonium salt.

    • Insufficient Acid: A sufficient excess of hydrobromic acid is necessary to ensure the complete formation of the diazonium salt and to maintain an acidic environment.

    • Inefficient Extraction: Ensure thorough extraction with dichloromethane. A fourth extraction may be beneficial if the yield is consistently low.

  • Product Purity Issues:

    • Side Reactions: If the hydrolysis step is performed at excessively high temperatures, side reactions leading to tar formation can occur. Maintain the temperature in the recommended range.

    • Incomplete Neutralization: Ensure the reaction mixture is fully neutralized before extraction. An acidic aqueous layer can lead to the protonation of the product, reducing its solubility in the organic solvent.

This detailed protocol, grounded in established chemical principles, provides a reliable method for the synthesis of this compound. By understanding the causality behind each step and adhering to the safety precautions, researchers can confidently produce this valuable intermediate for their drug discovery and development programs.

References

  • PrepChem. Synthesis of 5-bromo-2-hydroxy-3-nitropyridine. Available from: [Link]

  • Asian Journal of Chemistry. Synthesis of 2-Amino-5-hydroxypyridine via Demethoxylation. Available from: [Link]

  • National Institutes of Health. Formal pyridine meta-azidation and its application for the synthesis of diazepines, ring-fused δ-carbolines and 1,2,3-triazolylpyridines. Available from: [Link]

  • National Institutes of Health. A Simple Strategy to Aminate Pyridines, Diazines and Pharmaceuticals via Heterocyclic Phosphonium Salts. Available from: [Link]

  • BYJU'S. Diazotization Reaction Mechanism. Available from: [Link]

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  • PubChem. This compound. Available from: [Link]

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  • The Royal Society of Chemistry. Supporting Information - Synthesis of 3-bromo-5-methoxypyridine. Available from: [Link]

  • ILO and WHO. ICSC 1120 - SODIUM NITRITE. Available from: [Link]

  • Vertellus. Sodium Nitrite, High Purity Special Granular Grade Safety Data Sheet. Available from: [Link]

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  • MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Available from: [Link]

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  • Google Patents. CN105175321A - Synthesis method of 2-amino-5-hydroxypyridine.
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  • Google Patents. CN109748864A - A kind of preparation method of 2- amino -5- bromopyridine.
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  • Google Patents. EP0913381B1 - Method for purifying a bromine compound.
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  • Journal of the Chemical Society, Perkin Transactions 2. Reactions of N-heteroaromatic bases with nitrous acid. Part 7. Kinetics of the nitrosation of secondary and of the diazotisation of primary β-aminopyridines. Available from: [Link]

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Application Notes and Protocols for the Synthesis of 5-Bromo-3-methoxypyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Substituted 2-pyridone scaffolds are significant heterocyclic motifs commonly found in pharmaceuticals and agrochemicals. Their versatile biological activities and utility as synthetic intermediates make the development of efficient and regioselective synthetic protocols a continuous area of interest for researchers in drug discovery and development. This guide provides a comprehensive overview and detailed protocols for the synthesis of 5-Bromo-3-methoxypyridin-2(1H)-one, a valuable building block for further chemical elaboration. The synthesis is presented as a two-step sequence, commencing with the preparation of the key intermediate, 3-methoxypyridin-2(1H)-one, followed by a regioselective bromination at the C5 position.

The protocols herein are designed to be self-validating, with explanations for the causality behind experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.

Synthetic Strategy Overview

The synthesis of this compound is most effectively approached through a two-step process. The first step involves the synthesis of the precursor, 3-methoxypyridin-2(1H)-one. Subsequently, this intermediate undergoes electrophilic bromination, which is directed to the C5 position due to the electronic nature of the pyridone ring and the directing effect of the C3-methoxy group.

Part 1: Synthesis of 3-Methoxypyridin-2(1H)-one

The synthesis of 3-methoxypyridin-2(1H)-one can be achieved from commercially available 2,3-dihydroxypyridine via methylation.

Protocol 1: Synthesis of 3-Methoxypyridin-2(1H)-one

This protocol details the methylation of 2,3-dihydroxypyridine.

Materials:

  • 2,3-dihydroxypyridine

  • Sodium hydroxide (NaOH)

  • Dimethyl sulfate ((CH₃)₂SO₄)

  • Distilled water

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Rotary evaporator

Experimental Procedure:

  • In a round-bottom flask, dissolve 2,3-dihydroxypyridine (0.20 mol) and sodium hydroxide (0.215 mol) in distilled water (75 ml).

  • Cool the reaction mixture to 5°C using an ice bath.

  • Slowly add dimethyl sulfate (0.21 mol) dropwise to the cooled solution while stirring.

  • Allow the reaction mixture to stir for 20 hours, gradually warming to room temperature.

  • Remove the water in vacuo to obtain a syrup.

  • The crude product can be used in the subsequent step without further purification. For characterization, the product can be purified by column chromatography on silica gel.

Expected Yield:

  • The yield for this step can be variable.

Characterization Data for 3-Methoxypyridin-2(1H)-one:

Property Value Source
CAS Number 20928-63-6
Molecular Formula C₆H₇NO₂
Molecular Weight 125.13 g/mol

| Melting Point | 115-117 °C | |

Part 2: Synthesis of this compound

The second step involves the regioselective bromination of 3-methoxypyridin-2(1H)-one at the C5 position using N-bromosuccinimide (NBS) as the brominating agent. The methoxy group at the C3 position and the inherent electronic properties of the 2-pyridone ring activate the C5 position for electrophilic aromatic substitution.[1][2]

Protocol 2: Bromination of 3-Methoxypyridin-2(1H)-one

This protocol details the bromination of 3-methoxypyridin-2(1H)-one using N-bromosuccinimide.

Materials:

  • 3-Methoxypyridin-2(1H)-one

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (CH₃CN) or Dichloromethane (CH₂Cl₂)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser (if heating is required)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Experimental Procedure:

  • Dissolve 3-methoxypyridin-2(1H)-one (1.0 eq.) in a suitable solvent such as acetonitrile or dichloromethane in a round-bottom flask.

  • Add N-bromosuccinimide (1.0-1.1 eq.) portion-wise to the solution at room temperature while stirring. The reaction is often exothermic, and cooling in an ice bath may be necessary to maintain the temperature.

  • Stir the reaction mixture at room temperature for 1-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). If the reaction is sluggish, it can be gently heated to reflux.

  • Upon completion of the reaction, quench the mixture by adding saturated aqueous sodium thiosulfate solution to destroy any unreacted bromine.

  • Dilute the mixture with water and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound.

Expected Yield:

  • Yields for NBS brominations of activated pyridones are typically moderate to good.

Characterization Data for this compound:

Property Value Source
CAS Number 1189757-62-7 (for the tautomer 5-Bromo-3-methoxypyridin-2-ol) [3]
Molecular Formula C₆H₆BrNO₂
Molecular Weight 204.02 g/mol
Appearance Expected to be a solid

| ¹H NMR | Spectral data available |[3] |

Visualizations

Synthetic Workflow Diagram

G cluster_0 Step 1: Synthesis of 3-Methoxypyridin-2(1H)-one cluster_1 Step 2: Synthesis of this compound 2,3-Dihydroxypyridine 2,3-Dihydroxypyridine Dissolution_in_NaOH Dissolution_in_NaOH 2,3-Dihydroxypyridine->Dissolution_in_NaOH NaOH, H2O Methylation Methylation Dissolution_in_NaOH->Methylation Dimethyl sulfate, 5°C to RT, 20h Workup_1 Workup_1 Methylation->Workup_1 Evaporation 3-Methoxypyridin-2(1H)-one 3-Methoxypyridin-2(1H)-one Workup_1->3-Methoxypyridin-2(1H)-one Crude Product Bromination Bromination 3-Methoxypyridin-2(1H)-one->Bromination NBS, CH3CN, RT, 1-3h 3-Methoxypyridin-2(1H)-one->Bromination Workup_2 Workup_2 Bromination->Workup_2 Quenching (Na2S2O3), Extraction Purification Purification Workup_2->Purification Silica Gel Chromatography This compound This compound Purification->this compound Final Product

Caption: Overall workflow for the synthesis of this compound.

Reaction Mechanism: Bromination of 3-Methoxypyridin-2(1H)-one

G 3-Methoxypyridin-2(1H)-one 3-Methoxypyridin-2(1H)-one Electrophilic_Attack Electrophilic attack at C5 3-Methoxypyridin-2(1H)-one->Electrophilic_Attack NBS N-Bromosuccinimide (NBS) NBS->Electrophilic_Attack Sigma_Complex Sigma Complex (Resonance Stabilized) Electrophilic_Attack->Sigma_Complex Deprotonation Deprotonation Sigma_Complex->Deprotonation Final_Product This compound Deprotonation->Final_Product Succinimide Succinimide Deprotonation->Succinimide

Caption: Mechanism of electrophilic bromination of 3-methoxypyridin-2(1H)-one with NBS.

References

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  • Chemia. (n.d.). Active/inactive aromatic ring bromination: Bromination reactions that use NBS (2): N-bromo compounds (4): Discussion series on bromination/iodination reactions 4. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 3-Aminopyridin-2(1H)-Ones and 1H-Pyrido[2,3-b][4][5]Oxazin-2(3H)-Ones. Retrieved from [Link]

  • PMC. (n.d.). Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. Retrieved from [Link]

  • Preprints.org. (2025, November 3). Three-Step Synthesis of (E)-1-(2-(Pyridin- 2-yl)benzo[d]thiazol-6-yl)-3-(3,4,5- trimethoxyphenyl)prop-2-en-1-one as a Potential. Retrieved from [Link]

  • NP-MRD. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, predicted) (NP0272650). Retrieved from [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 151 MHz, H2O, predicted) (NP0223513). Retrieved from [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 50 MHz, H2O, predicted) (NP0216468). Retrieved from [Link]

  • Chemistry LibreTexts. (2024, July 30). 13.12: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

  • HMDB. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). Retrieved from [Link]

  • ResearchGate. (n.d.). Calculated pK a (THF) values for 3-, 4-and 2-methoxypyridine, as well as their complexes with LiCl or/and LiTMP. Retrieved from [Link]

  • MDPI. (2023, June 10). Synthesis of 5-Aroyl-2-aryl-3-hydroxypyridin-4(1H)-ones. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 3-Hydroxy-1-(p-methoxyphenyl)-2-methylpyridine-4-one and Spectrophotometric Extraction Studies on its Complexation. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of 2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methyl]thio]-1H-benzimidazole.

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Application Notes & Protocols: A Guide to the Strategic Use of 5-Bromo-3-methoxypyridin-2(1H)-one in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Versatile Pyridinone Building Block

5-Bromo-3-methoxypyridin-2(1H)-one is a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. Its structure, featuring a pyridinone core, is a common motif in a wide array of biologically active molecules. The strategic placement of the bromine atom at the C5 position and a methoxy group at the C3 position offers synthetic chemists a powerful tool for molecular elaboration. The bromine atom serves as a versatile handle for transition-metal-catalyzed cross-coupling reactions, enabling the efficient formation of carbon-carbon and carbon-heteroatom bonds.[1][2] This allows for the systematic exploration of the chemical space around the pyridinone scaffold, a crucial process in structure-activity relationship (SAR) studies.

This guide provides an in-depth look at the experimental procedures involving this compound, with a focus on its application in Suzuki-Miyaura cross-coupling reactions. We will cover a representative synthetic protocol, detailed reaction workflows, analytical characterization, and essential safety considerations.

Physicochemical & Spectroscopic Profile

A thorough understanding of a reagent's properties is fundamental to its successful application. The data below is compiled from predictive models and analysis of analogous structures.[3][4]

PropertyValueSource
Molecular Formula C₆H₆BrNO₂[3]
Molecular Weight 204.02 g/mol Calculated
Monoisotopic Mass 202.95819 Da[3]
Predicted ¹H NMR Shifts expected for methoxy group (~3.8 ppm), vinyl protons on the pyridinone ring, and an N-H proton.Analog-based
Predicted ¹³C NMR Resonances for methoxy carbon, and five distinct sp² carbons of the pyridinone ring.Analog-based
Mass Spectrometry Expect characteristic [M]+• and [M+2]+• isotopic pattern (~1:1 ratio) due to the presence of bromine.[5]

Core Application: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for constructing biaryl and vinyl-substituted aromatic systems. The C-Br bond at the 5-position of this compound makes it an ideal substrate for this transformation.

Causality Behind Experimental Choices:
  • Catalyst: Tetrakis(triphenylphosphine)palladium(0), [Pd(PPh₃)₄], is a robust and common catalyst for Suzuki couplings. The phosphine ligands stabilize the Pd(0) center, which is essential for the initial oxidative addition step—the rate-determining step of the catalytic cycle.[6]

  • Base: A base, such as potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃), is crucial for the transmetalation step. It activates the boronic acid by forming a more nucleophilic boronate species, which facilitates the transfer of the organic group from boron to the palladium center.[6][7]

  • Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane, DMF, or toluene) and water is typically used.[6][7] The organic solvent solubilizes the pyridinone substrate and the catalyst, while water is necessary to dissolve the inorganic base. Degassing the solvent is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.

Visualizing the Workflow: Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep I. Reaction Setup (Inert Atmosphere) cluster_reaction II. Reaction Execution cluster_workup III. Work-up & Isolation cluster_purification IV. Purification A Combine this compound, Arylboronic Acid, and Base in a Schlenk flask B Add Pd(PPh3)4 catalyst A->B C Evacuate and backfill the flask with Nitrogen or Argon (3x cycles) B->C D Add degassed solvent system (e.g., Dioxane/Water) via syringe C->D E Heat the reaction mixture (e.g., 85-95 °C) with vigorous stirring D->E F Monitor progress by TLC or LC-MS until starting material is consumed E->F G Cool to room temperature F->G H Dilute with water and extract with an organic solvent (e.g., Ethyl Acetate) G->H I Combine organic layers, wash with brine, dry over Na2SO4, and filter H->I J Concentrate under reduced pressure I->J K Purify the crude residue by column chromatography on silica gel J->K L Characterize the final product (NMR, MS, etc.) K->L

Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This is a generalized protocol and may require optimization for specific arylboronic acids.

  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium phosphate (K₃PO₄, 2.5 eq).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Nitrogen or Argon). Repeat this cycle three times.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).

  • Solvent Addition: Add a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water, via syringe.[6]

  • Reaction Execution: Heat the mixture to 85–95 °C and stir vigorously.[6]

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed (typically 12-24 hours).

  • Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with water and transfer it to a separatory funnel.

  • Extraction: Extract the aqueous layer three times with an organic solvent, such as ethyl acetate.

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure coupled product.

Visualizing the Mechanism: The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L2 A R-Pd(II)-Br(L2) Pd0->A Oxidative Addition (Ar-Br) B R-Pd(II)-OR'(L2) A->B Ligand Exchange (Base) Base Base In C R-Pd(II)-R'(L2) B->C Transmetalation (R'-B(OR)2) Boronic R'-B(OR)2 In C->Pd0 Reductive Elimination (R-R') ArR Ar-R' Out ArBr Ar-Br In

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Analytical Characterization Protocols

Post-synthesis, rigorous characterization is required to confirm the structure and purity of the product.

Protocol 2: Spectroscopic Analysis
  • Sample Preparation: For NMR, dissolve 5–10 mg of the purified compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard.[5]

  • ¹H NMR Spectroscopy: Acquire the proton NMR spectrum on a 400 MHz or higher spectrometer. Key signals to identify include the newly introduced aryl protons, the remaining pyridinone ring protons, and the methoxy singlet.

  • ¹³C NMR Spectroscopy: Acquire a proton-decoupled ¹³C NMR spectrum. This is crucial for confirming the total number of unique carbons and the formation of the new C-C bond.

  • Mass Spectrometry (MS): Obtain a mass spectrum (e.g., using electrospray ionization, ESI) to confirm the molecular weight of the product. The fragmentation pattern can provide additional structural evidence.[4]

Safety and Handling

Working with brominated heterocyclic compounds requires adherence to strict safety protocols. While a specific Safety Data Sheet (SDS) for this compound is not widely available, guidelines for similar compounds should be followed.[8][9][10][11]

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).[10]

  • Handling: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.[8][9] Avoid contact with skin and eyes.[10][11] In case of contact, rinse immediately and thoroughly with water.[8][11]

  • Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[8]

  • Disposal: Dispose of chemical waste in accordance with all local, regional, and national regulations. Do not allow the product to enter drains.[10]

References

  • ChemTreat. (2015). SAFETY DATA SHEET. [Link]

  • 3M. (2024). Safety Data Sheet SECTION 1: Identification SECTION 2: Hazard identification. [Link]

  • PubChem. This compound. [Link]

  • MySkinRecipes. 5-Bromo-3-iodopyridin-2(1H)-one. [Link]

  • Khan, I., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 195. [Link]

  • ResearchGate. (2019). Efficient Synthesis of Chiral 5-Methoxycarbonylpyridin-2(1H)-ones and 3-Bromo-5-methoxycarbonylpyridin-2(1H)-ones. [Link]

  • MolPort. Compound 5-bromo-1-[(4-methoxy-3-nitrophenyl)methyl]pyrimidine-2,4(1H,3H)-dione. [Link]

  • ResearchGate. Cross-Coupling Reactions of 5-Bromo-1,2,3-triazines. [Link]

  • PubChem. 5-Bromo-2-methoxypyridin-3-amine. [Link]

  • Autechaux. (2025). Understanding Cross-Coupling Reactions with 1-Bromo-3,5-dimethoxybenzene. [Link]

  • ResearchGate. (2019). Cross-Coupling Reactions of 5-Bromo-1,2,3-triazine | Request PDF. [Link]

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Introduction: The Critical Role of Purity for a Versatile Pyridinone Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Purification of 5-Bromo-3-methoxypyridin-2(1H)-one

This compound (CAS No: 1189757-62-7, Molecular Formula: C₆H₆BrNO₂) is a substituted pyridinone derivative of significant interest in medicinal chemistry and drug development.[1][2] Its structural motifs are common in biologically active molecules, making it a valuable building block for synthesizing novel pharmaceutical candidates.[3] The purity of such intermediates is paramount; trace impurities can lead to undesirable side reactions, reduced yields in subsequent synthetic steps, and the formation of difficult-to-remove, structurally related byproducts.[4][5] Ultimately, the purity of the final active pharmaceutical ingredient (API) is directly tied to the quality of its preceding intermediates.

This document serves as a comprehensive guide for researchers, chemists, and process development professionals, detailing robust and validated techniques for the purification of this compound. The methodologies described herein—recrystallization and flash column chromatography—are foundational techniques in organic synthesis, selected for their efficacy in removing common process-related impurities. We will explore the underlying principles of each technique, provide detailed, step-by-step protocols, and outline analytical methods for verifying final product purity.

Understanding the Physicochemical Landscape

A successful purification strategy begins with an understanding of the target compound's properties. This compound is a polar heterocyclic compound. The pyridinone core, with its amide-like character, can participate in hydrogen bonding, while the methoxy and bromo substituents influence its polarity and solubility. These features dictate its behavior in different solvent systems and on chromatographic media. Potential impurities may include unreacted starting materials from its synthesis (e.g., 3,5-dibromopyridine) or byproducts from side reactions.[6]

Method 1: Purification by Recrystallization

Recrystallization is a powerful and economical technique for purifying solid organic compounds.[4][7] The principle relies on the differential solubility of the desired compound and its impurities in a selected solvent at varying temperatures.[4] An ideal solvent will dissolve the compound completely at an elevated temperature but only sparingly at room or sub-ambient temperatures, allowing the target molecule to crystallize out upon cooling while impurities remain dissolved in the mother liquor.[8]

Causality of Solvent Selection

The choice of solvent is the most critical parameter for successful recrystallization.[4] For a polar compound like this compound, polar solvents are a logical starting point. Preliminary solubility tests with small amounts of the crude material are essential.

  • Good Single-Solvent Systems: Solvents like ethanol or methanol often provide a suitable solubility gradient for pyridinone derivatives.[4]

  • Mixed-Solvent Systems: If the compound is too soluble in one solvent (e.g., methanol) and poorly soluble in another (e.g., water or hexane), a mixed-solvent system can be employed. The crude product is dissolved in the "good" solvent at an elevated temperature, and the "anti-solvent" is added dropwise until turbidity persists, after which a small amount of the good solvent is added to redissolve the solid, and the solution is then allowed to cool.[4] Common systems for pyridinones include Ethanol/Water and Ethyl Acetate/Hexane.[4]

Data Presentation: Solvent Systems for Pyridinone Derivatives

The following table, based on literature for analogous N-aryl pyridone compounds, provides a starting point for solvent screening. Optimization for this compound is necessary.

Solvent SystemSuitability for Polar HeterocyclesExpected PurityKey Considerations
Methanol or Ethanol High>98%Often effective for pyridinone derivatives, promoting good crystal formation.[4]
Ethanol/Water High>97%Water acts as an anti-solvent, which can significantly improve the recovery yield.[4]
Ethyl Acetate/Hexane Moderate>97%A versatile system for compounds that are highly soluble in ethyl acetate alone.[4]
2-Propanol/DMF ModerateVariableCan be effective for related pyridone derivatives, particularly when solubility is challenging.[9]
Experimental Protocol: Recrystallization
  • Solvent Selection: Perform small-scale solubility tests to identify a suitable solvent or solvent system from the table above.

  • Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask. Add a magnetic stir bar and the minimum amount of the chosen solvent to create a slurry.

  • Heating: Gently heat the mixture on a hot plate with stirring. Add small portions of the solvent until the solid completely dissolves at or near the solvent's boiling point. Avoid adding a large excess of solvent, as this will reduce recovery yield.

  • Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.[8]

  • Cooling and Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of large, high-purity crystals.[4]

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice-water bath for 15-30 minutes to maximize the precipitation of the product.[4]

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.[4]

  • Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor containing impurities.[4]

  • Drying: Dry the purified crystals under vacuum or in a desiccator to remove all traces of solvent. Determine the melting point and perform analytical tests to confirm purity.

Method 2: Purification by Flash Column Chromatography

Flash column chromatography is a versatile technique used to separate components of a mixture based on their differential adsorption to a stationary phase while being moved by a mobile phase.[10][11] It is particularly useful for purifying non-crystalline solids, oils, or for separating mixtures with closely related components. For this compound, a polar compound, normal-phase chromatography on silica gel is a standard approach.[6][12]

Causality of Phase Selection
  • Stationary Phase: Silica gel is the most common stationary phase for purifying organic compounds.[11] It is highly polar due to the presence of surface silanol (Si-OH) groups. More polar compounds will adsorb more strongly to the silica gel and therefore elute more slowly.[12]

  • Mobile Phase (Eluent): The choice of eluent is crucial for achieving good separation.[10] A mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used. By varying the ratio of these solvents, the overall polarity of the mobile phase can be tuned. A more polar eluent will more effectively compete with the analyte for binding sites on the silica, causing the analyte to move faster down the column.[10]

Workflow for Purification and Analysis

G cluster_purification Purification Stage cluster_analysis Purity Assessment Stage cluster_final Final Product Crude Crude Product (this compound) Recrystallization Recrystallization Crude->Recrystallization Solid Sample Chromatography Column Chromatography Crude->Chromatography Any Sample Type HPLC HPLC Analysis Recrystallization->HPLC NMR NMR Spectroscopy Recrystallization->NMR MP Melting Point Recrystallization->MP Chromatography->HPLC Chromatography->NMR PureProduct Pure Product (>98% Purity) HPLC->PureProduct Quantitative Check NMR->PureProduct Structural ID MP->PureProduct Physical Check

Caption: General workflow for purification and subsequent analysis.

Experimental Protocol: Flash Column Chromatography
  • TLC Analysis: Before running the column, determine the optimal eluent composition using Thin-Layer Chromatography (TLC).[10] Spot the crude mixture on a TLC plate and develop it in various solvent systems (e.g., different ratios of hexane/ethyl acetate). The ideal system will give the target compound an Rf (retention factor) value of approximately 0.2-0.35.

  • Column Packing:

    • Select a column of appropriate size for the amount of material to be purified.

    • Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).

    • Pour the slurry into the column and use gentle air pressure or gravity to pack the silica bed, ensuring there are no air bubbles or cracks.

    • Add a thin layer of sand on top of the silica bed to prevent disruption during solvent addition.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the eluent or a solvent it is highly soluble in (like dichloromethane) and carefully pipette it onto the sand layer.

    • Dry Loading: For compounds with poor solubility in the eluent, pre-adsorb the crude material onto a small amount of silica gel. To do this, dissolve the compound in a suitable solvent, add silica gel, and evaporate the solvent under reduced pressure to obtain a free-flowing powder. Carefully add this powder to the top of the column.[13]

  • Elution:

    • Carefully add the eluent to the top of the column.

    • Apply gentle air pressure to begin flowing the solvent through the column. Maintain a constant flow rate.

    • For closely eluting impurities, a gradient elution may be necessary. Start with a less polar solvent system and gradually increase the polarity by increasing the percentage of the more polar solvent (e.g., ethyl acetate).[13]

  • Fraction Collection: Collect the eluent in sequentially labeled test tubes or flasks.[11]

  • Fraction Analysis: Analyze the collected fractions using TLC to identify which ones contain the purified product.

  • Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Decision Logic for Method Selection

G Start Crude Product Obtained IsSolid Is the crude product a solid? Start->IsSolid ImpurityPolarity Are impurities significantly different in polarity? IsSolid->ImpurityPolarity Yes Chromatography Use Column Chromatography IsSolid->Chromatography No (Oil/Tarry) Scale Purification Scale? ImpurityPolarity->Scale Yes ImpurityPolarity->Chromatography No (Similar Polarity) Recrystallize Use Recrystallization Scale->Recrystallize Large (>5g) Scale->Chromatography Small (<5g)

Caption: Decision tree for selecting an appropriate purification method.

Purity Assessment: Validating the Outcome

After purification, the purity of this compound must be rigorously assessed. A combination of analytical techniques is recommended to provide a comprehensive evaluation.[14][]

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive method for determining the purity of a compound by separating it from any remaining impurities.[]

  • Principle: A solution of the sample is injected into a column packed with a stationary phase (commonly C18 for reverse-phase HPLC). A mobile phase is pumped through the column, and components separate based on their affinity for the two phases. A detector (typically UV-Vis) measures the components as they elute. Purity is often reported as the area percentage of the main peak.

  • Suggested Method Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid (for MS compatibility).[16]

    • Detector: UV detector set to an appropriate wavelength based on the compound's UV absorbance profile.

    • Analysis: The purity is calculated from the relative area of the product peak in the chromatogram. High purity is indicated by a single major peak with minimal to no other peaks.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the molecular structure and can be used to identify and quantify impurities.[17]

  • ¹H NMR: The proton NMR spectrum should show the expected signals for this compound with the correct chemical shifts, splitting patterns, and integration values. The absence of unexpected peaks is a strong indicator of high purity.

  • ¹³C NMR: The carbon NMR spectrum should display the correct number of signals corresponding to the unique carbon atoms in the molecule.

  • Interpretation: Compare the obtained spectra with reference data or predicted spectra. Impurity peaks can often be identified by their distinct chemical shifts and lower integration values relative to the main product signals.

Melting Point Determination

For crystalline solids, the melting point is a reliable indicator of purity.[14]

  • Principle: Pure crystalline compounds typically have a sharp melting point range (0.5-1.0 °C). Impurities tend to depress and broaden the melting point range.

  • Procedure: A small sample of the dried, purified solid is packed into a capillary tube and heated slowly in a melting point apparatus. The range from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid is recorded. A sharp range close to the literature value indicates high purity. For a related compound, 5-Bromo-2-hydroxy-3-nitropyridine, the melting point is high (245 - 250 °C), suggesting that pyridinones can be high-melting solids.[3]

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  • Recrystallization and Melting Point Analysis. (2022). YouTube.
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Application Notes & Protocols: Strategic Suzuki Coupling of 5-Bromo-3-methoxypyridin-2(1H)-one for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Pyridinone Scaffold

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, celebrated for its reliability in constructing carbon-carbon bonds.[1] Its impact is particularly profound in pharmaceutical research and drug development, where the efficient assembly of complex molecular architectures is paramount.[2] This guide focuses on a substrate of increasing importance: 5-Bromo-3-methoxypyridin-2(1H)-one. The substituted pyridin-2(1H)-one core is a privileged scaffold, appearing in a multitude of biologically active compounds and clinical drug candidates. Its unique electronic properties and hydrogen bonding capabilities make it an attractive pharmacophore.

The ability to strategically functionalize this core at the C5-position via Suzuki coupling opens a direct and versatile route to novel libraries of potential therapeutics. This document provides a comprehensive technical guide, grounded in mechanistic principles and field-proven protocols, for researchers aiming to leverage this powerful reaction.

Reaction Principle: The Palladium Catalytic Cycle

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organohalide and an organoboron compound.[3] The mechanism is a well-understood catalytic cycle involving a palladium complex that oscillates between Pd(0) and Pd(II) oxidation states.[4]

The cycle consists of three fundamental steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound. This is typically the rate-determining step and forms a Pd(II) complex.[3]

  • Transmetalation: The organic group from the boronic acid (or ester) is transferred to the palladium center, displacing the halide. This step requires activation by a base to form a more nucleophilic "ate" complex from the organoboron species.[5]

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium coordination sphere, forming the new C-C bond in the final product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[6]

Suzuki_Catalytic_Cycle pd0 Pd(0)L n oa_complex R¹-Pd(II)L -X pd0->oa_complex Oxidative Addition trans_complex R¹-Pd(II)L -R² oa_complex->trans_complex Transmetalation trans_complex->pd0 Catalyst Regeneration product R¹-R² trans_complex->product Reductive Elimination catalyst_regen Pd(0)L n sub1 R¹-X (this compound) sub1->oa_complex sub2 R²-B(OR)₂ (Boronic Acid/Ester) sub2->oa_complex base Base (e.g., K₂CO₃) base->oa_complex

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Optimizing Key Experimental Parameters

The success of the Suzuki coupling hinges on the judicious selection of four key components: the catalyst system, base, solvent, and the nature of the organoboron reagent.

  • Palladium Catalyst & Ligand: While simple catalysts like Pd(PPh₃)₄ can be effective, reactions involving heteroaromatic halides often benefit from more sophisticated systems.[7] Modern bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands can dramatically enhance reaction rates and yields.[8] These ligands promote the crucial oxidative addition step and facilitate reductive elimination. For pyridinone substrates, catalyst systems like Pd(dppf)Cl₂ are often a robust starting point due to their versatility.[9]

  • Base: The base is critical for activating the boronic acid in the transmetalation step.[5] Inorganic bases are most common.

    • Carbonates (K₂CO₃, Cs₂CO₃, Na₂CO₃): Widely used and effective for a broad range of substrates. K₂CO₃ is a cost-effective and reliable choice for many pyridinone couplings.

    • Phosphates (K₃PO₄): A stronger base, often employed for less reactive boronic acids or challenging couplings.

    • Fluorides (KF, CsF): Can be useful for preventing protodeboronation (hydrolysis of the boronic acid), a common side reaction.

  • Solvent System: The choice of solvent must ensure adequate solubility for all components. Biphasic solvent systems are common.

    • Dioxane/Water or Toluene/Water: Classic choices that provide a good balance of polarity and are effective at a wide range of temperatures.[10]

    • DMF or Acetonitrile/Water: Polar aprotic solvents that can be effective, though DMF can sometimes lead to side reactions at high temperatures.[11]

    • Ethanol: A greener solvent alternative that can be effective in microwave-assisted protocols.[12]

  • Organoboron Reagent: While boronic acids are most common, boronic esters (e.g., pinacol esters) offer enhanced stability against protodeboronation, which can be advantageous in achieving high conversion with precious substrates.[13]

Detailed Experimental Protocol

This protocol provides a reliable starting point for the Suzuki coupling of this compound with a generic arylboronic acid. Optimization may be required for specific substrates.

Suzuki_Workflow setup 1. Reaction Setup (Weigh Reagents) assembly 2. Vessel Assembly (Combine Solids in Flask) setup->assembly solvent 3. Solvent Addition (Add Dioxane/Water) assembly->solvent degas 4. Degassing (Purge with Argon/N₂) solvent->degas heat 5. Reaction (Heat to 85-95 °C) degas->heat monitor 6. Monitoring (TLC / LC-MS) heat->monitor monitor->heat Continue if incomplete workup 7. Work-up (Quench & Extract) monitor->workup Upon completion purify 8. Purification (Column Chromatography) workup->purify analyze 9. Analysis (NMR, MS) purify->analyze

Caption: Generalized experimental workflow for Suzuki coupling.

Materials and Reagents:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2–1.5 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.02–0.05 equiv)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0–3.0 equiv)

  • 1,4-Dioxane, anhydrous

  • Deionized Water

  • Argon or Nitrogen gas

  • Standard laboratory glassware (e.g., round-bottom flask, condenser)

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, Pd(dppf)Cl₂, and potassium carbonate.

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere. This step is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.[13]

  • Solvent Addition: Through the septum, add anhydrous 1,4-dioxane followed by deionized water via syringe. A typical solvent ratio is 4:1 to 5:1 dioxane:water.[10]

  • Degassing: Bubble the inert gas through the stirred reaction mixture for 15-20 minutes to thoroughly remove any dissolved oxygen.[2]

  • Reaction: Attach a condenser (under the inert atmosphere) and heat the reaction mixture to 85–95 °C in an oil bath with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting bromide is consumed (typically 4–16 hours).

  • Work-up: Once complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired 5-aryl-3-methoxypyridin-2(1H)-one product.

Data Presentation: Exemplary Reaction Conditions

The following table summarizes representative conditions for the Suzuki coupling of this compound with various boronic acids. Yields are illustrative and can vary based on the specific substrate and precise reaction conditions.

EntryBoronic Acid PartnerCatalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(dppf)Cl₂ (3%)K₂CO₃ (2.5)Dioxane/H₂O (4:1)90888
24-Methoxyphenylboronic acidPd(PPh₃)₄ (5%)K₃PO₄ (3.0)Dioxane/H₂O (4:1)90692
33-Fluorophenylboronic acidPd(dppf)Cl₂ (3%)K₂CO₃ (2.5)Toluene/H₂O (5:1)951281
4Thiophene-2-boronic acidPd(dppf)Cl₂ (4%)Cs₂CO₃ (2.0)Dioxane/H₂O (4:1)851075
5Pyridine-3-boronic acid pinacol esterXPhos Pd G3 (2%)K₃PO₄ (3.0)Dioxane/H₂O (5:1)951668

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst (oxidized Pd).2. Insufficiently degassed solvent/reagents.3. Low reaction temperature.4. Poor solubility of reagents.1. Use a fresh bottle of catalyst or a pre-catalyst. Ensure proper inert atmosphere technique.2. Thoroughly degas the solvent mixture before heating.3. Increase temperature to 100-110 °C.4. Screen alternative solvents (e.g., Toluene, DMF).
Protodeboronation (Boronic acid decomposes to arene)1. Reaction is too slow, allowing hydrolysis.2. Base is too strong or conditions are too harsh.1. Switch to a more active catalyst/ligand system (e.g., Buchwald ligands) to accelerate coupling.2. Use a milder base (e.g., KF).3. Use the corresponding boronic acid pinacol ester instead of the boronic acid.[13]
Homocoupling (Formation of Biaryl from boronic acid)1. Presence of oxygen in the reaction.2. Use of a Pd(II) salt without a reducing agent for the ligand.1. Ensure meticulous degassing and maintenance of inert atmosphere.2. Use a Pd(0) source (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) or a well-defined pre-catalyst.[4]
Dehalogenation (Bromo group replaced by Hydrogen)1. Presence of impurities that act as a hydride source.2. Side reaction promoted by certain catalyst/base combinations.1. Ensure high purity of starting materials and solvents.2. Screen different bases or lower the reaction temperature.

References

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • Common Organic Chemistry. Suzuki Reaction - Palladium Catalyzed Cross Coupling. [Link]

  • ResearchGate. How can I solve my problem with Suzuki coupling?. [Link]

  • Reddit. How to approach choosing reaction conditions for Suzuki?. [Link]

  • ResearchGate. Palladium Catalysts for Cross-Coupling Reaction. [Link]

  • Royal Society of Chemistry. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]

  • ResearchGate. Screening of palladium catalysts for the Suzuki coupling of... [Link]

  • National Institutes of Health. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. [Link]

  • Myers Research Group, Harvard University. The Suzuki Reaction. [Link]

  • MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction... [Link]

  • MDPI. Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions... [Link]

  • ResearchGate. A Highly Efficient Catalyst for the Suzuki-Miyaura Cross-Coupling Reaction of 5-(5-chloropyridin-3-yl)-3-methyl-1,3,4-oxadiazol-2(3H)-one. [Link]

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Application Notes and Protocols for the Utilization of 5-Bromo-3-methoxypyridin-2(1H)-one in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyridin-2(1H)-one moiety is a well-established "privileged scaffold" in medicinal chemistry, renowned for its ability to mimic the hydrogen bonding pattern of the adenine hinge-binding region of ATP in various protein kinases.[1] This guide provides an in-depth exploration of a particularly valuable derivative, 5-Bromo-3-methoxypyridin-2(1H)-one , as a strategic starting material for the synthesis of next-generation kinase inhibitors. We will dissect the causality behind its synthetic utility and provide detailed, field-proven protocols for its elaboration into diverse molecular architectures targeting critical oncogenic pathways. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile building block to accelerate their discovery programs.

The Strategic Value of the this compound Scaffold

The efficacy of a starting material in a drug discovery campaign is dictated by its inherent chemical functionality and the synthetic diversity it can unlock. This compound is a trifunctional reagent that offers a powerful combination of features for kinase inhibitor design:

  • The Pyridinone Core: The endocyclic amide provides a crucial bidentate hydrogen bond donor-acceptor motif, which is fundamental for anchoring inhibitors to the kinase hinge region, a highly conserved structural element in the ATP-binding pocket.[2]

  • The C5-Bromine Atom: This is the primary point of diversification. The bromine atom serves as an excellent handle for a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura (C-C bond formation) and Buchwald-Hartwig (C-N bond formation) reactions.[3][4] This allows for the systematic and efficient introduction of various aryl, heteroaryl, and amino substituents to probe the solvent-exposed regions of the kinase active site, thereby modulating potency and selectivity.

  • The C3-Methoxy Group: This group influences the electronics of the pyridinone ring and provides a steric and electronic handle that can be fine-tuned. It can participate in additional interactions within the ATP pocket or be demethylated to a hydroxyl group to serve as an additional hydrogen bond donor.

The strategic placement of these three functional groups provides a robust platform for generating extensive libraries of kinase inhibitors with diverse pharmacological profiles.

G cluster_0 Core Scaffold & Key Reactions cluster_1 Downstream Applications Start This compound Suzuki Suzuki-Miyaura Coupling (C-C Bond Formation) Start->Suzuki R-B(OH)₂ Pd Catalyst Buchwald Buchwald-Hartwig Amination (C-N Bond Formation) Start->Buchwald R₂-NH Pd Catalyst Library Diverse Kinase Inhibitor Library Suzuki->Library Buchwald->Library Screening High-Throughput Screening Library->Screening SAR Structure-Activity Relationship (SAR) Studies Screening->SAR LeadOpt Lead Optimization SAR->LeadOpt Candidate Clinical Candidate LeadOpt->Candidate

Caption: General workflow for kinase inhibitor discovery.

Core Synthetic Protocols: Building Diversity

The following sections provide detailed, self-validating protocols for the two most critical transformations involving this compound. These protocols are designed to be robust starting points, though minor optimization may be required for particularly challenging substrates.

Application Protocol: Suzuki-Miyaura Coupling for C-C Bond Formation

Principle: The Suzuki-Miyaura reaction is a cornerstone of modern medicinal chemistry, enabling the formation of a carbon-carbon bond between the C5 position of the pyridinone and a wide variety of aryl or heteroaryl boronic acids or esters.[5] This reaction is favored for its broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acid building blocks. The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by transmetalation with the boronate species and reductive elimination to yield the coupled product.[5][6]

G pd0 Pd(0)L₂ pd_aryl Ar-Pd(II)-Br(L₂) pd0->pd_aryl 1 reduct Reductive Elimination product Ar-R reduct->product oxid Oxidative Addition oxid->pd_aryl trans Transmetalation pd_amido [Ar-Pd(II)-R(L₂)]⁺ trans->pd_amido pd_aryl->pd_amido 2 pd_amido->pd0 3 pd_amido->reduct start_mat Ar-Br start_mat->oxid boronic R-B(OR)₂ + Base boronic->trans

Caption: Simplified catalytic cycle for Suzuki-Miyaura coupling.

Experimental Protocol:

  • Materials and Reagents

    Reagent M.W. Amount Moles (mmol) Eq. Notes
    This compound 204.02 204 mg 1.0 1.0 Starting material
    Arylboronic Acid - - 1.2 1.2 e.g., 4-Fluorophenylboronic acid
    Pd(PPh₃)₄ 1155.56 58 mg 0.05 0.05 Catalyst, handle in fume hood
    Potassium Carbonate (K₂CO₃) 138.21 276 mg 2.0 2.0 Base
    1,4-Dioxane - 8 mL - - Degassed solvent

    | Water | - | 2 mL | - | - | Degassed solvent |

  • Procedure:

    • Reaction Setup: To an oven-dried 25 mL round-bottom flask containing a magnetic stir bar, add this compound (204 mg, 1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).

    • Inert Atmosphere: Seal the flask with a rubber septum, and purge with argon or nitrogen for 10-15 minutes. This is critical to prevent oxidation of the Pd(0) catalyst.

    • Catalyst and Solvent Addition: Under a positive pressure of inert gas, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 58 mg, 0.05 mmol). Via syringe, add degassed 1,4-dioxane (8 mL) and degassed water (2 mL).

    • Reaction: Immerse the flask in a preheated oil bath at 90-100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS (typically complete within 4-12 hours).

    • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Transfer to a separatory funnel and extract. Wash the organic layer with brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired coupled product.

    • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS.

  • Troubleshooting:

    Problem Possible Cause Suggested Solution
    Low or no conversion Inactive catalyst Ensure proper inert atmosphere technique; use fresh, high-quality catalyst.
    Insufficient base or temperature Use a stronger base (e.g., K₃PO₄) or increase the temperature slightly.
    Debromination of starting material Proto-deboronation of boronic acid Ensure boronic acid is of high quality; use anhydrous solvents.

    | Formation of biaryl byproduct | Homocoupling of boronic acid | Decrease catalyst loading; ensure efficient stirring. |

Application Protocol: Buchwald-Hartwig Amination for C-N Bond Formation

Principle: The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds, a linkage prevalent in kinase inhibitors.[7] This reaction couples the C5-bromo position with a primary or secondary amine. The choice of phosphine ligand is critical and often dictates the success and scope of the reaction.[8] Sterically hindered, electron-rich phosphine ligands (e.g., XPhos, SPhos) are generally effective in promoting the key reductive elimination step from the palladium(II) amido complex.[3][9]

Experimental Protocol:

  • Materials and Reagents

    Reagent M.W. Amount Moles (mmol) Eq. Notes
    This compound 204.02 204 mg 1.0 1.0 Starting material
    Amine - - 1.2 1.2 e.g., Morpholine
    Pd₂(dba)₃ 915.72 23 mg 0.025 0.025 Palladium precursor
    XPhos 476.62 48 mg 0.1 0.1 Ligand
    Sodium tert-butoxide (NaOtBu) 96.10 135 mg 1.4 1.4 Base, handle in glovebox

    | Toluene | - | 10 mL | - | - | Anhydrous, degassed solvent |

  • Procedure:

    • Reaction Setup (Glovebox Recommended): To an oven-dried Schlenk tube containing a magnetic stir bar, add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 23 mg, 0.025 mmol), XPhos (48 mg, 0.1 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol).

    • Reagent Addition: Add this compound (204 mg, 1.0 mmol). Seal the tube, remove from the glovebox (if used), and connect to a Schlenk line.

    • Solvent and Amine Addition: Add anhydrous, degassed toluene (10 mL) followed by the amine (1.2 mmol) via syringe.

    • Reaction: Place the sealed tube in a preheated oil bath at 100-110 °C and stir. Monitor the reaction progress by TLC or LC-MS (typically complete within 6-24 hours).

    • Work-up: Cool the reaction to room temperature. Carefully quench with saturated aqueous ammonium chloride solution. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2x15 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purification & Characterization: Purify the crude product by flash column chromatography and confirm the structure and purity by NMR and HRMS.

  • Troubleshooting:

    Problem Possible Cause Suggested Solution
    Low or no conversion Base degradation/deactivation Use fresh NaOtBu; handle base in an inert atmosphere.
    Poor ligand/catalyst choice Screen other ligands (e.g., RuPhos, SPhos) or catalyst precursors.
    Hydrodehalogenation (loss of Br) Presence of water or protic sources Use rigorously dried solvents and reagents.

    | Dark, intractable mixture | Reaction overheating/decomposition | Lower the reaction temperature; monitor carefully. |

Case Study: Targeting the PI3K/mTOR Pathway

The PI3K/mTOR signaling pathway is frequently dysregulated in human cancers, making it a high-priority target for drug development.[10] Derivatives of the pyridinone scaffold have shown promise as dual PI3K/mTOR inhibitors.[11] Using the protocols described above, one can synthesize a variety of potent inhibitors.

G RTK Growth Factor Receptor (e.g., EGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT Akt PDK1->AKT P mTORC1 mTORC1 AKT->mTORC1 Activates mTORC2 mTORC2 mTORC2->AKT P Downstream Cell Proliferation, Survival, Growth mTORC1->Downstream Inhibitor Pyridinone-based Inhibitor Inhibitor->PI3K Inhibits Inhibitor->mTORC1 Inhibits

Caption: Simplified PI3K/Akt/mTOR signaling pathway.

For instance, a Suzuki coupling of This compound with a suitable quinoline boronic ester, followed by further functionalization, can lead to potent inhibitors. A recent study described a series of sulfonamide methoxypyridine derivatives as PI3K/mTOR dual inhibitors.[11] One such compound, 22c , demonstrated exceptional potency.

  • Representative Biological Activity

    Compound Target Kinase IC₅₀ (nM) Cell Line (Cancer Type) IC₅₀ (nM) Reference
    22c PI3Kα 0.22 HCT-116 (Colon) 20 [11]

    | | mTOR | 23 | MCF-7 (Breast) | 130 |[11] |

This data underscores the power of the this compound scaffold to generate highly potent, clinically relevant molecules through systematic chemical elaboration using the robust protocols outlined in this guide.

Conclusion

This compound is a high-value, versatile building block for the synthesis of kinase inhibitors. Its trifunctional nature allows for the rapid generation of diverse chemical matter through reliable and scalable palladium-catalyzed cross-coupling reactions. The protocols and strategic insights provided herein offer a solid foundation for researchers to design and execute efficient synthetic campaigns, ultimately accelerating the discovery of novel therapeutics for cancer and other diseases driven by aberrant kinase signaling.

References

  • Jain, P., et al. (2014). Synthesis and Evaluation of c-Src Kinase Inhibitory Activity of Pyridin-2(1H)-one Derivatives. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Elsevier Inc. (2014). Synthesis and evaluation of c-Src kinase inhibitory activity of pyridin-2(1H)-one derivatives. ScienceDirect. Available at: [Link]

  • National Library of Medicine. (2014). Synthesis and evaluation of c-Src kinase inhibitory activity of pyridin-2(1H)-one derivatives. PubMed. Available at: [Link]

  • National Institutes of Health. Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library. PMC. Available at: [Link]

  • PubChem. Kinase inhibitor - Patent US-9499486-B2. PubChem. Available at: [Link]

  • National Library of Medicine. (2012). 5-Bromo-N-(3,4-dimeth-oxy-benz-yl)pyridin-2-amine. PubMed. Available at: [Link]

  • ACS Publications. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. Available at: [Link]

  • Google Patents. Indazole compounds and pharmaceutical compositions for inhibiting protein kinases, and methods for their use. Google Patents.
  • Wikipedia. Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction. Molecules. Available at: [Link]

  • Google Patents. Alk5 inhibitor conjugates and uses thereof. Google Patents.
  • MDPI. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Molecules. Available at: [Link]

  • Google Patents. Protein kinase inhibitors (variants), use thereof in treating oncological diseases and a pharmaceutical composition based thereon. Google Patents.
  • Justia Patents. Kinase inhibitor compounds and compositions and methods of use. Justia Patents. Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. Reagent Guides. Available at: [Link]

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. NROChemistry. Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • chemeurope.com. Buchwald-Hartwig reaction. chemeurope.com. Available at: [Link]

  • Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • National Institutes of Health. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction. PMC. Available at: [Link]

  • ResearchGate. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction. ResearchGate. Available at: [Link]

  • PubChem. 3-amino-5-bromo-1H-pyridin-2-one. PubChem. Available at: [Link]

  • Drug Hunter. (2025). 2025 Medicinal Chemistry Reviews at a Glance. Drug Hunter. Available at: [Link]

  • Bentham Science. (2022). A Review on Medicinally Important Heterocyclic Compounds. Current Organic Chemistry. Available at: [Link]

  • National Library of Medicine. (2017). Discovery and Development of ... SUVN-502. PubMed. Available at: [Link]

  • National Institutes of Health. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. PMC. Available at: [Link]

  • National Institutes of Health. (2024). Feature Reviews in Medicinal Chemistry. PMC. Available at: [Link]

  • National Institutes of Health. Why some targets benefit from beyond rule of five drugs. PMC. Available at: [Link]

  • National Library of Medicine. (2011). Discovery of a clinical stage multi-kinase inhibitor. PubMed. Available at: [Link]

  • National Institutes of Health. Principles of early drug discovery. PMC. Available at: [Link]

  • Vanderbilt University. Drug Discovery Chemistry. Vanderbilt University. Available at: [Link]

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The Versatile Heterocycle: 5-Bromo-3-methoxypyridin-2(1H)-one as a Strategic Building Block in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the strategic selection of molecular building blocks is paramount to the efficient construction of novel chemical entities with therapeutic potential. Among the myriad of heterocyclic scaffolds, pyridinones represent a privileged class of compounds due to their prevalence in a wide array of biologically active molecules. This document provides an in-depth guide to the utility of 5-Bromo-3-methoxypyridin-2(1H)-one, a highly functionalized and versatile intermediate, for researchers and scientists in the field of pharmaceutical development. Its unique substitution pattern offers multiple reaction vectors for molecular elaboration, making it a valuable starting point for the synthesis of complex drug candidates.

Physicochemical Properties and Safety Data

A thorough understanding of a building block's properties is essential for its effective use in synthesis. The table below summarizes the key physicochemical data for this compound.

PropertyValueSource
Molecular Formula C₆H₆BrNO₂[1]
Molecular Weight 204.02 g/mol Inferred from formula
Monoisotopic Mass 202.95819 Da[1]
Appearance Likely a solid at room temperatureInferred from related compounds
Solubility Expected to be soluble in common organic solvents like DMF, DMSO, and chlorinated solvents.Inferred from related compounds
CAS Number 1346603-91-3[2][3][4][5]

Safety Precautions:

  • Hazard Statements: Based on analogs, this compound is likely harmful if swallowed (H302), causes skin irritation (H315), and may cause serious eye damage (H318).[6][8]

  • Precautionary Statements:

    • Prevention: Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product. Wear protective gloves, protective clothing, and eye/face protection.[6]

    • Response: If swallowed, get medical help. If on skin, wash with plenty of water. If skin irritation occurs, get medical help. If in eyes, rinse immediately with water for several minutes and seek medical attention.[6]

  • Personal Protective Equipment (PPE): Always work in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[6][7]

Strategic Applications in Pharmaceutical Synthesis

The bromine atom at the 5-position of the pyridinone ring is the key to its synthetic versatility, primarily serving as a handle for palladium-catalyzed cross-coupling reactions. This allows for the strategic introduction of a wide range of substituents, a common approach in structure-activity relationship (SAR) studies during lead optimization. The methoxy group at the 3-position and the N-H of the pyridinone can also be targeted for further functionalization.

Palladium-Catalyzed Cross-Coupling Reactions: Building Molecular Complexity

Suzuki-Miyaura Coupling: This powerful C-C bond-forming reaction is arguably the most important application of this building block.[10][11][12][13] It enables the coupling of the pyridinone scaffold with a diverse array of aryl and heteroaryl boronic acids or their esters, leading to the synthesis of biaryl and heteroaryl-substituted pyridinones. These motifs are found in numerous kinase inhibitors and other targeted therapies.

Buchwald-Hartwig Amination: The formation of C-N bonds is another critical transformation in medicinal chemistry.[14][15][16][17][18] The 5-bromo substituent can be readily converted to a variety of amino groups through coupling with primary or secondary amines, amides, or carbamates. This provides access to a broad spectrum of derivatives with potential biological activity.

The following diagram illustrates the central role of this compound as a platform for generating diverse molecular architectures through these key cross-coupling reactions.

G cluster_input Core Building Block cluster_reactions Key Transformations cluster_outputs Diverse Pharmaceutical Scaffolds 5_Bromo_3_methoxy_pyridin_2_one This compound Suzuki Suzuki-Miyaura Coupling (Pd-catalyzed C-C bond formation) 5_Bromo_3_methoxy_pyridin_2_one->Suzuki + R-B(OH)₂ Buchwald Buchwald-Hartwig Amination (Pd-catalyzed C-N bond formation) 5_Bromo_3_methoxy_pyridin_2_one->Buchwald + R₂NH Aryl_Pyridinones 5-Aryl/Heteroaryl-3-methoxypyridin-2(1H)-ones Suzuki->Aryl_Pyridinones Amino_Pyridinones 5-Amino-3-methoxypyridin-2(1H)-ones Buchwald->Amino_Pyridinones

Caption: Synthetic diversification of this compound.

Experimental Protocols

The following protocols are generalized starting points based on established procedures for structurally similar compounds.[10][11][14][15] Optimization of catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol describes a typical setup for the coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0 equiv)

  • Solvent (e.g., 1,4-dioxane/water, 4:1 mixture)

  • Inert gas (Argon or Nitrogen)

  • Schlenk flask or microwave vial

G cluster_workflow Suzuki-Miyaura Coupling Workflow Setup 1. Reaction Setup - Add solids (pyridinone, boronic acid, base, catalyst) to a dry flask. Inert 2. Inert Atmosphere - Evacuate and backfill the flask with Argon (3x). Setup->Inert Solvent 3. Add Solvents - Add degassed dioxane and water via syringe. Inert->Solvent Reaction 4. Reaction - Heat the mixture (e.g., 85-95°C) with stirring for 12-24h. - Monitor by TLC or LC-MS. Solvent->Reaction Workup 5. Work-up & Purification - Cool, dilute with EtOAc, wash with water and brine. - Dry, concentrate, and purify by column chromatography. Reaction->Workup

Caption: Workflow for Suzuki-Miyaura cross-coupling.

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (0.05 mmol), and the base (2.0 mmol).[11]

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an inert atmosphere.

  • Solvent Addition: Add the degassed solvent mixture (e.g., 8 mL of 1,4-dioxane and 2 mL of water) via syringe.[12]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 85-95 °C) with vigorous stirring.[12] Monitor the progress of the reaction by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.[10]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 5-aryl-3-methoxypyridin-2(1H)-one.[10]

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol outlines a general method for the amination of this compound.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine ligand (e.g., Xantphos or XPhos, 4 mol%)

  • Base (e.g., NaOt-Bu or K₃PO₄, 1.4 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

  • Inert gas (Argon or Nitrogen)

  • Schlenk flask

G cluster_workflow Buchwald-Hartwig Amination Workflow Setup 1. Catalyst & Ligand Prep - Add Pd precatalyst and ligand to a dry flask under Argon. Reagents 2. Reagent Addition - Add base and the pyridinone under positive Argon pressure. Setup->Reagents Solvent 3. Add Solvent & Amine - Add degassed solvent, followed by the amine via syringe. Reagents->Solvent Reaction 4. Reaction - Heat the mixture (e.g., 100-110°C) with stirring for 12-24h. - Monitor by TLC or LC-MS. Solvent->Reaction Workup 5. Work-up & Purification - Cool, quench, and extract with an organic solvent. - Dry, concentrate, and purify by column chromatography. Reaction->Workup

Caption: Workflow for Buchwald-Hartwig amination.

Procedure:

  • Catalyst Preparation: To an oven-dried Schlenk flask containing a magnetic stir bar, add the palladium precatalyst (e.g., 0.02 mmol of Pd₂(dba)₃) and the phosphine ligand (e.g., 0.04 mmol of XPhos).[16]

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Reagent Addition: Under a positive pressure of the inert gas, add the base (e.g., 1.4 mmol of NaOt-Bu) and this compound (1.0 mmol).[15][16]

  • Solvent and Amine Addition: Add the anhydrous, degassed solvent (e.g., 5-10 mL of Toluene) via syringe, followed by the amine (1.2 mmol).[15]

  • Reaction: Heat the mixture to the desired temperature (e.g., 100-110 °C) with vigorous stirring.[14][18] Monitor the progress of the reaction by TLC or LC-MS until the starting aryl bromide is consumed (typically 12-24 hours).[14]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction carefully with a saturated aqueous solution of ammonium chloride and extract with an organic solvent.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex pharmaceutical intermediates. Its capacity to undergo efficient palladium-catalyzed cross-coupling reactions allows for the rapid generation of diverse libraries of substituted pyridinones for SAR exploration. The protocols and data presented herein serve as a comprehensive guide for researchers to unlock the synthetic potential of this powerful heterocyclic scaffold.

References

  • Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-2-chloro-4-methoxypyrimidine. Benchchem.
  • 5-Bromo-3-methyl-2(1H)-pyridinone SDS, 89488-30-2 Safety Data Sheets. ECHEMI.
  • Application Notes and Protocols for Buchwald-Hartwig Amination of 5-Bromopyrimidine. Benchchem.
  • Safety Data Sheet. (2014-06-29).
  • SAFETY DATA SHEET. Fisher Scientific. (2024-03-08).
  • Application Notes and Protocols for Suzuki-Miyaura Coupling with 5-Bromoindole. Benchchem.
  • Application Notes and Protocols for the Suzuki Coupling of 5-Bromo-N-phenylpyridin-3-amine with Arylboronic Acids. Benchchem.
  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. (2017-01-27).
  • 5-Bromo-2-methoxy-3-methylpyridine | C7H8BrNO | CID 22591176. PubChem.
  • Application Note: Protocol: Buchwald-Hartwig Amination of 3-Bromo-5-methoxypyridine. Benchchem.
  • Buchwald–Hartwig amination. Wikipedia.
  • Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine. Benchchem.
  • This compound. PubChemLite.
  • Keto Bisoprolol Hydrochloride. LGC Standards. Available from: [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE7YiyuHse9T-r8uJKtGtrUc8tlBdh3HVJpJ-ysX-licbb9wgrBPebc_m4M1oenWAw9xeo24LqWAKc3BuuvC0eZQ2bBiDH304RmKo_7nppLPmyKDD7Lnrqi0fMrnlSO_ZUv9kY6ZKjIWKWVvUlRwcE5Mfc8JuNNnRJGGcLTaRsOJwbUh2hwVUN1]
  • Bisoprolol Impurity 1 | 1346603-05-1. SynZeal. Available from: [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFzNhN3iISEfGlntDUlQPBRQSBGjt3pkJeMeJ3BVmQpmWoEa2fWVD9_oTV3V3jsXRgs4sGGqWXvSA2vYSKGg6vSszgK4HBJu3uAVnyeBzsF7Nxi4ui63vdnVQ49l3NFvoz48AznTFYWlG-1]
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  • Bisoprolol EP Impurity K Hydrochloride | CAS No- 1346603-26-6. Simson Pharma Limited.
  • Keto Bisoprolol Hydrochloride | CAS No. 1346603-26-6. Clearsynth.
  • Bisoprolol EP Impurity K | 864544-37-6. Chemicea.
  • 5-Bromo-2-methoxypyridin-3-amine | C6H7BrN2O | CID 44754869. PubChem.

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Cell-based assays using 5-Bromo-3-methoxypyridin-2(1H)-one derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Cell-Based Assays Using 5-Bromo-3-methoxypyridin-2(1H)-one Derivatives

Authored by a Senior Application Scientist

Introduction

The pyridinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities.[1] Derivatives of pyridinone are actively investigated for their potential as therapeutic agents, particularly in oncology, where they have been shown to modulate critical cell signaling pathways.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of novel compounds derived from the this compound backbone.

Due to the novelty of this specific chemical class, we will use a hypothetical representative molecule, BMP-1 (5-Bromo-1-(cyclopropylmethyl)-3-methoxypyridin-2(1H)-one) , to illustrate a logical, field-proven workflow for evaluating its anti-cancer potential. This guide offers detailed, self-validating protocols for assessing cytotoxicity, elucidating the mechanism of cell death, and analyzing effects on cell cycle progression. The causality behind experimental choices is explained to empower researchers to not only execute but also adapt these methods for their specific derivatives.

Hypothesized Mechanism of Action: Targeting Stress-Activated Signaling

Many cytotoxic agents exert their effects by inducing overwhelming cellular stress, which can trigger programmed cell death (apoptosis). Pyridinone derivatives have been implicated as inhibitors of various protein kinases, including those in the mitogen-activated protein kinase (MAPK) signaling cascade.[1][3] We hypothesize that BMP-1 may function by activating or sensitizing cells to stress-response pathways, such as the Apoptosis Signal-regulating Kinase 1 (ASK1) pathway. ASK1 is a key mediator that responds to cellular stressors like reactive oxygen species (ROS), leading to the downstream activation of JNK and p38 MAP kinases, which in turn orchestrate apoptotic cell death.[3]

ASK1_Pathway cluster_stress Cellular Stress (e.g., ROS) cluster_bmp1 Compound Action cluster_pathway Signaling Cascade cluster_response Cellular Response Stress Oxidative Stress (ROS) ASK1 ASK1 Stress->ASK1 Activates BMP1 BMP-1 (Hypothesized) BMP1->ASK1 Potentiates? MKK47 MKK4/7 ASK1->MKK47 JNK JNK MKK47->JNK p38 p38 MKK47->p38 Apoptosis Apoptosis JNK->Apoptosis p38->Apoptosis

Hypothesized ASK1 signaling pathway targeted by BMP-1.

Overall Experimental Workflow

A systematic approach is crucial for characterizing a novel compound. The workflow begins with a primary screen for biological activity (cytotoxicity) to determine potency (IC₅₀). Subsequent assays are then performed at concentrations relative to the IC₅₀ to investigate the underlying mechanisms, such as apoptosis induction and cell cycle arrest.

Experimental_Workflow Start Cell Culture & Compound Prep Assay1 Protocol 1: Cell Viability (MTT) Start->Assay1 Data1 Determine IC₅₀ Value Assay1->Data1 Assay2 Protocol 2: Apoptosis Assay (Annexin V/PI) Data1->Assay2 Treat at IC₅₀, 0.5x IC₅₀, 2x IC₅₀ Assay3 Protocol 3: Cell Cycle Analysis Data1->Assay3 Treat at IC₅₀, 0.5x IC₅₀, 2x IC₅₀ Data2 Quantify Apoptotic vs. Necrotic Cells Assay2->Data2 End Mechanism Elucidation Data2->End Data3 Analyze Cell Cycle Distribution Assay3->Data3 Data3->End

Workflow for characterizing a novel pyridinone derivative.

Hypothetical Data Presentation

The following tables summarize the expected quantitative data from the described protocols after treating a human prostate cancer cell line (PC-3) with BMP-1 for 48 hours.

Table 1: Cytotoxicity of BMP-1 (IC₅₀ Values)

Cell Line BMP-1 (IC₅₀ in µM) Doxorubicin (Positive Control) (IC₅₀ in µM)
PC-3 (Prostate) 8.5 ± 0.7 0.9 ± 0.1
MCF-7 (Breast) 12.1 ± 1.1 1.2 ± 0.2

| A549 (Lung) | 15.6 ± 2.3 | 1.5 ± 0.3 |

Table 2: Apoptosis Analysis via Annexin V & Propidium Iodide (PI) Staining

Treatment Group Concentration (µM) Viable Cells (%) (Annexin V- / PI-) Early Apoptotic (%) (Annexin V+ / PI-) Late Apoptotic/Necrotic (%) (Annexin V+ / PI+)
Vehicle Control 0 95.2 2.5 2.3
BMP-1 4 (0.5x IC₅₀) 70.1 18.3 11.6
BMP-1 8 (1x IC₅₀) 35.4 45.1 19.5

| BMP-1 | 16 (2x IC₅₀) | 10.8 | 58.9 | 30.3 |

Table 3: Cell Cycle Distribution Analysis

Treatment Group Concentration (µM) G0/G1 Phase (%) S Phase (%) G2/M Phase (%) Sub-G1 (Apoptotic) (%)
Vehicle Control 0 60.5 25.1 14.4 2.1
BMP-1 4 (0.5x IC₅₀) 55.2 20.3 20.5 4.0
BMP-1 8 (1x IC₅₀) 40.1 15.5 38.3 6.1

| BMP-1 | 16 (2x IC₅₀) | 25.7 | 10.2 | 45.1 | 19.0 |

Experimental Protocols

Core Prerequisite: Cell Culture and Compound Preparation

Rationale: Consistent and sterile cell culture techniques are the foundation for reproducible data.[4] The compound must be prepared in a stock solution and diluted appropriately to ensure accurate final concentrations while minimizing solvent-induced toxicity.

Methodology:

  • Cell Line Maintenance: Culture cancer cell lines (e.g., PC-3) in the recommended complete growth medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin). Maintain cells in a humidified incubator at 37°C with 5% CO₂. Subculture cells upon reaching 80-90% confluency to maintain them in the logarithmic growth phase.[4]

  • Compound Stock Preparation: Prepare a high-concentration stock solution of BMP-1 (e.g., 20 mM) in sterile dimethyl sulfoxide (DMSO). Aliquot and store at -20°C or as recommended for stability.

  • Working Solutions: On the day of the experiment, thaw a stock aliquot and prepare serial dilutions in complete cell culture medium to achieve the desired final concentrations. Crucially, ensure the final DMSO concentration in all wells, including the vehicle control, does not exceed 0.5% (v/v) to prevent solvent-induced cytotoxicity. [4][5]

Protocol 1: Cell Viability Assessment by MTT Assay

Principle of the Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells, allowing for the quantification of cytotoxicity.[5][6]

Materials:

  • Maintained cancer cell line

  • 96-well flat-bottom sterile microplates

  • BMP-1 working solutions

  • MTT solution (5 mg/mL in sterile PBS)

  • DMSO (for solubilization)

  • Multichannel pipette and microplate reader

Step-by-Step Methodology:

  • Cell Seeding: Harvest and count cells. Seed cells into a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours to allow for attachment.[7]

  • Compound Treatment: Carefully remove the medium and add 100 µL of medium containing the various concentrations of BMP-1. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).[5]

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[7]

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 3-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Carefully remove the medium from all wells. Add 150 µL of DMSO to each well to dissolve the purple formazan crystals. Gently agitate the plate on a shaker for 10 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Protocol 2: Quantification of Apoptosis by Annexin V/PI Flow Cytometry

Principle of the Assay: This flow cytometry-based assay differentiates between viable, apoptotic, and necrotic cells.[5] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) and will bind to these exposed PS residues. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by the intact membrane of viable and early apoptotic cells, but can enter late apoptotic and necrotic cells where membrane integrity is compromised.[8][9]

Materials:

  • 6-well sterile plates

  • BMP-1 working solutions

  • Flow cytometer

  • Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, PI solution, and Binding Buffer)

  • Cold PBS

Step-by-Step Methodology:

  • Cell Seeding and Treatment: Seed cells in 6-well plates (e.g., 2 x 10⁵ cells/well) and allow them to adhere overnight. Treat cells with BMP-1 at desired concentrations (e.g., 0.5x, 1x, and 2x IC₅₀) and a vehicle control for the chosen time period (e.g., 48 hours).[3]

  • Cell Harvesting: Harvest both floating and adherent cells. Aspirate the culture medium (containing floating cells) into a centrifuge tube. Wash the adherent cells with PBS, then detach them using Trypsin-EDTA. Combine the detached cells with the medium from the first step.

  • Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer provided in the kit. Add FITC-conjugated Annexin V and PI solution according to the manufacturer's protocol.[5]

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.[5] Use unstained and single-stained controls to set compensation and gates. Collect a minimum of 10,000 events per sample.

  • Data Interpretation:

    • Annexin V- / PI-: Viable cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic/necrotic cells

Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining

Principle of the Assay: This method quantifies the DNA content within a cell population to determine the distribution of cells across the different phases of the cell cycle (G0/G1, S, and G2/M).[10] Propidium Iodide (PI) stoichiometrically binds to DNA; therefore, the amount of fluorescence emitted from a stained cell is directly proportional to its DNA content.[11] Cells in G2/M phase have twice the DNA content of cells in G0/G1 phase. Apoptotic cells will have fragmented DNA and will appear as a "sub-G1" peak.[11]

Materials:

  • 6-well sterile plates

  • BMP-1 working solutions

  • Flow cytometer

  • Ice-cold 70% ethanol (for fixation)

  • PI staining solution (containing PI and RNase A)

Step-by-Step Methodology:

  • Cell Seeding and Treatment: Seed and treat cells in 6-well plates as described in the apoptosis protocol.

  • Cell Harvesting: Harvest all cells (adherent and floating) as previously described.

  • Fixation: Centrifuge the cell suspension, discard the supernatant, and resuspend the pellet in 500 µL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).[3]

  • Staining: Centrifuge the fixed cells at 850 x g for 5 minutes. Decant the ethanol and wash the cell pellet with PBS. Resuspend the pellet in 500 µL of PI staining solution (the RNase A is critical to remove RNA, which PI can also bind to).

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Use the PI signal to generate a histogram of DNA content.

  • Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the histogram and quantify the percentage of cells in the Sub-G1, G0/G1, S, and G2/M phases. An accumulation of cells in G2/M may suggest the compound inhibits mitosis.

References

  • BenchChem. (2025). Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Compounds.
  • BenchChem. (2025). Application Notes & Protocols: Cytotoxicity Assay of Novel Compounds in Cancer Cell Lines.
  • BenchChem. (2025). Protocol for Assessing Cytotoxicity of Novel Compounds in Cell Lines.
  • Riss, T. L., et al. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI Bookshelf.
  • BenchChem. (2025). Application Note: Analysis of Cellular Effects of 1-Pyridin-2-yl-3-pyridin-3-ylurea using Flow Cytometry.
  • Asif, M. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Brazilian Journal of Biology.
  • Al-Ostath, A., et al. (2022). Synthesis of 4-Hydroxy-2-pyridinone Derivatives and Evaluation of Their Antioxidant/Anticancer Activities.
  • Promega Corporation. (n.d.). Selecting Cell-Based Assays for Drug Discovery Screening.
  • Al-Warhi, T., et al. (2022). Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon.
  • BenchChem. (2025). Comparative Analysis of Pyridinone Derivatives in Cancer Cell Lines: A Guide for Researchers.
  • Al-Ostath, A., et al. (2022). Synthesis of 4-Hydroxy-2-pyridinone Derivatives and Evaluation of Their Antioxidant/Anticancer Activities.
  • Liu, Y., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. PMC - PubMed Central.
  • Zhang, Y., et al. (2018).
  • CUNY. (2017). Cell cycle and cell apoptosis.
  • Riccardi, C., & Nicoletti, I. (2006). Analysis of apoptosis by propidium iodide staining and flow cytometry.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Navigating the Synthesis of Pyridine Derivatives: A Focus on 5-Bromo-2,3-dimethoxypyridine.
  • Gnanasekar, S., et al. (2022). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC - PubMed Central.

Sources

Application Notes and Protocols for the In Vitro Evaluation of 5-Bromo-3-methoxypyridin-2(1H)-one Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of the Pyridinone Scaffold

The pyridin-2(1H)-one moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1] Analogs of this structure have garnered significant interest for their potential as anticancer, antiviral, and anti-inflammatory agents.[2][3] The introduction of various substituents onto the pyridinone ring allows for the fine-tuning of their pharmacological properties. This document provides a detailed guide for the in vitro evaluation of a specific series of these compounds: 5-Bromo-3-methoxypyridin-2(1H)-one and its analogs.

While direct literature on the biological activities of this compound is not extensively available, the evaluation of structurally similar substituted pyridinone analogs suggests promising potential, particularly in the realm of oncology.[4][5] This guide, therefore, focuses on a comprehensive in vitro strategy to elucidate the cytotoxic and potential mechanistic activities of this compound series, drawing upon established protocols for related molecules. The overarching goal is to provide a robust framework for the initial stages of drug discovery and development for this chemical series.

Part 1: Initial Cytotoxicity Screening - The Gateway to Discovery

The foundational step in evaluating any potential therapeutic agent is to determine its cytotoxic effects on relevant cell lines. This initial screening provides crucial information on the potency and selectivity of the compounds.

Rationale for Cell Line Selection

The choice of cell lines is critical and should ideally be guided by any existing data on similar compounds. For novel pyridinone analogs, a panel of human cancer cell lines representing different tumor types is recommended. Based on the literature for related compounds, the following cell lines are suggested for initial screening:

  • MCF-7: A human breast adenocarcinoma cell line, widely used in cancer research.

  • HepG2: A human liver cancer cell line, suitable for assessing hepatotoxicity and anticancer effects.[4]

  • HCT-116: A human colon cancer cell line.

  • A non-cancerous cell line (e.g., BJ-1 fibroblasts): To assess general cytotoxicity and determine a preliminary therapeutic index.[6]

Experimental Workflow for Cytotoxicity Screening

The following diagram illustrates the general workflow for the initial in vitro cytotoxicity assessment of the this compound analogs.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Compound Stock Solution (e.g., in DMSO) Treatment Treat with Serial Dilutions of Test Compounds Compound_Prep->Treatment Cell_Culture Cancer & Normal Cell Line Culture & Maintenance Cell_Seeding Seed Cells in 96-well Plates Cell_Culture->Cell_Seeding Cell_Seeding->Treatment Incubation Incubate for 48-72 hours Treatment->Incubation Assay_Procedure Perform Viability Assay (e.g., MTT or SRB) Incubation->Assay_Procedure Absorbance Measure Absorbance Assay_Procedure->Absorbance Viability_Calc Calculate % Cell Viability Absorbance->Viability_Calc IC50_Det Determine IC50 Values Viability_Calc->IC50_Det G cluster_initial Initial Hit Identification cluster_moa Mechanism of Action Elucidation cluster_target Target Validation (Optional) Cytotoxicity_Screening Cytotoxicity Screening (IC50 Determination) Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Cytotoxicity_Screening->Cell_Cycle Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI Staining) Cytotoxicity_Screening->Apoptosis_Assay Western_Blot Western Blot Analysis (Key Signaling Proteins) Cytotoxicity_Screening->Western_Blot Kinase_Assay In Vitro Kinase Assay (e.g., PI3K, VEGFR-2) Western_Blot->Kinase_Assay

Caption: Workflow for mechanism of action studies.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol outlines the use of propidium iodide (PI) staining to analyze the distribution of cells in different phases of the cell cycle after treatment with a test compound.

Materials:

  • Selected cancer cell line

  • Test compound

  • Propidium Iodide (PI) staining solution

  • RNase A

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 or 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, and collect both the adherent and floating cells.

  • Fixation: Wash the cells with cold PBS and fix them in ice-cold 70% ethanol while vortexing gently. Store the cells at -20°C overnight.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution containing RNase A.

  • Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the samples using a flow cytometer. The DNA content of the cells will be proportional to the PI fluorescence intensity.

  • Data Analysis: Analyze the cell cycle distribution (G0/G1, S, and G2/M phases) using appropriate software. An accumulation of cells in a particular phase suggests cell cycle arrest.

Protocol 3: Western Blot Analysis of Signaling Proteins

Western blotting can be used to investigate the effect of the compounds on the expression and phosphorylation status of key proteins in signaling pathways implicated in cancer.

Materials:

  • Selected cancer cell line

  • Test compound

  • Lysis buffer

  • Protein assay kit

  • SDS-PAGE gels

  • Transfer apparatus

  • PVDF membrane

  • Primary antibodies (e.g., against p53, p21, JNK, phospho-Akt, total Akt) [4]* HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Protein Extraction: Treat cells with the test compound, and then lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Analyze the changes in protein expression or phosphorylation levels relative to a loading control (e.g., β-actin).

Conclusion and Future Directions

The protocols outlined in this document provide a comprehensive framework for the initial in vitro evaluation of this compound analogs. By systematically assessing their cytotoxicity and elucidating their mechanism of action, researchers can identify promising lead compounds for further development. Positive results from these in vitro studies would warrant progression to more advanced preclinical models, including in vivo efficacy and toxicity studies, to fully characterize the therapeutic potential of this novel chemical series.

References

  • Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. (2022). ACS Omega. Retrieved from [Link]

  • Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. (2022). National Center for Biotechnology Information. Retrieved from [Link]

  • Potential antitumoral 3,4-dihydropyrimidin-2-(1H)-ones: synthesis, in vitro biological evaluation and QSAR studies. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Synthesis, in vitro and in silico anticancer evaluation of novel pyridin-2-yl estra-1,3,5(10). (2024). Future Science. Retrieved from [Link]

  • Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. (n.d.). MDPI. Retrieved from [Link]

  • Recent Advances of Pyridinone in Medicinal Chemistry. (n.d.). Frontiers. Retrieved from [Link]

  • Recent Advances of Pyridinone in Medicinal Chemistry. (2022). National Center for Biotechnology Information. Retrieved from [Link]

  • Anticancer Functions of Pyridine Heterocycles. (2022). ResearchGate. Retrieved from [Link]

  • Design, Synthesis, and in Vitro Evaluation of Novel Aminomethyl-pyridines as DPP-4 Inhibitors. (2010). National Center for Biotechnology Information. Retrieved from [Link]

  • Synthesis and biological evaluation of pyridinone analogues as novel potent HIV-1 NNRTIs. (2015). ResearchGate. Retrieved from [Link]

  • The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. (2022). National Center for Biotechnology Information. Retrieved from [Link]

  • Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. (2023). ResearchGate. Retrieved from [Link]

  • Synthesis and biological evaluation of novel 1,6-diaryl pyridin-2(1H)-one analogs. (2013). National Center for Biotechnology Information. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Bromo-3-methoxypyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 5-Bromo-3-methoxypyridin-2(1H)-one. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthetic procedure. As Senior Application Scientists, we aim to move beyond simple protocols by explaining the causality behind experimental choices, ensuring you can troubleshoot effectively and improve your reaction yields.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the synthesis, providing a solid theoretical foundation for the practical steps that follow.

Q1: What is the underlying mechanism for the synthesis of this compound?

The synthesis is a classic example of an electrophilic aromatic substitution reaction. The pyridin-2(1H)-one ring system, particularly when substituted with an electron-donating methoxy group (-OCH₃) at the 3-position, is sufficiently electron-rich to react with an electrophilic bromine source. The methoxy group is a strong activating group and directs incoming electrophiles to the ortho (C4) and para (C6) positions. However, in the pyridinone tautomer, the C5 position is electronically favored and sterically accessible, making it the primary site of bromination.

Q2: Why is N-Bromosuccinimide (NBS) the preferred brominating agent over liquid bromine (Br₂)?

While elemental bromine can be used, N-Bromosuccinimide (NBS) is highly recommended for several reasons that enhance control, safety, and yield:

  • Safety and Handling: NBS is a crystalline solid, which is significantly easier and safer to handle and weigh than highly corrosive and volatile liquid bromine.[1]

  • Controlled Bromination: NBS provides a low, constant concentration of electrophilic bromine in the reaction mixture. This minimizes the risk of over-bromination (e.g., the formation of dibromo- products), which can be a significant issue with the direct addition of Br₂.[1][2]

  • Selectivity: It is a selective brominating agent for electron-rich aromatic and heterocyclic compounds.[3][4] The reaction conditions can be kept mild, which helps preserve other sensitive functional groups in the molecule.

Q3: How does the choice of solvent impact the reaction's success and yield?

The solvent plays a critical role in solubilizing the reactants and influencing the reaction's kinetics and selectivity. Polar aprotic solvents are generally preferred for this type of electrophilic bromination.

  • Acetonitrile (CH₃CN): An excellent choice that provides good solubility for both the pyridinone starting material and NBS. It is relatively inert and facilitates a clean reaction profile.

  • N,N-Dimethylformamide (DMF): This solvent can also be used and its high polarity can accelerate the reaction. However, it may lead to higher levels of side products if the reaction is not carefully controlled. Using DMF often results in high levels of para-selectivity in similar reactions.[2]

  • Chlorinated Solvents (e.g., Dichloromethane, Chloroform): While usable, they may offer lower solubility for the pyridinone starting material.

For optimal results, anhydrous (dry) solvents are crucial, as the presence of water can hydrolyze NBS and potentially the desired product.[2]

Q4: What is the most effective method for monitoring the reaction's progress?

Thin-Layer Chromatography (TLC) is the most convenient and effective method.

  • Setup: Use silica gel 60 F₂₅₄ plates.

  • Eluent System: A mixture of ethyl acetate and hexanes (e.g., starting with 30:70 and adjusting as needed) is a good starting point. The product, being more polar than some impurities but having a different polarity than the starting material, should show a distinct spot.

  • Visualization: The spots can be visualized under UV light (254 nm). Staining with potassium permanganate can also be used to identify reactive species. By spotting the reaction mixture alongside the starting material, you can clearly track the consumption of the reactant and the formation of the product, allowing you to determine the optimal reaction time and prevent the formation of degradation or side products.

Section 2: Optimized Experimental Protocol

This protocol is a self-validating system designed for high yield and purity. The causality for each step is explained to provide a deeper understanding.

Reagents and Equipment
  • 3-methoxypyridin-2(1H)-one (starting material)

  • N-Bromosuccinimide (NBS), recrystallized from water for high-purity applications[2]

  • Anhydrous Acetonitrile (CH₃CN)

  • Round-bottom flask, magnetic stirrer, and stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

  • Ice bath

  • Standard work-up and purification glassware (separatory funnel, rotary evaporator, chromatography column)

Step-by-Step Procedure
  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve 1.0 equivalent of 3-methoxypyridin-2(1H)-one in anhydrous acetonitrile (approx. 10-15 mL per gram of starting material).

    • Rationale: An inert atmosphere prevents side reactions with atmospheric moisture and oxygen. Anhydrous solvent is critical to prevent NBS decomposition.[2]

  • Cooling: Cool the solution to 0 °C using an ice bath.

    • Rationale: Bromination is an exothermic reaction. Starting at a low temperature helps to control the reaction rate, dissipate heat, and minimize the formation of undesired byproducts like dibrominated species.

  • Reagent Addition: Add N-Bromosuccinimide (1.05 equivalents) portion-wise over 15-20 minutes, ensuring the temperature does not rise significantly.

    • Rationale: A slight excess of NBS ensures complete consumption of the starting material. Portion-wise addition is a key control measure to manage the reaction's exothermicity.

  • Reaction Execution: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 2-4 hours.

    • Rationale: Many reactions of this type proceed to completion efficiently at room temperature once initiated.

  • Monitoring: Monitor the reaction progress by TLC until the starting material spot is no longer visible.

  • Work-up:

    • a. Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to decompose any remaining NBS.

    • b. Remove the acetonitrile under reduced pressure using a rotary evaporator.

    • c. Add deionized water to the residue and extract the product with ethyl acetate (3 x volume of aqueous layer).

    • d. Combine the organic layers and wash with water, followed by brine, to remove water-soluble impurities like succinimide.

    • e. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes. Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water) can be employed.

Section 3: Troubleshooting Guide

Even with a robust protocol, challenges can arise. This guide addresses common issues in a direct question-and-answer format.

Q: My reaction yield is consistently low or zero. What are the likely causes and solutions?

This is a common issue that can typically be traced to reagent quality or reaction conditions.

Potential Cause Explanation & Solution
Inactive NBS NBS can decompose over time, especially if not stored properly. The resulting bromine will evaporate, leaving inactive succinimide. Solution: For best results, recrystallize the NBS from hot water before use and store it in a refrigerator, protected from light and moisture.[2]
Presence of Water Water in the solvent or glassware will hydrolyze NBS, rendering it ineffective. Solution: Ensure all glassware is oven-dried and use a high-quality anhydrous solvent. Maintain a positive pressure of inert gas throughout the reaction.
Incomplete Reaction The reaction may not have reached completion. Solution: Before quenching the reaction, ensure the starting material is fully consumed via TLC analysis. If the reaction stalls, extend the reaction time or allow it to stir overnight at room temperature.
Product Loss During Work-up The product may have some water solubility or may have been lost during extraction. Solution: Ensure you perform multiple extractions (at least 3) with the organic solvent. After extraction, wash the combined organic layers with brine to minimize the amount of dissolved water before drying.

Q: My final product is contaminated with a second, less polar spot on TLC. What is this impurity and how can I avoid it?

This impurity is likely the dibrominated product.

Potential Cause Explanation & Solution
Over-bromination Adding the NBS too quickly, at too high a temperature, or in too large an excess can lead to a second bromination event on the activated ring.
Solution 1: Control Stoichiometry Use no more than 1.05 equivalents of NBS. Weigh your reagents carefully.
Solution 2: Control Temperature Maintain a low temperature (0 °C) during the addition of NBS. This slows the reaction rate and favors mono-bromination.
Solution 3: Control Addition Rate Add the NBS in small portions over an extended period (15-30 minutes) rather than all at once. This keeps the instantaneous concentration of the brominating species low.

Q: I am having difficulty purifying the product. The succinimide byproduct seems to co-elute or complicate crystallization.

Succinimide is the main byproduct of the reaction and its removal is key to obtaining a pure product.

Potential Cause Explanation & Solution
Succinimide Contamination Succinimide is polar and has moderate solubility in some organic solvents used for chromatography.
Solution: Aqueous Wash Succinimide is very soluble in water. During the work-up, thoroughly wash the combined organic extracts with water (2-3 times) and then brine. This will remove the vast majority of the succinimide before the concentration and purification steps, making chromatography or recrystallization much more effective.

Section 4: Visualization & Data

Comparative Table of Reaction Conditions

This table summarizes key parameters and their impact on the reaction outcome, providing a quick reference for optimization.

ParameterCondition A (Standard)Condition B (Aggressive)Rationale & Expected Outcome
Solvent Anhydrous AcetonitrileAnhydrous DMFAcetonitrile offers a cleaner reaction profile. DMF may speed up the reaction but increases the risk of side products.
Temperature 0 °C to Room Temp.Room TemperatureLow-temperature addition is crucial for selectivity and preventing dibromination.
NBS Equivalents 1.05 eq.1.2 eq.A slight excess ensures full conversion. A larger excess significantly increases the risk of dibromination.
Expected Yield High (>85%)Moderate-HighCondition A prioritizes yield and purity. Condition B may be faster but requires more rigorous purification.
Reaction Mechanism Diagram

G cluster_reactants Reactants cluster_process Reaction Pathway cluster_products Products SM 3-methoxypyridin-2(1H)-one Attack Electrophilic Attack (C5 on Brδ+) SM->Attack NBS N-Bromosuccinimide (NBS) NBS->Attack Intermediate Sigma Complex (Cationic Intermediate) Attack->Intermediate Forms intermediate Deprotonation Deprotonation by Succinimide Anion Intermediate->Deprotonation Resonance stabilized Product This compound Deprotonation->Product Restores aromaticity Byproduct Succinimide Deprotonation->Byproduct

Caption: Electrophilic bromination mechanism for the synthesis of this compound.

Troubleshooting Workflow

G cluster_sm_no Troubleshooting: Unreacted Starting Material cluster_sm_yes Troubleshooting: Impurities & Side Products start Experiment Outcome: Low Yield / Impure Product check_sm Is starting material (SM) fully consumed on TLC? start->check_sm check_purity Check TLC for multiple spots (besides SM and Product) impurity_present Yes: Dibromination likely check_purity->impurity_present Yes wash_succinimide No: Check for succinimide (purification difficulty) check_purity->wash_succinimide No check_sm->check_purity Yes sm_yes Yes check_sm->sm_yes sm_no No check_sm->sm_no check_nbs Is NBS old or discolored? check_sm->check_nbs No recrystallize_nbs Solution: Recrystallize NBS from water. Ensure anhydrous conditions. check_nbs->recrystallize_nbs Yes extend_time Solution: Extend reaction time. Monitor by TLC. check_nbs->extend_time No control_temp Solution: Add NBS slowly at 0°C. Use max 1.05 eq. impurity_present->control_temp wash_solution Solution: Perform thorough aqueous wash during work-up to remove succinimide. wash_succinimide->wash_solution

Caption: A decision-tree workflow for troubleshooting common synthesis issues.

References

  • PubChem. (n.d.). 3-Methoxy-2-pyridone. National Center for Biotechnology Information. Retrieved from [Link][5]

  • Master Organic Chemistry. (2011, June 10). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Retrieved from [Link][1]

  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Indispensable Role of N-Bromosuccinimide (NBS) in Modern Organic Synthesis. Retrieved from [Link][3]

  • Wikipedia. (2019, July 6). N-Bromosuccinimide. Retrieved from [Link][2]

  • Chemia. (2022, April 8). Active/inactive aromatic ring bromination: Bromination reactions that use NBS (2). Retrieved from [Link][4]

Sources

Technical Support Center: Synthesis of 5-Bromo-3-methoxypyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Bromo-3-methoxypyridin-2(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic compound. As a Senior Application Scientist, my goal is to provide you with not just solutions, but also the underlying scientific principles to empower your experimental design and troubleshooting efforts.

I. Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.

Issue 1: Low or No Product Yield

Question: My reaction is resulting in a very low yield or no desired product at all. What are the potential causes and how can I troubleshoot this?

Answer: Low yields in pyridinone synthesis can be attributed to several factors, ranging from the quality of starting materials to the reaction conditions. A systematic approach is key to identifying and resolving the issue.

Potential Causes and Solutions:

  • Incomplete Reaction:

    • Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ascertain the optimal reaction time.[1]

    • Temperature: Ensure the reaction is conducted at the optimal temperature. For the bromination of a pyridinone precursor, carefully controlling the temperature is crucial to prevent side reactions. Some bromination reactions are performed at low temperatures, such as 0 °C, to enhance selectivity.

  • Suboptimal Reagents or Solvents:

    • Reagent Quality: Use high-purity starting materials. Impurities in the starting pyridinone or the brominating agent can lead to unwanted side reactions.

    • Solvent Purity: Ensure you are using dry, high-purity solvents, particularly for moisture-sensitive reactions.[1] The presence of water can consume reagents and lead to the formation of byproducts.

  • Side Reactions:

    • Over-bromination: The pyridinone ring is susceptible to further bromination, leading to the formation of di- or poly-brominated species.[2][3] To mitigate this, consider using a stoichiometric amount of the brominating agent and adding it slowly to the reaction mixture.

    • Degradation: The pyridinone ring can be sensitive to harsh reaction conditions. If the reaction is too vigorous or the temperature is too high, degradation of the starting material or product may occur.

Issue 2: Presence of Significant Impurities in the Crude Product

Question: My crude product shows multiple spots on TLC, and the NMR spectrum is complex. How can I identify and minimize these impurities?

Answer: The formation of impurities is a common challenge in heterocyclic synthesis. Identifying the nature of these impurities is the first step toward optimizing your reaction to minimize their formation.

Common Impurities and Mitigation Strategies:

  • Dibrominated Byproduct:

    • Identification: This is often a major byproduct. It can be identified by mass spectrometry, as it will have a molecular weight corresponding to the addition of a second bromine atom.

    • Mitigation: As mentioned previously, slow, portion-wise addition of the brominating agent (e.g., N-bromosuccinimide or bromine) at a controlled temperature can help to reduce the formation of this byproduct.[2]

  • Unreacted Starting Material:

    • Identification: This can be easily identified by comparing the TLC of the crude product with that of the starting material.

    • Mitigation: If a significant amount of starting material remains, it suggests an incomplete reaction. Consider extending the reaction time or slightly increasing the stoichiometry of the brominating agent.

  • Positional Isomers:

    • Identification: Depending on the substituents present on the pyridinone ring, bromination could potentially occur at other positions. These isomers can be difficult to separate but can be identified by careful analysis of 2D NMR spectra (e.g., NOESY, HMBC).

    • Mitigation: The regioselectivity of the bromination is often directed by the existing substituents. Understanding the directing effects of these groups can help in predicting and potentially avoiding the formation of unwanted isomers.

Issue 3: Difficulty in Product Purification

Question: I am struggling to purify the final product. Column chromatography gives poor separation, and crystallization is not working. What are my options?

Answer: Purification of polar heterocyclic compounds like pyridinones can be challenging. A multi-pronged approach to purification is often necessary.

Purification Techniques and Tips:

  • Column Chromatography:

    • Tailing: Pyridinone compounds can sometimes tail on silica gel due to their basicity. Adding a small amount of a base, such as triethylamine (0.1-1%), to the eluent can help to mitigate this issue.[4]

    • Solvent System: Experiment with different solvent systems of varying polarity. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate or methanol) can improve separation.

  • Crystallization:

    • Solvent Screening: If your product is a solid, try a variety of solvent systems for crystallization. Common choices include ethanol, methanol, ethyl acetate, or mixtures with hexanes.

    • Slow Evaporation: If direct crystallization is difficult, dissolving the crude product in a suitable solvent and allowing it to evaporate slowly can sometimes yield crystals of higher purity.

  • Acid-Base Extraction:

    • The pyridinone moiety has both acidic (N-H) and basic (ring nitrogen) properties. Exploiting these properties through acid-base extraction can be an effective way to remove non-basic or non-acidic impurities.[4]

II. Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to this compound?

A common approach involves the bromination of 3-methoxypyridin-2(1H)-one. This precursor can be synthesized from commercially available starting materials. The bromination step typically utilizes a brominating agent such as N-bromosuccinimide (NBS) or elemental bromine in a suitable solvent.

Q2: Are there any specific safety precautions I should take during this synthesis?

Yes. Brominating agents like bromine are highly corrosive and toxic. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Reactions involving bromine can be exothermic, so it is important to control the rate of addition and maintain proper cooling.[4]

Q3: Can I perform N-alkylation on this compound?

Yes, the nitrogen of the pyridinone ring can be alkylated. This is typically achieved by deprotonating the nitrogen with a suitable base (e.g., sodium hydride) followed by the addition of an alkylating agent (e.g., an alkyl halide).[5][6][7] It is important to note that O-alkylation can sometimes be a competing reaction. The choice of base and solvent can influence the N- versus O-alkylation ratio.[5]

Q4: My reaction seems to have stalled. What should I do?

First, confirm that the reaction has indeed stalled by monitoring it with TLC or LC-MS. If there is no change over a reasonable period, consider the following:

  • Reagent Activity: The activity of your reagents, especially bases like sodium hydride, can diminish over time. Use freshly opened or properly stored reagents.

  • Catalyst Deactivation: If your reaction involves a catalyst, it may have deactivated.

  • Temperature: Ensure the reaction is being conducted at the appropriate temperature. Some reactions require heating to proceed at a reasonable rate.

III. Experimental Protocols & Data

Table 1: Representative Reaction Conditions for Bromination
ParameterCondition 1Condition 2
Starting Material 3-Methoxypyridin-2(1H)-one3-Hydroxypyridin-2(1H)-one
Brominating Agent N-Bromosuccinimide (NBS)Bromine (Br₂)
Solvent AcetonitrileAcetic Acid
Temperature 0 °C to Room Temperature10-15 °C
Reaction Time 2-4 hours2.5-3 hours
Typical Yield Moderate to Good70-75% (for the bromination step)[8]
Protocol: General Procedure for Bromination of 3-Methoxypyridin-2(1H)-one
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-methoxypyridin-2(1H)-one (1.0 eq) in a suitable solvent (e.g., acetonitrile).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Brominating Agent: Slowly add N-bromosuccinimide (1.05 eq) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by TLC.

  • Work-up: Once the reaction is complete, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

IV. Visualization of Key Processes

Diagram 1: General Troubleshooting Workflow

This diagram outlines a systematic approach to troubleshooting common issues in the synthesis.

TroubleshootingWorkflow Troubleshooting Workflow for Pyridinone Synthesis Start Reaction Issue Identified LowYield Low or No Yield Start->LowYield ImpureProduct Impure Product Start->ImpureProduct PurificationDifficulty Purification Difficulty Start->PurificationDifficulty CheckCompletion Check Reaction Completion (TLC/LC-MS) LowYield->CheckCompletion IdentifyImpurities Identify Impurities (MS, NMR) ImpureProduct->IdentifyImpurities ColumnIssues Column Chromatography Issues? PurificationDifficulty->ColumnIssues Incomplete Incomplete Reaction CheckCompletion->Incomplete OptimizeConditions Optimize Conditions (Time, Temp) Incomplete->OptimizeConditions Yes CheckReagents Check Reagent Quality & Stoichiometry Incomplete->CheckReagents No OptimizeConditions->Start Re-run CheckReagents->Start Re-run OverBromination Over-bromination? IdentifyImpurities->OverBromination ControlAddition Control Reagent Addition & Temp OverBromination->ControlAddition Yes StartingMaterial Unreacted SM? OverBromination->StartingMaterial No ControlAddition->Start Re-run AdjustStoichiometry Adjust Stoichiometry/Time StartingMaterial->AdjustStoichiometry Yes AdjustStoichiometry->Start Re-run ModifyEluent Add Base to Eluent (e.g., TEA) ColumnIssues->ModifyEluent Yes TryCrystallization Try Crystallization ColumnIssues->TryCrystallization No SolventScreen Solvent Screening TryCrystallization->SolventScreen

Caption: A logical workflow for diagnosing and resolving common synthetic problems.

Diagram 2: Reaction Scheme and Potential Side Reaction

This diagram illustrates the desired reaction and a common side reaction.

ReactionScheme Bromination of 3-Methoxypyridin-2(1H)-one cluster_main Desired Reaction cluster_side Side Reaction StartingMaterial 3-Methoxypyridin-2(1H)-one Product This compound StartingMaterial->Product + Brominating Agent (e.g., NBS) SideProduct Dibrominated Product Product->SideProduct + Excess Brominating Agent

Caption: The desired bromination reaction and the potential for over-bromination.

V. References

  • Technical Support Center: Synthesis of Fused Pyridinone Compounds. Benchchem. Available from:

  • Troubleshooting common issues in pyridine synthesis. Benchchem. Available from:

  • Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][9][10]naphthyrin-5(6H)-one. National Institutes of Health. Available from: [Link]

  • Application Notes and Protocols for N-alkylation of 5-Bromo-4-fluoro-2-methyl-1H-indole. Benchchem. Available from:

  • Application Notes and Protocols for N-alkylation of 5-Bromoindole. Benchchem. Available from:

  • How is the mechanism of side reaction, dibrominated product, which generated during bromination of methylbenzene by NBS/BPO?. Quora. Available from: [Link]

  • Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. ijssst.info. Available from: [Link]

  • A Comparative Guide to the Synthesis of 2-Bromo-3-methoxypyridine for Researchers and Drug Development Professionals. Benchchem. Available from:

Sources

Technical Support Center: Navigating Byproducts in 5-Bromo-3-methoxypyridin-2(1H)-one Reactions

Author: BenchChem Technical Support Team. Date: January 2026

An advanced technical support resource for researchers, scientists, and drug development professionals navigating the complexities of reactions with 5-Bromo-3-methoxypyridin-2(1H)-one.

Welcome to the technical support center for this compound. As a versatile heterocyclic building block, this reagent is central to the synthesis of numerous compounds in medicinal chemistry and materials science. However, its multifunctional nature can lead to specific challenges, including the formation of persistent byproducts and issues with reaction selectivity.

This guide, structured in a question-and-answer format, is designed to provide direct, actionable solutions to common problems encountered during its use. Drawing from established chemical principles and field-proven insights, we aim to empower you to troubleshoot your experiments effectively, optimize your reaction outcomes, and ensure the integrity of your synthetic pathways.

Section 1: Troubleshooting Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling is a primary application for this substrate, leveraging the reactive C-Br bond for C-C bond formation.[1][2] Despite its robustness, several side reactions can complicate the process.

Q1: My Suzuki-Miyaura reaction with this compound is showing a low yield, with multiple spots on the TLC plate besides my starting material and product. What are the likely byproducts and how can I prevent them?

A1: Low yields and complex reaction mixtures in Suzuki couplings of this substrate typically stem from three main side reactions: debromination of the starting material, homocoupling of the boronic acid, and degradation of the catalyst.

  • Debromination: This is the reductive cleavage of the C-Br bond, resulting in the formation of 3-methoxypyridin-2(1H)-one. This side reaction is often promoted by harsh basic conditions or certain phosphine ligands that can facilitate hydride transfer.[3][4]

  • Homocoupling: This involves the coupling of two boronic acid molecules to form a biaryl byproduct (Ar'-Ar'). It is often caused by the presence of oxygen in the reaction mixture, which can interfere with the palladium catalytic cycle, or by using an excessive amount of the boronic acid.[2][4]

  • Catalyst Decomposition: The Pd(0) catalyst can be sensitive to air and may decompose, leading to the formation of palladium black and a stalled reaction.

Troubleshooting Workflow:

G start Low Yield / Multiple Byproducts in Suzuki Reaction check_deoxygenation Was the reaction mixture thoroughly deoxygenated? start->check_deoxygenation check_reagents Are reagents pure and anhydrous? (Boronic acid, solvent, base) check_deoxygenation->check_reagents Yes fix_deoxygenation Action: Improve degassing procedure (e.g., freeze-pump-thaw cycles). check_deoxygenation->fix_deoxygenation No check_conditions Review Reaction Conditions check_reagents->check_conditions Yes fix_reagents Action: Use fresh, high-purity boronic acid. Ensure solvents are anhydrous. check_reagents->fix_reagents No byproduct_analysis Identify primary byproduct via LC-MS check_conditions->byproduct_analysis Conditions Reviewed debromination Action: Switch to a milder base (e.g., K₂CO₃ instead of Cs₂CO₃). Consider a different ligand/catalyst system. byproduct_analysis->debromination Debromination homocoupling Action: Reduce boronic acid stoichiometry (1.1-1.2 eq). Ensure rigorous deoxygenation. byproduct_analysis->homocoupling Homocoupling no_reaction Action: Screen alternative catalysts (e.g., Pd(dppf)Cl₂). Increase temperature or reaction time. byproduct_analysis->no_reaction Mainly Starting Material

Caption: Troubleshooting workflow for low-yield Suzuki coupling reactions.

Table 1: Common Suzuki Coupling Byproducts and Their Identification

Byproduct Name Structure Common Cause How to Identify (TLC/MS)
Debrominated Starting Material 3-methoxypyridin-2(1H)-one Harsh base, catalyst choice Lower Rf than starting material; Mass = [M-Br+H]

| Boronic Acid Homocoupling | Ar'-Ar' | Excess boronic acid, oxygen | Often higher Rf and non-polar; Mass = [2 x Ar' - 2xOH] |

Section 2: Controlling Selectivity in Alkylation Reactions

Pyridin-2(1H)-ones are classic examples of ambident nucleophiles. Alkylation can occur at either the ring nitrogen (N-alkylation) or the exocyclic oxygen (O-alkylation), presenting a significant selectivity challenge.[5][6]

Q2: When I try to alkylate this compound, I get a mixture of N- and O-alkylated products. How can I favor one isomer over the other?

A2: The N- versus O-alkylation selectivity is a well-documented challenge that can be controlled by carefully selecting the reaction conditions. The outcome depends on the principles of Hard and Soft Acid-Base (HSAB) theory and kinetic versus thermodynamic control. The pyridinone anion has two nucleophilic sites: the "harder" oxygen and the "softer" nitrogen.

  • To Favor N-Alkylation (Kinetic Product): Use conditions that favor reaction at the more nucleophilic nitrogen atom. This is typically achieved with polar aprotic solvents and alkali metal bases.

    • Conditions: A strong base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) in a polar aprotic solvent such as DMF or DMSO.[7] These conditions generate a "free" pyridinone anion where the more nucleophilic nitrogen is readily available for attack.

  • To Favor O-Alkylation (Thermodynamic Product): Use conditions that favor reaction at the more electronegative oxygen atom.

    • Conditions: Using a silver salt (e.g., Ag₂CO₃) in a less polar solvent like benzene or toluene can favor O-alkylation.[7] The silver ion coordinates to the hard oxygen atom, making it the preferential site for alkylation.

G start Goal: Selective Alkylation desired_product Desired Product? start->desired_product n_alkylation Use Polar Aprotic Solvent (DMF, DMSO) + Strong Base (NaH, K₂CO₃) desired_product->n_alkylation N-Alkylated Product o_alkylation Use Non-Polar Solvent (Toluene, Benzene) + Silver Salt (Ag₂CO₃) desired_product->o_alkylation O-Alkylated Product n_rationale Favors kinetic control and reaction at the softer, more nucleophilic nitrogen atom. n_alkylation->n_rationale Rationale o_rationale Favors thermodynamic control via coordination of the silver ion to the hard oxygen atom. o_alkylation->o_rationale Rationale

Caption: Decision tree for controlling N- vs. O-alkylation.

Q3: I have a mixture of the N- and O-alkylated isomers. How can I separate them and confirm their identity?

A3: Separating and identifying N- and O-alkylated isomers requires a combination of chromatography and spectroscopy.

  • Separation: The two isomers usually have different polarities and can be separated by flash column chromatography on silica gel.[8] The O-alkylated product (a substituted pyridine) is typically less polar than the N-alkylated product (a pyridinone) and will elute first with a non-polar eluent system (e.g., Hexanes/Ethyl Acetate).

  • Identification: NMR spectroscopy is the most definitive method for distinguishing the isomers.

    • ¹³C NMR: The key diagnostic signal is the carbon of the newly introduced alkyl group's CH₂ directly attached to the ring system. For the O-alkylated isomer, this carbon will be in the typical range for an ether (δ ≈ 65-75 ppm). For the N-alkylated isomer, it will be in the range for an amine (δ ≈ 40-50 ppm).[7][9]

    • ¹H NMR: The protons on the CH₂ group of the O-alkylated isomer are generally shifted further downfield compared to the N-alkylated isomer.

    • HMBC: A 2D HMBC experiment can show a correlation from the CH₂ protons to the C2 and C6 carbons of the pyridine ring in the N-alkylated isomer, providing unambiguous proof of connectivity.

Section 3: General Troubleshooting and Purification

Q4: My reaction appears to go to completion, but I experience significant product loss during aqueous workup or purification. What could be the cause?

A4: Product loss during workup and purification is a common issue, often related to the physicochemical properties of the pyridinone core.

  • Aqueous Solubility: Pyridinones can exhibit moderate water solubility, especially if the pH of the aqueous layer is acidic, which can protonate the pyridine nitrogen.[10] This can lead to product loss in the aqueous phase during extraction.

    • Solution: Before extraction, ensure the aqueous layer is neutralized or slightly basic (pH 7-8) to suppress the solubility of your product. If your product is highly polar, perform a back-extraction of the aqueous layers with a more polar organic solvent like dichloromethane or a 9:1 mixture of chloroform/isopropanol.

  • Adsorption to Silica Gel: The pyridinone moiety contains both a hydrogen bond donor (N-H, if not alkylated) and acceptors (C=O, OMe), which can lead to strong adsorption and streaking on silica gel during column chromatography.

    • Solution: Deactivate the silica gel by adding 1-2% triethylamine or ammonia to the eluent. This will cap the acidic silanol groups on the silica surface, reducing streaking and improving recovery of your compound.

Experimental Protocols

Protocol 1: General Procedure for Removal of Boronic Acid Byproducts

  • After the reaction is complete (monitored by TLC or LC-MS), cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate or another suitable organic solvent.

  • Wash the organic layer with a 1M aqueous solution of NaOH or K₂CO₃. This basic wash helps to remove unreacted boronic acid and its byproducts by converting them into water-soluble boronate salts.

  • If an emulsion forms, add brine to help break it.

  • Separate the layers and dry the organic phase over anhydrous sodium or magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: General Purification of Substituted Pyridinones by Column Chromatography

  • Prepare a slurry of silica gel in the starting eluent (e.g., 95:5 Hexane/Ethyl Acetate).

  • Add 1% triethylamine (v/v) to the eluent mixture to prevent product streaking.

  • Load the crude product onto the column (either dry-loaded onto silica or dissolved in a minimal amount of solvent).

  • Elute the column with a gradient of ethyl acetate in hexanes.

  • Collect fractions and monitor by TLC to isolate the pure product.

References

Stability issues of 5-Bromo-3-methoxypyridin-2(1H)-one in solution

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Understanding and Managing Solution Stability

Welcome to the technical support center for 5-Bromo-3-methoxypyridin-2(1H)-one. This guide is designed for researchers, medicinal chemists, and formulation scientists to proactively address and troubleshoot stability challenges encountered when working with this compound in solution. As Senior Application Scientists, we have synthesized data from related chemical structures and established principles of physical organic chemistry to provide you with field-proven insights and actionable protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in solution?

The stability of this compound in solution is influenced by several key factors inherent to its pyridinone structure. The primary concerns are hydrolytic degradation, photostability, and oxidation.[1] The pyridinone ring, which contains a cyclic amide (lactam) functionality, is susceptible to hydrolysis, particularly under acidic or alkaline conditions.[1] Furthermore, brominated aromatic compounds can be sensitive to light, and the pyridine ring itself can be prone to oxidation.[1][2]

Q2: How does the tautomeric nature of pyridinones affect stability and analysis?

Pyridin-2(1H)-one structures exist in a tautomeric equilibrium with their corresponding 2-hydroxypyridine form. For most pyridinones, the keto (pyridinone) form is significantly more stable and is the predominant species in both the solid state and in most solvents.[1] However, the presence of even a minor tautomeric population can have implications:

  • Analytical Challenges: In chromatographic (e.g., HPLC) or spectroscopic (e.g., NMR) analyses, tautomerism can sometimes lead to peak broadening or the appearance of multiple, small peaks, complicating quantification.[1]

  • Reactivity Differences: The two tautomers may exhibit different reactivity profiles, potentially leading to a mixture of products in chemical reactions.[1]

Q3: What are the recommended storage and handling conditions for solutions of this compound?

To ensure maximum shelf-life and reproducibility of results, solutions of this compound should be prepared and stored with the following precautions:

  • pH Control: Prepare solutions in a buffered system, ideally within a neutral to slightly acidic pH range (pH 5-7), where pyridinone structures are generally most stable.[1]

  • Light Protection: Always store solutions in amber vials or protect them from ambient and UV light to prevent photochemical degradation.[1]

  • Temperature: Store solutions at low temperatures (e.g., 2-8°C or frozen at -20°C) to slow the rate of all potential degradation pathways.[3]

  • Inert Atmosphere: For long-term storage, consider degassing the solvent and storing the solution under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation.

Troubleshooting Guide

This section addresses specific experimental issues in a problem/solution format.

Problem 1: "I'm observing rapid and inconsistent degradation of my compound in an aqueous buffer during an assay."
  • Likely Cause: This is often due to hydrolytic instability. The rate of hydrolysis for pyridinones is highly pH-dependent; they are known to be labile under acidic conditions and particularly unstable in alkaline environments.[1] The presence of trace metal impurities in buffers can also catalyze degradation.

  • Troubleshooting Workflow:

    Caption: Troubleshooting workflow for rapid solution degradation.

Problem 2: "My compound shows significant degradation after being left on the benchtop under normal lab lighting."
  • Likely Cause: Photodegradation. Pyridinone derivatives are often light-sensitive, and the carbon-bromine bond can be susceptible to photolytic cleavage, initiating a free-radical degradation cascade.[1][4]

  • Solution & Validation:

    • Protect from Light: Immediately switch to using amber glass vials or wrap standard vials in aluminum foil.

    • Run a Control Experiment: Prepare two identical solutions. Expose one to ambient lab light for a set period (e.g., 4-8 hours) while keeping the other in complete darkness (e.g., in a drawer).

    • Analyze and Compare: Analyze both samples by HPLC. A significant increase in degradation products in the light-exposed sample confirms photolability. This aligns with the principles outlined in the ICH Q1B guidelines for photostability testing.[5]

Problem 3: "I am observing a new, major impurity when my sample is heated or analyzed by Gas Chromatography (GC)."
  • Likely Cause: Thermal degradation. While stable at room temperature, elevated temperatures can induce decomposition.[3] For brominated flame retardants, a related class of compounds, degradation can begin at temperatures encountered in GC injection ports.[6]

  • Solution & Validation:

    • Avoid High Temperatures: Minimize exposure of the compound to heat during sample preparation and storage.

    • Switch Analytical Methods: Gas chromatography is often unsuitable for thermally labile compounds. Use a less aggressive analytical technique like HPLC or UPLC, which operates at or near room temperature.[7]

    • Characterize Degradant: If the impurity is consistently observed, use LC-MS to determine its mass.[8] A mass loss of 80 Da (the mass of bromine) could indicate thermal debromination. Other potential thermal degradation pathways for related compounds can involve dimerization or rearrangement.[9]

  • Potential Degradation Pathways Overview:

    G cluster_degradation Degradation Products parent 5-Bromo-3-methoxy- pyridin-2(1H)-one hydrolysis Ring-Opened Products (Hydrolysis) parent->hydrolysis H₂O (Acid/Base) photolysis Debrominated Species (Photolysis/Thermal) parent->photolysis hν (light) or Δ (heat) oxidation N-Oxides / Hydroxylated Derivatives (Oxidation) parent->oxidation [O] (e.g., H₂O₂, Air)

    Caption: Potential degradation pathways for the parent compound.

Experimental Protocol: Forced Degradation Study

To comprehensively understand the stability profile of this compound, a forced degradation (or stress testing) study is essential. This protocol is based on recommendations from the International Council for Harmonisation (ICH).[10]

Objective: To identify the likely degradation products and determine the intrinsic stability of the molecule under various stress conditions.

Analytical Method: A stability-indicating HPLC-UV method is required. The method must be able to resolve the parent peak from all significant degradation products.[7]

Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in a suitable organic solvent (e.g., Acetonitrile or Methanol) and protect it from light.

Stress Conditions:

Stress ConditionProtocolJustification
Acid Hydrolysis Dilute stock solution with 0.1 M HCl to a final concentration of 0.1 mg/mL. Incubate at 60°C for 2, 6, 12, and 24 hours. Neutralize with NaOH before analysis.To assess stability in acidic environments, which can catalyze hydrolysis of the lactam ring.[1][10]
Base Hydrolysis Dilute stock solution with 0.1 M NaOH to a final concentration of 0.1 mg/mL. Incubate at room temperature for 30 min, 1, 2, and 4 hours. Neutralize with HCl before analysis.To assess stability in alkaline environments, where pyridinones are often highly unstable.[1][10]
Oxidation Dilute stock solution with 3% H₂O₂ to a final concentration of 0.1 mg/mL. Store in the dark at room temperature for 2, 6, 12, and 24 hours.To evaluate susceptibility to oxidative degradation.[1][10]
Photostability Expose a 0.1 mg/mL solution (in a quartz cuvette or clear vial) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter. Maintain a parallel sample protected from light as a control.To determine if the compound degrades upon exposure to light, as per ICH Q1B guidelines.[5]
Thermal Degradation Incubate a solid sample of the compound in an oven at 80°C for 24 hours. Also, incubate a 0.1 mg/mL solution (protected from light) at 60°C for 24 hours.To assess the impact of heat on both the solid material and the compound in solution.[11][12]

Analysis:

  • At each time point, withdraw an aliquot of the stressed sample.

  • If necessary, neutralize the sample (for acid/base hydrolysis).

  • Dilute to a suitable concentration for HPLC analysis.

  • Analyze by HPLC-UV, monitoring for the appearance of new peaks and the decrease in the area of the parent peak. Aim for 10-30% degradation of the active pharmaceutical ingredient (API) to ensure that the primary degradation products are observed without generating secondary, more complex degradants.[10]

References

  • BenchChem. (n.d.). Technical Support Center: Stability of Pyridin-4-ol and its Derivatives in Solution.
  • ECHEMI. (n.d.). 5-Bromo-3-methyl-2(1H)-pyridinone SDS, 89488-30-2 Safety Data Sheets.
  • Thermo Fisher Scientific. (2004). SAFETY DATA SHEET: 5-Bromo-2-methoxypyridine.
  • Fisher Scientific. (2024). SAFETY DATA SHEET: 5-Bromo-2-methoxy-3-methylpyridine.
  • Fisher Scientific. (2004). SAFETY DATA SHEET: 5-Bromo-2-methoxypyridine.
  • ECHEMI. (n.d.). 5-Bromo-2-methoxypyridine SDS, 13472-85-0 Safety Data Sheets.
  • MDPI. (2024). New Yellow Azo Pyridone Derivatives with Enhanced Thermal Stability for Color Filters in Image Sensors.
  • Zhang, Y., & Pike, V. W. (2021). Recent Advances of Pyridinone in Medicinal Chemistry. Molecules, 27(6), 1988.
  • Balucani, N., et al. (n.d.). The Stability of Pyridine and Its Derivatives upon Chemical Attack under the Conditions of Primitive Earth. Geosciences.
  • Discovery of Pyridinone Derivatives as Potent, Selective, and Orally Bioavailable Adenosine A2A Receptor Antagonists for Cancer Immunotherapy. (2023). Journal of Medicinal Chemistry, 66(9), 6319-6336.
  • Sigma-Aldrich. (n.d.). 5-Bromo-3-methoxypyridin-2-amine.
  • Abreu, J. C., Mahr, A. G., & do Lago, C. L. (2021). Stability-indicating method development for quantification of bromopride, its impurities, and degradation products by ultra-high performance liquid chromatography applying Analytical Quality by Design principles. Journal of Pharmaceutical and Biomedical Analysis, 205, 114306.
  • ResearchGate. (n.d.). Application of Flow Photochemical Bromination in the Synthesis of a 5-Bromomethylpyrimidine Precursor of Rosuvastatin: Improvement of Productivity and Product Purity.
  • European Medicines Agency. (1996). ICH Topic Q1B Photostability Testing of New Active Substances and Medicinal Products.
  • de Souza, M. V. N., & de Almeida, M. V. (2018). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. Journal of Chemistry, 2018, 1-11.
  • Acta Crystallographica Section E. (2011). 5-Bromo-3-(indan-1-yl-oxy)pyridin-2-amine.
  • Guidechem. (n.d.). Properties, synthesis and applications of 3-Bromo-5-hydroxypyridine.
  • ResearchGate. (n.d.). Brominated Polyethylene. Synthesis, Photooxidation and Use as the Intermediate for the Preparation of New Polymeric Stabilizers.
  • PubMed. (n.d.). Stability of some novel thymidine, 5-bromo-2'-deoxyuridine and 3'-azido-2'.
  • Abovchem. (n.d.). 5-bromo-3-methoxypicolinic acid.
  • Thermo Fisher Scientific. (2011). Identification of Degradation Products of Synthetic Peptides with Nano-LC/MS on an Orbitrap Mass Spectrometer.
  • MDPI. (2024). Study on Thermal Oxygen Aging Characteristics and Degradation Kinetics of PMR350 Resin.
  • National Institutes of Health. (n.d.). N′-(5-Bromo-2-hydroxy-3-methoxybenzylidene)isonicotinohydrazide.
  • MedChemExpress. (n.d.). 5-Bromo-3-nitropyridin-2(1H)-one.
  • PubChem. (n.d.). 2-Amino-5-bromo-3-hydroxypyridine.
  • National Institutes of Health. (n.d.). (E)-N′-(5-Bromo-2-hydroxybenzylidene)-3-methoxybenzohydrazide.
  • Chemsrc. (n.d.). 5-Bromo-2-(1H-imidazol-2-yl)-3-methoxypyridine.
  • TCI Chemicals. (2014). Regioselective Bromination of Fused Pyridine N-Oxides.
  • ResearchGate. (n.d.). Thermal Degradation Study of Decabromodiphenyl Ether. Translating Thermo-Analytical Results into Optimal Chromatographic Conditions.
  • Nikolov, P. Y., & Yaylayan, V. A. (2011). Thermal decomposition of 5-(hydroxymethyl)-2-furaldehyde (HMF) and its further transformations in the presence of glycine. Journal of Agricultural and Food Chemistry, 59(18), 10104-10113.

Sources

Technical Support Center: Mastering Regioselectivity in 5-Bromo-3-methoxypyridin-2(1H)-one Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for reactions involving 5-Bromo-3-methoxypyridin-2(1H)-one. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of regioselective synthesis. Here, we dissect common experimental challenges, explain the underlying chemical principles, and offer field-proven solutions to optimize your reaction outcomes.

Introduction: The Challenge of Regioselectivity

This compound is a versatile building block in medicinal chemistry and materials science.[1] Its ambident nucleophilic nature, possessing reactive sites at the nitrogen (N1), oxygen (O2), and various carbon positions (C3, C4, C6), presents a significant challenge in achieving desired regioselectivity during chemical transformations.[2][3] This guide will focus on providing practical solutions to control and direct reactions such as N- vs. O-alkylation and C-H functionalization.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments in a question-and-answer format.

Issue 1: Poor Regioselectivity in Alkylation Reactions – A Mixture of N- and O-Alkylated Products

Question: "My alkylation of this compound is yielding a mixture of N- and O-alkylated products. How can I favor the formation of the N-alkylated isomer?"

Answer: The N- versus O-alkylation of 2-pyridones is a classic challenge governed by the principles of hard and soft acid-base (HSAB) theory and reaction kinetics versus thermodynamics.[4] To favor N-alkylation, you need to carefully select your base, solvent, and alkylating agent.

Causality and Strategic Solutions:

  • Base Selection is Crucial: The choice of base determines the nature of the pyridone anion.

    • For N-Alkylation (Kinetic Control): Use a strong, non-coordinating base that rapidly deprotonates the nitrogen. Sodium hydride (NaH) or potassium carbonate (K2CO3) in a polar aprotic solvent are excellent choices.[5] These conditions generate a "harder" nucleophile at the nitrogen, which preferentially attacks the alkyl halide.

    • For O-Alkylation (Thermodynamic Control): Using a silver salt of the pyridone (e.g., Ag2CO3) in a nonpolar solvent like benzene or toluene can favor O-alkylation.[6] The silver ion coordinates to the harder oxygen atom, promoting its nucleophilicity.

  • Solvent Effects: The solvent plays a critical role in solvating the pyridone anion and influencing the reaction pathway.

    • Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents are generally preferred for N-alkylation.[5][7] They effectively solvate the cation of the base, leaving a more "naked" and reactive pyridone anion where the nitrogen is the more nucleophilic site.

    • Nonpolar Solvents (e.g., Toluene, Benzene): These solvents can favor O-alkylation, especially when used with silver salts.

  • Nature of the Alkylating Agent:

    • Hard Alkylating Agents: Reagents like dimethyl sulfate or methyl iodide are considered "hard" electrophiles and tend to favor N-alkylation.

    • Bulky Alkylating Agents: Sterically hindered alkylating agents may favor O-alkylation as the oxygen atom is less sterically encumbered than the nitrogen.[7]

Troubleshooting Workflow for N-Alkylation:

start Low N/O Ratio base Optimize Base: - Switch to NaH or Cs2CO3 - Ensure complete deprotonation start->base Initial Check solvent Change Solvent: - Use polar aprotic (DMF, DMSO) - Ensure anhydrous conditions base->solvent If still mixed reagent Evaluate Alkylating Agent: - Use a more reactive halide (I > Br > Cl) - Consider less bulky reagents solvent->reagent Further Optimization temp Adjust Temperature: - Lower temperature may favor kinetic (N) product reagent->temp success Improved N-Alkylation Selectivity temp->success

Caption: Troubleshooting workflow for improving N-alkylation selectivity.

Quantitative Data Summary for Alkylation:

FactorCondition Favoring N-AlkylationCondition Favoring O-Alkylation
Base Strong, non-coordinating (e.g., NaH, K2CO3, Cs2CO3)[5]Silver salts (e.g., Ag2CO3)[6]
Solvent Polar aprotic (e.g., DMF, DMSO)[5][7]Nonpolar (e.g., benzene, toluene)
Alkylating Agent Hard electrophiles (e.g., MeI, Me2SO4)Bulky electrophiles
Control KineticThermodynamic
Issue 2: Lack of Regioselectivity in C-H Functionalization

Question: "I am attempting a C-H functionalization on this compound, but I'm getting a mixture of isomers. How can I achieve site-selectivity?"

Answer: Directing the regioselectivity of C-H functionalization on a substituted pyridone requires a nuanced approach, often leveraging directing groups, specific catalytic systems, or exploiting the inherent electronic properties of the ring.

Causality and Strategic Solutions:

  • Inherent Reactivity: The electron-donating methoxy group at C3 and the pyridone carbonyl will influence the electron density of the ring. The C6 position is often the most electron-deficient and susceptible to nucleophilic attack or metalation.[8] Conversely, the C4 position can be targeted under certain conditions.

  • Directed C-H Activation:

    • N-Directing Groups: The nitrogen of the pyridone can act as a directing group in transition-metal-catalyzed reactions. For instance, a pyridyl group on the pyridone nitrogen can direct C6-functionalization with high selectivity using catalysts like Rh(III) or Ni(II).[8][9]

    • Lewis Acid Catalysis: The carbonyl oxygen can coordinate to a Lewis acid, which can activate the C6 C-H bond for functionalization.[10]

  • Radical Reactions: Radical-mediated C-H functionalization can offer alternative regioselectivity. The selectivity in these reactions is often governed by the stability of the resulting radical intermediate.[11]

Troubleshooting Workflow for Site-Selective C-H Functionalization:

start {Problem: Poor C-H Functionalization Regioselectivity} c6_selectivity Target: C6-Functionalization Strategies: - Use a directing group on N1 (e.g., 2-pyridyl) - Employ Ni/Lewis acid catalysis - Consider Rh(III)-catalyzed C-H activation start->c6_selectivity c4_selectivity Target: C4-Functionalization Strategies: - Explore mechanochemically activated magnesium for alkylation - Investigate base-mediated C4-sulfonylation conditions start->c4_selectivity c3_c5_selectivity Target: C3/C5-Functionalization Strategies: - Consider radical-mediated reactions (e.g., selenylation) - May require specific catalyst systems start->c3_c5_selectivity

Caption: Decision tree for achieving regioselective C-H functionalization.

Summary of Catalytic Systems for Regioselective C-H Functionalization:

Target PositionCatalytic System/MethodKey Features
C6 Ni(cod)2/AlMe3[10]Lewis acid co-catalysis activates the C6 C-H bond.
C6 Rh(III) with N-pyridyl directing group[8]Directing group-assisted C-H activation.
C4 Mechanochemically activated Mg(0)[12]Radical-radical coupling pathway for alkylation.
C3/C5 Bromide-catalyzed selenylation[11][13]Metal-free, radical pathway.

Frequently Asked Questions (FAQs)

Q1: Can I use Mitsunobu conditions for the N-alkylation of this compound?

A1: Yes, the Mitsunobu reaction can be an effective method for N-alkylation of 2-pyridones. However, the regioselectivity can be influenced by substituents on the pyridone ring.[14] It is crucial to carefully screen your reaction conditions and analyze the product mixture to ensure the desired regioselectivity. In some cases, O-alkylation can be a competing side reaction.

Q2: How can I confirm if I have the N- or O-alkylated product?

A2: A combination of spectroscopic techniques is the most reliable way to distinguish between N- and O-alkylated isomers.

  • ¹³C NMR: The chemical shift of the methylene carbon attached to the heteroatom is a key indicator. O-CH2 carbons typically appear further downfield (δ ~60-70 ppm) compared to N-CH2 carbons (δ ~40-50 ppm).[15][16]

  • ¹H-¹³C HMBC: A 2D HMBC experiment will show a correlation between the protons of the alkyl group and the quaternary carbon of the pyridone ring (C2 for N-alkylation, or C=O for O-alkylation).

  • FTIR: The position of the carbonyl stretch can be informative. N-alkylated pyridones typically show a C=O stretch around 1650-1680 cm⁻¹, while the corresponding O-alkylated pyridines (which are aromatic) will lack this strong carbonyl absorption.[15]

Q3: My reaction is not proceeding at all. What should I check first?

A3: If you are observing no reaction, consider the following:

  • Base Strength and Solubility: Ensure your base is strong enough to deprotonate the pyridone and is soluble in your chosen solvent.[5] If using a solid base, ensure it is finely powdered and well-stirred.

  • Reagent Purity: Verify the purity of your starting materials and reagents. Water can quench strong bases and interfere with the reaction.

  • Leaving Group: For alkylation reactions, a better leaving group on the alkylating agent (I > Br > Cl > OTs) will increase the reaction rate.[7]

  • Temperature: Some reactions may require elevated temperatures to proceed at a reasonable rate.

Experimental Protocols

Protocol 1: General Procedure for Regioselective N-Alkylation
  • To a solution of this compound (1.0 equiv) in anhydrous DMF (0.1 M), add a strong base such as sodium hydride (1.2 equiv, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (N2 or Ar).

  • Stir the mixture at room temperature for 30 minutes to ensure complete deprotonation.

  • Add the alkylating agent (1.1 equiv) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Quench the reaction carefully with water at 0 °C.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Lewis Acid-Catalyzed C6-Alkylation
  • In a glovebox, to an oven-dried reaction vessel, add Ni(cod)2 (10 mol%), a suitable ligand (e.g., P(i-Pr)3, 10 mol%), and the this compound (1.0 equiv).

  • Add a solution of AlMe3 (1.2 equiv) in toluene.

  • Add the alkene (1.5 equiv).

  • Seal the vessel and heat the reaction mixture at the appropriate temperature (e.g., 80-120 °C) until the starting material is consumed (monitor by GC-MS or LC-MS).

  • Cool the reaction to room temperature and quench carefully with a saturated aqueous solution of Rochelle's salt.

  • Extract the product with an organic solvent.

  • Dry the combined organic layers, concentrate, and purify by column chromatography.

References

  • BenchChem. (2025).
  • Various Authors. (2012-2025). Regioselective Functionalization of 2-Pyridones through C-H Bond Activation.
  • BenchChem Technical Support Team. (2025).
  • Cioffi, E. A. (1978). The alkylation of 4-pyridone.
  • Various Authors. (2017). Regioselectivity and Mechanism of Synthesizing N-Substituted 2-Pyridones and 2-Substituted Pyridines via Metal-Free C-O and C-N Bond-Cleaving of Oxazoline[3,2-a]pyridiniums. PMC - NIH.
  • Zhang, W., et al. (2025). Bromide‐Catalyzed Site‐Selective C–H Selenylation of Pyridones With Se Powder and Boronic Acids.
  • Friedrich, M., & Manolikakes, G. (n.d.). Influence of base and solvent on the regioselective sulfonyation of pyridine.
  • Various Authors. (n.d.). Regioselective 1,4-hydroboration of pyridines catalyzed by an acid-initiated boronium cation.
  • Comins, D. L., & Joseph, S. P. (2011).
  • Zhang, W., et al. (2025). Bromide‐Catalyzed Site‐Selective C–H Selenylation of Pyridones With Se Powder and Boronic Acids.
  • Various Authors. (n.d.).
  • Various Authors. (n.d.). Optimization of Reaction Conditions for N-Alkylation of 2-Pyridone.
  • Various Authors. (2017). A lesson for site-selective C–H functionalization on 2-pyridones: radical, organometallic, directing group and steric controls. Chemical Science (RSC Publishing).
  • Wu, C., et al. (2023). C-4 Regioselective Alkylation of Pyridines Driven by Mechanochemically Activated Magnesium Metal. Organic Chemistry Portal.
  • BenchChem Technical Support Team. (2025). Technical Support Center: Pyridine Synthesis Troubleshooting.
  • Various Authors. (n.d.). 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)
  • Various Authors. (n.d.). Site-selective aliphatic C-H bromination using N-bromoamides and visible light.
  • Various Authors. (2023). C3-Cyanation of Pyridines: Constraints on Electrophiles and Determinants of Regioselectivity. PubMed.
  • Cao, H., Cheng, Q., & Studer, A. (2023).
  • Various Authors. (2025). N-alkylation of 2-pyridone derivatives via palladium(II)-catalyzed directed alkene hydroamination.
  • Various Authors. (2024-2025). Direct alkenylation and alkylation of pyridone derivatives by Ni/AlMe(3)
  • Various Authors. (n.d.). N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Navigating the Synthesis of Pyridine Derivatives: A Focus on 5-Bromo-2,3-dimethoxypyridine.
  • Various Authors. (2019). Efficient Synthesis of Chiral 5-Methoxycarbonylpyridin-2(1H)-ones and 3-Bromo-5-methoxycarbonylpyridin-2(1H)-ones.
  • PubChem. (n.d.). This compound.
  • Various Authors. (n.d.). Chemo- and regioselective reactions of 5-bromo enones/enaminones with pyrazoles.
  • Various Authors. (2025). Regioselective synthesis of 4-functionalized pyridines. Semantic Scholar.
  • Various Authors. (2025). A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions.
  • ChemicalBook. (n.d.). 3-Bromo-5-methoxypyridine synthesis.
  • BenchChem. (2025). A Researcher's Guide to 3-Bromo-5-methoxypyridine: A Cost-Benefit Analysis in Synthesis.
  • BenchChem. (2025).
  • Various Authors. (n.d.). Preparation of N-Alkylated Pyridones via Selective N-Alkylation of 2-Alkoxypyridines on Solid Phase.
  • YouTube. (2022).
  • Schafman, B. S., & Wenthold, P. G. (2007).
  • Various Authors. (2025). N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations for drug discovery.
  • Various Authors. (2025). Regioselective N-alkylation of some 2-(Substituted Phenyl) Imidazo[4,5-c] Pyridines: Synthesis and Structure Elucidation by NMR.
  • Various Authors. (n.d.). Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][10][17]naphthyrin-5(6H)-one. PMC - NIH.

  • LaPlante, S. R., et al. (2013).
  • Wikipedia. (n.d.). Regioselectivity.
  • ECHEMI. (n.d.).
  • Various Authors. (2016-2021). Regioselective Reactions of 3,4-Pyridynes Enabled by the Aryne Distortion Model.
  • Perlego. (n.d.). Regioselectivity | Overview & Research Examples.
  • Various Authors. (n.d.). Regioselectivity of the coupling between radicals and ambident nucleophiles. A theoretical study. New Journal of Chemistry (RSC Publishing).

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Technical Support Center: 5-Bromo-3-methoxypyridin-2(1H)-one Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 5-Bromo-3-methoxypyridin-2(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the preparation of this important chemical intermediate. We provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols grounded in established chemical principles.

Introduction

This compound is a key building block in the synthesis of various pharmaceutical compounds. Its preparation, while conceptually straightforward, presents several challenges, particularly during scale-up. Common issues include controlling the regioselectivity of bromination, preventing side reactions, and ensuring product purity and stability. This guide offers practical solutions and explains the underlying chemical principles to empower you to optimize your synthetic route.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis of this compound.

Problem 1: Low Yield of the Desired Product

Low yields are a frequent issue and can stem from several factors. A systematic approach is crucial for identifying and resolving the root cause.

Possible Causes and Solutions:

  • Incomplete Reaction:

    • Troubleshooting: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the starting material is still present after the expected reaction time, consider extending the reaction duration or slightly increasing the temperature.

    • Causality: Pyridinone systems can be less reactive than other aromatic compounds, and insufficient reaction time or energy input can lead to incomplete conversion.

  • Suboptimal Reaction Temperature:

    • Troubleshooting: The reaction temperature is critical. Too low a temperature can result in an incomplete reaction, while excessively high temperatures may lead to decomposition of the starting material or the desired product.[1] The thermal stability of methoxypyridinones should be considered, as decomposition can occur at elevated temperatures.[2][3][4][5] Perform small-scale experiments to determine the optimal temperature range for your specific conditions.

    • Causality: Every reaction has an optimal activation energy. Deviating from this can favor side reactions or decomposition pathways.

  • Purity of Starting Materials:

    • Troubleshooting: Ensure the purity of 3-methoxypyridin-2(1H)-one and the brominating agent (e.g., N-Bromosuccinimide - NBS). Impurities can introduce competing side reactions. It is advisable to use freshly purified reagents.

    • Causality: Impurities can act as catalysts for unwanted reactions or directly participate in side reactions, consuming reagents and reducing the yield of the desired product.

Problem 2: Formation of Multiple Products (Poor Regioselectivity)

The pyridine ring has multiple positions susceptible to electrophilic substitution, which can lead to a mixture of brominated isomers.

Possible Causes and Solutions:

  • Reaction Conditions:

    • Troubleshooting: The choice of solvent and temperature can significantly influence the regioselectivity of the bromination.[1] Non-polar solvents may favor bromination at different positions compared to polar solvents. A systematic screening of solvents (e.g., acetonitrile, dichloromethane, acetic acid) is recommended.

    • Causality: The solvent can influence the solvation of the reaction intermediates and transition states, thereby altering the activation energies for bromination at different positions.

  • Over-bromination (Dibromination):

    • Troubleshooting: The monobrominated product can sometimes be more reactive than the starting material, leading to the formation of dibrominated species.[6][7] To minimize this, use a stoichiometric amount or a slight excess of the brominating agent. Adding the brominating agent portion-wise can also help maintain a low concentration and reduce the likelihood of over-bromination.

    • Causality: The electron-donating methoxy group activates the ring, and the first bromine atom may not sufficiently deactivate it to prevent a second substitution.

Problem 3: Difficult Purification and Isolation

The presence of impurities and side products can complicate the purification process, leading to product loss.

Possible Causes and Solutions:

  • Co-eluting Impurities in Chromatography:

    • Troubleshooting: If impurities are difficult to separate by column chromatography, consider changing the solvent system or the stationary phase. A gradient elution might be necessary to achieve better separation.

    • Causality: Similar polarities of the desired product and impurities can lead to poor separation on silica gel.

  • Inefficient Crystallization:

    • Troubleshooting: Recrystallization is a powerful purification technique for solid compounds.[8] The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[8] Common solvent systems for pyridinone derivatives include ethanol, methanol, or mixtures like ethyl acetate/hexanes.[8]

    • Causality: The principle of recrystallization relies on the differential solubility of the product and impurities in a given solvent at different temperatures.[8]

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most common approach involves the direct bromination of 3-methoxypyridin-2(1H)-one using an electrophilic bromine source like N-Bromosuccinimide (NBS) in a suitable solvent. The reaction conditions, such as solvent and temperature, need to be carefully optimized to achieve good yield and regioselectivity.

Q2: What are the key safety precautions when working with N-Bromosuccinimide (NBS)?

NBS is a corrosive and harmful substance that can cause severe skin burns and eye damage.[9] It is also an oxidizing agent and should be kept away from combustible materials.[10][11] Always handle NBS in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[9][10][11][12][13] In case of contact, rinse the affected area immediately with plenty of water and seek medical attention.[9]

Q3: How can I confirm the structure and purity of my final product?

Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and elemental analysis should be used to confirm the structure of this compound. The purity can be assessed by High-Performance Liquid Chromatography (HPLC) or melting point analysis.

Q4: Are there alternative brominating agents I can use?

While NBS is common, other brominating agents like bromine (Br₂) in acetic acid can also be used. However, elemental bromine is highly corrosive and toxic, requiring stringent safety measures. The choice of brominating agent will depend on the specific reaction conditions and the desired outcome.

Experimental Protocols

Protocol 1: Synthesis of this compound using NBS

This protocol provides a general procedure that may require optimization for your specific setup.

Materials:

  • 3-methoxypyridin-2(1H)-one

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (or other suitable solvent)

  • Saturated aqueous sodium thiosulfate

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes (for chromatography)

Procedure:

  • In a round-bottom flask, dissolve 3-methoxypyridin-2(1H)-one (1.0 eq.) in acetonitrile.

  • Cool the solution to 0 °C in an ice bath.

  • Add NBS (1.05 eq.) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.

  • Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, quench the reaction by adding saturated aqueous sodium thiosulfate.

  • Extract the product with ethyl acetate (3 x volume of aqueous layer).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Protocol 2: Purification by Recrystallization

Procedure:

  • Dissolve the crude this compound in a minimal amount of a hot solvent (e.g., ethanol or an ethyl acetate/hexane mixture).

  • Allow the solution to cool slowly to room temperature to promote the formation of large crystals.[8]

  • Further cool the flask in an ice bath for 30 minutes to maximize crystal formation.[8]

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Dry the purified crystals under vacuum.

Data Presentation

Table 1: Troubleshooting Guide Summary

ProblemPotential CauseRecommended Action
Low Yield Incomplete reactionExtend reaction time, slightly increase temperature, monitor by TLC/LC-MS.
Suboptimal temperatureOptimize temperature through small-scale trials.
Impure starting materialsUse freshly purified reagents.
Poor Regioselectivity Unfavorable reaction conditionsScreen different solvents and temperatures.
Over-brominationUse stoichiometric NBS, add portion-wise.
Difficult Purification Co-eluting impuritiesModify chromatography solvent system or stationary phase.
Inefficient crystallizationScreen for a suitable recrystallization solvent.

Visualizations

G cluster_start Start cluster_reaction Reaction & Workup cluster_purification Purification cluster_end Product Start 3-methoxypyridin-2(1H)-one + NBS Reaction Bromination in Acetonitrile at 0°C to RT Start->Reaction Quench Quench with Na₂S₂O₃ Reaction->Quench Extract Extract with Ethyl Acetate Quench->Extract Wash Wash with NaHCO₃ and Brine Extract->Wash Dry Dry and Concentrate Wash->Dry Chroma Column Chromatography Dry->Chroma Crystallize Recrystallization Chroma->Crystallize Product This compound Crystallize->Product

Sources

Preventing decomposition of 5-Bromo-3-methoxypyridin-2(1H)-one during storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for 5-Bromo-3-methoxypyridin-2(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound during storage and handling. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address potential challenges in your experiments.

Introduction to the Stability of this compound

This compound is a substituted pyridinone, a class of heterocyclic compounds with applications in medicinal chemistry and materials science. The inherent chemical reactivity of the pyridinone ring, coupled with the presence of a bromine and a methoxy substituent, makes this molecule susceptible to degradation under certain environmental conditions. Understanding these potential decomposition pathways is critical for maintaining the compound's purity, ensuring experimental reproducibility, and guaranteeing the safety and efficacy of downstream applications.

The primary factors that can compromise the stability of this compound are exposure to light (photodegradation) , elevated temperatures (thermolysis) , moisture (hydrolysis) , and strong acidic or basic conditions .

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure long-term stability, this compound should be stored in a cool, dry, and dark environment. The recommended storage conditions are summarized in the table below.

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)Minimizes the rate of potential thermal decomposition.
Atmosphere Inert gas (Argon or Nitrogen)Protects against oxidative degradation.
Light Amber or opaque vialPrevents photodegradation caused by UV and visible light.
Moisture Tightly sealed container with desiccantPrevents hydrolysis of the methoxy group and other moisture-sensitive reactions.

Q2: I've noticed a discoloration in my sample of this compound. What could be the cause?

A2: Discoloration, often appearing as a yellowing or browning of the solid, is a common indicator of degradation. This is frequently a result of photodegradation due to prolonged exposure to light. It is crucial to discard any discolored compound as its purity may be compromised, potentially affecting experimental outcomes.

Q3: Can I store this compound in solution?

A3: Storing this compound in solution for extended periods is generally not recommended due to the increased risk of hydrolysis and other solvent-mediated degradation pathways. If you need to prepare stock solutions, it is best practice to do so fresh before each use. For short-term storage of a solution, use a dry (anhydrous) aprotic solvent, and store it at low temperatures (-20°C or -80°C) in a tightly sealed container to minimize exposure to moisture.

Q4: What are the likely degradation products I should be aware of?

A4: While specific degradation products for this exact molecule are not extensively documented in publicly available literature, based on the structure, several potential degradation pathways can be anticipated. These include hydrolysis of the methoxy group to a hydroxyl group, debromination, and potential ring-opening reactions under harsh conditions. Forced degradation studies are recommended to identify the specific degradants relevant to your experimental conditions.[1][2]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action & Prevention
Poor peak shape or multiple peaks in HPLC analysis of a freshly prepared sample. Decomposition during sample preparation or analysis.- Ensure the mobile phase is compatible and does not promote degradation. - Minimize the time the sample spends on the autosampler. - Use a lower temperature for the column and sample compartments.
Inconsistent results in biological assays. Degradation of the compound leading to lower effective concentration or formation of interfering byproducts.- Always use a freshly prepared, pure sample for assays. - Re-evaluate storage conditions of both the solid compound and any stock solutions. - Perform a purity check of the compound using a validated analytical method before use.
Solid material appears clumpy or sticky. Absorption of moisture.- Store in a desiccator over a suitable drying agent. - Handle the compound in a glove box or under a dry, inert atmosphere.

Predicted Decomposition Pathways

To provide a deeper understanding of the potential instability of this compound, the following diagram illustrates the most probable degradation pathways under common stress conditions.

G A This compound B Hydrolysis (Acidic/Basic) A->B D Photodegradation (UV/Visible Light) A->D F Thermal Stress (Elevated Temperature) A->F C 5-Bromo-3-hydroxypyridin-2(1H)-one B->C E Debrominated Species & Other Photoproducts D->E G Ring-Opened Products & Other Thermolysates F->G

Caption: Predicted degradation pathways for this compound.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and assess the stability-indicating properties of an analytical method.[3][4]

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N HCl. Incubate at 60°C for 24 hours. Neutralize with an equivalent amount of 0.1 N NaOH before analysis.

  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH. Incubate at 60°C for 24 hours. Neutralize with an equivalent amount of 0.1 N HCl before analysis.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid compound to 105°C for 48 hours. Dissolve a known amount in the solvent for analysis.

  • Photodegradation: Expose the solid compound to a photostability chamber (ICH Q1B conditions) for a specified duration. Dissolve a known amount in the solvent for analysis.

  • Analysis: Analyze all stressed samples, along with a control sample, using a suitable analytical technique such as HPLC with UV or MS detection.

Protocol 2: Validating a Stability-Indicating HPLC Method

A stability-indicating method is crucial for accurately quantifying the compound and its degradation products.[5][6]

  • Method Development: Develop an HPLC method that separates the parent compound from all potential degradation products identified in the forced degradation study. Key parameters to optimize include the column, mobile phase composition, flow rate, and detector wavelength.

  • Validation Parameters (according to ICH Q2(R1) guidelines):

    • Specificity: Demonstrate that the method can distinguish the analyte from its degradation products and any matrix components.

    • Linearity: Establish a linear relationship between the analyte concentration and the detector response over a defined range.

    • Accuracy: Determine the closeness of the test results to the true value.

    • Precision: Assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

    • Robustness: Evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Analytical Techniques for Degradation Monitoring

The following table summarizes common analytical techniques for monitoring the stability of this compound.

Technique Application Key Advantages
High-Performance Liquid Chromatography (HPLC) Purity assessment, quantification of parent compound and degradation products.High resolution, sensitivity, and reproducibility.[5]
Liquid Chromatography-Mass Spectrometry (LC-MS) Identification and structural elucidation of unknown degradation products.Provides molecular weight and fragmentation data for structural confirmation.[7][8]
Nuclear Magnetic Resonance (NMR) Spectroscopy Definitive structural confirmation of the compound and its degradation products.Provides detailed information about the molecular structure.[9][10]

Workflow for Stability Assessment

The following diagram outlines a logical workflow for assessing the stability of this compound.

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Stress Testing cluster_2 Phase 3: Analysis & Identification cluster_3 Phase 4: Method Validation & Storage Protocol A Procure/Synthesize This compound B Initial Purity Check (HPLC, NMR) A->B C Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) B->C D Analyze Stressed Samples (HPLC-UV/MS) C->D E Identify & Characterize Degradation Products (LC-MS, NMR) D->E F Develop & Validate Stability-Indicating Method E->F G Establish Optimal Storage Conditions F->G

Caption: Workflow for assessing the stability of this compound.

References

  • Sharma, M. K., & Murugesan, M. (n.d.). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Amneal Pharmaceuticals LLC.
  • MedCrave. (2016, December 14).
  • Pharmaguideline. (n.d.).
  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3).
  • ResearchGate. (n.d.).
  • ICH. (1996). ICH Q1B: Photostability Testing of New Drug Substances and Products.
  • ResearchGate. (n.d.).
  • PubMed. (n.d.). Stability of some novel thymidine, 5-bromo-2'-deoxyuridine and 3'-azido-2'.
  • Fang, N., Lu, Z., Hou, Z., Zhang, C., & Zhao, X. (2022).
  • Lhasa Limited. (2021, April 19). Predicting forced degradation pathways: Learning how to get the most out of Zeneth.
  • ACS Publications. (n.d.). In Silico Prediction of Pharmaceutical Degradation Pathways: A Benchmarking Study Using the Software Program Zeneth.
  • ResearchGate. (n.d.). Prediction of Drug Degradants Using DELPHI: An Expert System for Focusing Knowledge.
  • PubMed. (n.d.).
  • ResearchGate. (n.d.).
  • LCGC International. (2020, November 1). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
  • ResearchGate. (n.d.). Scheme 1 Degradation pathways of 2-methylpyridine by Arthrobacter sp.
  • New Journal of Chemistry (RSC Publishing). (n.d.). 2-Methoxypyridine derivatives: synthesis, liquid crystalline and photo-physical properties.
  • PubMed. (2023, March 6). Identification of two possible metabolic pathways responsible for the biodegradation of 3, 5, 6-trichloro-2-pyridinol in Micrococcus luteus ML.
  • NIH. (n.d.).
  • 9VOM Publishing. (n.d.).
  • Journal of the Chemical Society A. (n.d.). The thermal decomposition of some pyridine N-oxide and substituted pyridine N-oxide complexes of manganese(II), cobalt(II), nickel(II), and zinc(II) halides.
  • PubMed. (n.d.).
  • ResearchGate. (n.d.).
  • Semantic Scholar. (1997, June 1).
  • Sigma-Aldrich. (n.d.). 5-Bromo-2(1H)-pyridone 97 13466-38-1.
  • NIH. (n.d.). Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids.
  • ResearchGate. (n.d.).
  • YouTube. (2017, May 9). NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring.
  • Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (n.d.). Radical pathways in the thermal decomposition of pyridine and diazines: a laser pyrolysis and semi-empirical study.
  • PubChem. (n.d.). 5-Bromo-2-hydroxypyridine.
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926).
  • ResearchGate. (n.d.). RP-HPLC Stability Indicating Assay Technique Development and Validation for the Simultaneous Evaluation of Fenpiverinium, Pitofenone and Diclofenac.
  • Jubilant Ingrevia. (n.d.). 5-bromo-2-nitropyridine.
  • BMC. (2019, November 28).
  • SciSpace. (n.d.).
  • PubMed. (2002). Identification of N1-methyl-2-pyridone-5-carboxamide and N1-methyl-4-pyridone-5-carboxamide as components in urine extracts of individuals consuming coffee.
  • A REVIEW OF THERMAL DECOMPOSITION PRODUCT TESTING OF HALOCARBON FIRE SUPPRESSION AGENTS. (n.d.).
  • Thermo Scientific Chemicals. (n.d.). 5-Bromo-2-hydroxypyridine, 97% 25 g.
  • ChemicalBook. (n.d.). 5-Bromo-2-fluoropyridine CAS#: 766-11-0.
  • PMC - NIH. (n.d.).
  • ResearchGate. (2025, April 1). LC–MS/MS-based pharmacokinetic and metabolic analysis of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) and its metabolites in human plasma.
  • PMC - PubMed Central. (n.d.).
  • PubMed. (2022). Forced Degradation Study of Zanubrutinib: An LC-PDA and LC-MS Approach.

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Technical Support Center: Overcoming Poor Solubility of 5-Bromo-3-methoxypyridin-2(1H)-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for addressing solubility challenges with 5-Bromo-3-methoxypyridin-2(1H)-one and its derivatives. This guide is designed for researchers, medicinal chemists, and formulation scientists who encounter difficulties in solubilizing this class of compounds for in vitro and in vivo studies. As a Senior Application Scientist, my goal is to provide you with not just protocols, but also the underlying scientific rationale to empower your experimental decisions.

Poor aqueous solubility is a major hurdle in drug discovery, often leading to underestimated compound activity and unreliable data.[1] this compound derivatives, while a promising scaffold, can exhibit limited solubility due to their crystalline nature and lipophilic characteristics. This guide offers a systematic approach to characterizing and overcoming these challenges.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound derivatives?

A1: The core structure, 5-bromo-3-methoxy-1H-pyridin-2-one, is a crystalline solid.[2] Its derivatives are often lipophilic and can be classified as "brick-dust" molecules, meaning their high melting points contribute significantly to poor aqueous solubility.[3] Their solubility is typically low in aqueous buffers but can be significantly improved in organic solvents or through formulation strategies. It is crucial to determine the solubility early in the drug discovery process to avoid failures in later stages.[1][4]

Q2: What are the recommended starting solvents for initial solubilization attempts?

A2: For initial stock solution preparation, it is advisable to start with aprotic polar solvents. Dimethyl sulfoxide (DMSO) is a common choice as it can dissolve a wide range of both polar and non-polar substances.[4] Other options include N,N-dimethylformamide (DMF) or 2-pyrrolidone.[5][6] For subsequent aqueous dilutions, it's important to be aware of the potential for the compound to precipitate out of solution.

Q3: My compound precipitates when I dilute my DMSO stock solution into an aqueous buffer. What should I do?

A3: This is a common issue known as "kinetic solubility." The compound is soluble in the concentrated DMSO stock but crashes out upon dilution into an aqueous medium where it is less soluble. To address this, you can try several approaches:

  • Lower the final concentration: The most straightforward solution is to work with a more diluted final concentration if your assay sensitivity allows.

  • Increase the percentage of co-solvent: If your experimental system can tolerate it, increasing the final percentage of DMSO (e.g., from 0.1% to 0.5% or 1%) might keep the compound in solution.

  • Explore other solubilization techniques: If simple dilution is not feasible, you will need to move on to more advanced methods as detailed in the troubleshooting guides below, such as pH modification, the use of co-solvents, or formulation strategies.[7]

Q4: How does pH influence the solubility of these pyridinone derivatives?

A4: The 2-pyridinone ring system contains an ionizable proton. The solubility of such ionizable compounds is highly dependent on the pH of the solution.[8] For a weakly acidic compound, solubility will increase as the pH rises above its pKa, due to the formation of the more soluble anionic salt form. Conversely, for a weakly basic compound, solubility increases as the pH drops below its pKa.[9] Since pyridinone derivatives can have both acidic and basic properties, determining the pKa and conducting a pH-solubility profile is a critical step in characterization.[10][11]

In-Depth Troubleshooting Guides

If initial attempts to dissolve your compound have been unsuccessful, a more systematic approach is required. The following guides provide detailed protocols and the rationale behind each technique.

Troubleshooting Workflow

This diagram outlines a logical progression for addressing solubility issues, from basic solvent screening to advanced formulation strategies.

G cluster_0 Initial Assessment cluster_1 Basic Troubleshooting cluster_2 Advanced Troubleshooting cluster_3 Formulation Options Start Start: Poorly Soluble This compound Derivative InitialSolubility Q: Does the compound dissolve in DMSO or other organic solvents for a stock solution? Start->InitialSolubility KineticSolubility Q: Does it precipitate upon dilution in aqueous buffer? InitialSolubility->KineticSolubility Yes SystematicScreening Strategy 1: Systematic Solvent Screening InitialSolubility->SystematicScreening No AdjustConcentration Action: Lower final concentration or increase co-solvent %. KineticSolubility->AdjustConcentration End End: Solubilized Compound for Experimentation AdjustConcentration->End Success pHModification Strategy 2: pH Modification SystematicScreening->pHModification If insufficient AdvancedFormulation Strategy 3: Advanced Formulation pHModification->AdvancedFormulation If insufficient SolidDispersion Solid Dispersions AdvancedFormulation->SolidDispersion Complexation Complexation (e.g., Cyclodextrins) AdvancedFormulation->Complexation Prodrug Prodrug Approach AdvancedFormulation->Prodrug SolidDispersion->End Complexation->End Prodrug->End

Caption: Decision workflow for tackling solubility challenges.

Systematic Solvent & Co-solvent Screening

Causality: The principle of "like dissolves like" governs solubility. By screening a range of solvents with varying polarities and hydrogen bonding capabilities, you can identify a suitable system for your specific derivative. Co-solvents are water-miscible organic solvents that, when added to water, reduce the polarity of the solvent system, thereby increasing the solubility of nonpolar compounds.[7][12]

Recommended Solvents for Screening:
SolventTypeRationale
DMSO Polar AproticExcellent starting point, dissolves a wide range of compounds.[4]
DMF Polar AproticSimilar to DMSO, can be easier to remove under vacuum.[5]
Ethanol Polar ProticGenerally well-tolerated in biological systems.
PEG 400 Polar ProticA non-volatile co-solvent, often used in formulations.[6]
2-Pyrrolidone Polar AproticShown to be a better solubilizer than many common solvents.[6]
Pyridine Polar AproticCan be effective for pyridine-based compounds due to structural similarity, but can also act as a nucleophile in some reactions.[13][14]
Protocol: Co-solvent Solubility Assessment
  • Preparation: Prepare stock solutions of your compound (e.g., 10 mM) in various neat organic solvents (DMSO, Ethanol, PEG 400).

  • Dilution Series: In a 96-well plate, create serial dilutions of your stock solutions into your primary aqueous buffer (e.g., PBS, pH 7.4).

  • Equilibration: Seal the plate and allow it to equilibrate at a constant temperature (e.g., room temperature or 37°C) for 24 hours with gentle agitation. This allows the system to reach thermodynamic equilibrium.[15]

  • Analysis: Analyze the supernatant for the concentration of the dissolved compound. This can be done using HPLC-UV, LC-MS, or UV-Vis spectroscopy.[4] The highest concentration at which no precipitate is observed is the equilibrium solubility in that co-solvent system.

pH Modification Strategy

Causality: The solubility of an ionizable compound is lowest at its isoelectric point and increases as the molecule becomes charged.[8] By adjusting the pH of the medium to be approximately 2 units away from the compound's pKa, you can significantly increase the proportion of the more soluble ionized form.

Visualizing the Effect of pH on Solubility

The following diagram illustrates how a hypothetical weakly acidic pyridinone derivative (pKa ~9) becomes deprotonated and more soluble at higher pH.

G cluster_0 Low pH (e.g., pH 4) cluster_1 High pH (e.g., pH 11) LowPH Pyridinone-OH (Neutral, Low Solubility) HighPH Pyridinone-O- (Anionic, High Solubility) LowPH->HighPH + OH- - H2O HighPH->LowPH + H+

Caption: Ionization of a weakly acidic pyridinone at different pH.

Protocol: Generating a pH-Solubility Profile
  • Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., pH 2, 4, 6, 7.4, 8, 10, 12).

  • Sample Preparation: Add an excess amount of your solid compound to a vial containing each buffer. Ensure enough solid is present to create a saturated solution.

  • Equilibration: Tightly cap the vials and shake them at a constant temperature for 24-48 hours to ensure equilibrium is reached.[15][16]

  • Separation: Separate the undissolved solid from the solution via centrifugation followed by filtration of the supernatant through a 0.22 µm filter.

  • Quantification: Accurately determine the concentration of the dissolved compound in each filtered supernatant using a validated analytical method (e.g., HPLC).

  • Data Plotting: Plot the measured solubility (on a log scale) against the pH to visualize the pH-solubility profile. This will help you identify the optimal pH range for solubilization.

Advanced Formulation: Amorphous Solid Dispersions

Causality: For highly challenging compounds, altering the solid state of the drug can provide a significant solubility advantage. Crystalline compounds have a highly ordered lattice structure that requires a large amount of energy to break, contributing to their low solubility. An amorphous solid dispersion (ASD) involves dispersing the drug in a hydrophilic polymer matrix at a molecular level.[17] This prevents crystallization, and upon contact with an aqueous medium, the polymer dissolves, releasing the drug in a high-energy, supersaturated state, which enhances dissolution and absorption.[18]

Workflow for Preparing an Amorphous Solid Dispersion by Solvent Evaporation

G Step1 Step 1: Co-dissolution Dissolve both the drug and a hydrophilic polymer (e.g., PVP, HPMC) in a common volatile solvent. Step2 Step 2: Solvent Evaporation Rapidly remove the solvent using a rotary evaporator or spray dryer to prevent phase separation. Step1->Step2 Step3 Step 3: Drying & Milling Dry the resulting solid film under vacuum to remove residual solvent. Mill or grind the solid into a fine powder. Step2->Step3 Step4 Step 4: Characterization Confirm the amorphous state using techniques like DSC or XRD. Step3->Step4 Step5 Step 5: Dissolution Testing Perform dissolution studies to compare the ASD to the crystalline drug. Step4->Step5

Caption: Workflow for preparing an amorphous solid dispersion.

Protocol: Preparation of a Solid Dispersion (Solvent Evaporation Method)
  • Component Selection: Choose a suitable hydrophilic carrier. Polyvinylpyrrolidone (PVP) and polyethylene glycols (PEGs) are common choices.

  • Dissolution: Dissolve both your this compound derivative and the chosen carrier (e.g., in a 1:4 drug-to-carrier ratio by weight) in a suitable common solvent like methanol or acetone.[19]

  • Solvent Removal: Evaporate the solvent using a rotary evaporator. This should be done relatively quickly to "trap" the drug in its amorphous, molecularly dispersed state within the polymer.

  • Drying: Further dry the resulting solid mass in a vacuum oven to remove any residual solvent.

  • Processing: Scrape the solid dispersion from the flask, and if necessary, gently grind it into a fine, consistent powder.

  • Validation: The resulting powder can be used for dissolution testing. It is highly recommended to characterize the solid state using techniques like Differential Scanning Calorimetry (DSC) or X-Ray Powder Diffraction (XRPD) to confirm the absence of crystallinity.

Other Advanced Strategies

For particularly recalcitrant compounds, other strategies may be considered in consultation with formulation experts:

  • Complexation: Using agents like cyclodextrins can encapsulate the hydrophobic drug molecule within a hydrophilic shell, increasing its apparent water solubility.[18][20]

  • Lipid-Based Formulations: For highly lipophilic compounds, lipid-based delivery systems such as self-emulsifying drug delivery systems (SEDDS) can be highly effective.[21][22] These formulations form fine emulsions in the gut, facilitating solubilization and absorption.

  • Prodrug Approach: This chemical modification strategy involves attaching a hydrophilic promoiety to the parent drug.[23] This promoiety is designed to be cleaved in vivo, releasing the active drug. This is a powerful but resource-intensive approach to overcoming fundamental solubility issues.[24][25]

By systematically applying the principles and protocols outlined in this guide, researchers can effectively diagnose and overcome the solubility challenges associated with this compound derivatives, enabling more accurate and reliable results in their drug development efforts.

References

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Validation & Comparative

A Comparative Guide to the Characterization of 5-Bromo-3-methoxypyridin-2(1H)-one and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of 5-Bromo-3-methoxypyridin-2(1H)-one, a versatile heterocyclic intermediate, and its derivatives. Designed for researchers, scientists, and professionals in drug development, this document offers objective analysis, supporting experimental data, and detailed protocols to inform synthetic strategy and compound characterization.

The pyridin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds.[1] The strategic placement of a bromine atom and a methoxy group in this compound offers a unique combination of reactivity and structural features, making it a valuable building block for creating diverse molecular architectures. The bromine atom serves as a versatile handle for cross-coupling reactions, while the methoxy group influences the electronic properties and conformational preferences of the molecule.[2]

Section 1: Synthesis and Core Characteristics

The synthesis of this compound is typically achieved through a multi-step process, often starting from commercially available pyridines. A common route involves the bromination and subsequent methoxylation of a suitable pyridinone precursor. The choice of reagents and reaction conditions is critical to achieving high yields and purity.

Alternative Synthetic Approaches:

While the direct functionalization of pyridinones is common, alternative strategies exist. For instance, constructing the pyridine ring from acyclic precursors can offer a different pathway to substituted pyridinones.[3] Comparing these routes involves evaluating factors such as starting material cost, number of steps, overall yield, and scalability.

Section 2: Comprehensive Characterization Protocols

Accurate characterization is paramount to confirming the identity, purity, and structure of this compound and its derivatives. A multi-technique approach is essential for unambiguous structure elucidation.

NMR is the cornerstone of structural characterization for organic molecules.

Detailed Protocol for NMR Sample Preparation:

  • Sample Weighing: Accurately weigh 5-10 mg of the compound into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; the compound must be fully soluble.

  • Dissolution: Gently vortex or sonicate the sample to ensure complete dissolution.

  • Internal Standard (Optional): For quantitative NMR (qNMR), add a known amount of an internal standard.

  • Data Acquisition: Acquire ¹H, ¹³C, and, if necessary, 2D NMR spectra (e.g., COSY, HSQC, HMBC).

Interpreting the Data: The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the methoxy group protons. The coupling patterns and chemical shifts provide crucial information about the substitution pattern on the pyridine ring.[4][5] The ¹³C NMR spectrum will confirm the number of unique carbon environments.

High-Resolution Mass Spectrometry (HRMS) is indispensable for confirming the elemental composition of a new compound.

Detailed Protocol for HRMS Analysis:

  • Sample Preparation: Prepare a dilute solution of the compound (typically 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

  • Ionization: Choose an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). ESI is generally suitable for polar molecules like pyridinones.

  • Data Acquisition: Acquire the mass spectrum in positive or negative ion mode. The choice depends on the compound's ability to be protonated or deprotonated.

  • Data Analysis: Compare the experimentally measured monoisotopic mass to the theoretically calculated mass. A mass accuracy of <5 ppm is typically required to confirm the elemental formula.[6]

IR spectroscopy is a rapid and effective method for identifying key functional groups.

Expected Spectral Features: For this compound, the IR spectrum should exhibit characteristic absorption bands for:

  • N-H stretch: A broad peak around 3200-3400 cm⁻¹

  • C=O stretch (amide): A strong absorption band around 1640-1680 cm⁻¹

  • C-O stretch (methoxy): A peak in the region of 1050-1250 cm⁻¹

  • C-Br stretch: Typically found in the fingerprint region below 800 cm⁻¹

Section 3: Comparative Analysis with Derivatives

The true utility of this compound lies in its ability to be readily converted into a wide array of derivatives. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings.[7][8][9]

The Suzuki-Miyaura reaction is a powerful tool for forming carbon-carbon bonds. By coupling this compound with various boronic acids, a library of 5-aryl-3-methoxypyridin-2(1H)-ones can be synthesized.[10]

General Protocol for Suzuki-Miyaura Coupling:

  • Reaction Setup: In a dry reaction vessel under an inert atmosphere, combine this compound (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0 eq).[10]

  • Solvent Addition: Add a suitable solvent system, often a mixture of an organic solvent (e.g., 1,4-dioxane or toluene) and water.[7]

  • Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: After completion, cool the reaction, dilute with water, and extract with an organic solvent. The crude product is then purified by column chromatography.

Comparative Data Table:

DerivativeAryl Boronic AcidYield (%)Key ¹H NMR Shift (Aryl-H)
Parent Compound N/AN/AN/A
5-Phenyl derivative Phenylboronic acid75-907.20-7.60 ppm (multiplet)
5-(4-tolyl) derivative 4-Methylphenylboronic acid80-957.10-7.40 ppm (multiplet)
5-(4-methoxyphenyl) derivative 4-Methoxyphenylboronic acid78-926.90-7.50 ppm (multiplet)

Note: Yields and spectral data are representative and can vary based on specific reaction conditions.

While brominated pyridinones are highly versatile, chloro and iodo derivatives are also used.

  • 5-Chloro-3-methoxypyridin-2(1H)-one: Generally less reactive in cross-coupling reactions, often requiring more active catalysts or harsher conditions. However, it can be more cost-effective for large-scale synthesis.

  • 5-Iodo-3-methoxypyridin-2(1H)-one: More reactive than the bromo derivative, allowing for milder reaction conditions. The higher cost of iodinated starting materials can be a drawback.

Section 4: Visualization of Workflows

G cluster_synthesis Synthesis cluster_characterization Characterization cluster_derivatization Derivatization start Pyridine Precursor bromination Bromination start->bromination methoxylation Methoxylation bromination->methoxylation product 5-Bromo-3-methoxy- pyridin-2(1H)-one methoxylation->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr Analysis ms Mass Spectrometry (HRMS) product->ms Analysis ir IR Spectroscopy product->ir Analysis coupling Suzuki Cross-Coupling (with Arylboronic Acid) product->coupling derivative 5-Aryl-3-methoxy- pyridin-2(1H)-one coupling->derivative

Section 5: Applications in Drug Development

The derivatives of this compound are of significant interest in drug discovery. The pyridinone core is a known pharmacophore, and the ability to introduce diverse aryl groups at the 5-position allows for the exploration of structure-activity relationships (SAR). These compounds have been investigated for a range of biological activities, including as kinase inhibitors, anti-inflammatory agents, and antimicrobials.[11][12] The specific substituents on the aryl ring can be tailored to optimize potency, selectivity, and pharmacokinetic properties.

G 5-Bromo-3-methoxy\npyridin-2(1H)-one 5-Bromo-3-methoxy pyridin-2(1H)-one Suzuki Coupling Suzuki Coupling 5-Bromo-3-methoxy\npyridin-2(1H)-one->Suzuki Coupling Diverse Arylboronic\nAcids Diverse Arylboronic Acids Diverse Arylboronic\nAcids->Suzuki Coupling Library of 5-Aryl\nDerivatives Library of 5-Aryl Derivatives Suzuki Coupling->Library of 5-Aryl\nDerivatives Biological Screening Biological Screening Library of 5-Aryl\nDerivatives->Biological Screening SAR Studies SAR Studies Biological Screening->SAR Studies Lead Optimization Lead Optimization SAR Studies->Lead Optimization

References

  • Synthesis and spectroscopic properties of pyridones - Experimental and theoretical insight. Journal of Molecular Liquids, 193, 51-59. [Link]

  • Synthesis, biological activity and molecular modelling studies of tricyclic alkylimidazo-, pyrimido- and diazepinopurinediones. PubMed Central. [Link]

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  • Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. Future Medicinal Chemistry. [Link]

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A Senior Application Scientist's Comparative Guide to Purity Assessment of 5-Bromo-3-methoxypyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the meticulous confirmation of a compound's purity is a foundational pillar of scientific integrity and therapeutic efficacy. In the journey of drug discovery and development, 5-Bromo-3-methoxypyridin-2(1H)-one serves as a crucial building block, and its purity is paramount to the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API). This guide provides an in-depth, objective comparison of the primary analytical methods for assessing the purity of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

The choice of an analytical method is not a mere procedural step but a strategic decision that impacts the reliability and interpretation of scientific data. This guide is structured to provide not just the "how" but the critical "why" behind the selection and application of each technique, grounded in years of field-proven insights and a commitment to self-validating protocols.

The Significance of Purity in Pharmaceutical Intermediates

The purity of a pharmaceutical intermediate like this compound directly influences the impurity profile of the final drug substance.[1] Impurities can arise from various sources, including the synthesis process (e.g., unreacted starting materials, by-products, reagents) and degradation.[1] These impurities can have significant consequences, potentially affecting the safety, efficacy, and stability of the final drug product. Therefore, robust analytical methods are essential for the identification and quantification of these impurities to ensure the quality and consistency of the intermediate.[2][3]

Understanding Potential Impurities in this compound

A critical aspect of purity assessment is the anticipation of potential impurities. A common synthetic route to pyridinone derivatives may involve the halogenation of a pyridine precursor. For instance, the synthesis of a related compound, 3-bromo-5-methoxypyridine, starts from 3,5-dibromopyridine.[4] Incomplete reaction could therefore lead to the presence of the starting material as an impurity. Similarly, the synthesis of 2-amino-5-bromo-3-iodopyridine from 2-aminopyridine using N-bromosuccinimide (NBS) can result in the formation of the over-brominated impurity, 2-amino-3,5-dibromopyridine.[5]

Based on these general synthetic principles for related compounds, potential process-related impurities for this compound could include:

  • Starting materials: Unreacted precursors used in the synthesis.

  • Over-halogenated species: Molecules with additional bromine atoms.

  • Isomers: Positional isomers of the bromo and methoxy groups.

  • By-products: Unintended products from side reactions.

The analytical methods discussed below are evaluated for their ability to effectively separate and quantify these potential impurities.

Comparative Analysis of Analytical Methodologies

The following sections provide a detailed comparison of HPLC, GC-MS, and qNMR for the purity assessment of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique in pharmaceutical analysis due to its high resolving power and versatility.[6][7] For a polar compound like this compound, Reversed-Phase HPLC (RP-HPLC) is the most suitable approach.[8]

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis s_prep Accurately weigh sample and dissolve in a suitable solvent (e.g., Acetonitrile/Water) hplc_system Inject sample into HPLC system with a C18 column s_prep->hplc_system Injection separation Isocratic or gradient elution with a mobile phase (e.g., Acetonitrile/Water with a buffer) to separate components hplc_system->separation detection UV detection at a suitable wavelength (e.g., 254 nm) separation->detection chromatogram Obtain chromatogram showing peaks for the main compound and impurities detection->chromatogram integration Integrate peak areas chromatogram->integration calculation Calculate purity based on the area percent method integration->calculation

Experimental Protocol: Proposed RP-HPLC Method

  • Instrumentation: A standard HPLC system with a UV detector, autosampler, and a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and dissolve it in a 1:1 mixture of acetonitrile and water to a final concentration of 1 mg/mL.

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

    • Gradient: Start with 20% B, ramp to 80% B over 20 minutes, hold for 5 minutes, and then return to the initial conditions.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

  • Data Analysis: The purity is calculated using the area percent method, where the peak area of the main compound is divided by the total area of all peaks in the chromatogram.

Expertise & Experience Insights:

The choice of a C18 column is based on its versatility and proven performance for a wide range of pharmaceutical compounds.[9] The gradient elution is designed to provide good separation of both polar and non-polar impurities that may be present. The addition of formic acid to the mobile phase helps to improve peak shape for acidic and basic compounds and ensures compatibility with mass spectrometry if hyphenation is desired.[10]

Trustworthiness:

The method's trustworthiness is established through a validation process that assesses parameters such as specificity, linearity, accuracy, precision, and robustness, in accordance with ICH guidelines.[2][3]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[7] For this compound, which is a solid, its suitability for GC-MS analysis depends on its thermal stability and volatility. Assuming it is sufficiently stable to be vaporized without decomposition, GC-MS can provide excellent separation and definitive identification of impurities based on their mass spectra.

GCMS_Workflow cluster_prep_gc Sample Preparation cluster_gcms GC-MS Analysis cluster_data_gc Data Analysis s_prep_gc Dissolve a small amount of sample in a volatile organic solvent (e.g., Dichloromethane) gcms_system Inject sample into GC-MS system with a suitable capillary column (e.g., DB-5ms) s_prep_gc->gcms_system Injection separation_gc Temperature programming to separate components based on boiling point and polarity gcms_system->separation_gc detection_ms Mass spectrometric detection to identify and quantify components separation_gc->detection_ms tic Obtain Total Ion Chromatogram (TIC) detection_ms->tic mass_spectra Analyze mass spectra of individual peaks to identify impurities tic->mass_spectra quantification_gc Quantify impurities using peak areas from the TIC mass_spectra->quantification_gc

Experimental Protocol: Proposed GC-MS Method

  • Instrumentation: A standard GC-MS system with a capillary column suitable for polar and halogenated compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Sample Preparation: Prepare a 1 mg/mL solution of the sample in dichloromethane.

  • GC Conditions:

    • Inlet Temperature: 250°C

    • Injection Mode: Split (e.g., 20:1)

    • Oven Program: Start at 100°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ion Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Scan Range: 40-500 m/z

  • Data Analysis: Identify impurities by comparing their mass spectra with a library (e.g., NIST) and quantify them based on their peak areas in the Total Ion Chromatogram (TIC).

Expertise & Experience Insights:

The choice of a DB-5ms column is due to its versatility for a wide range of compounds. The temperature program is designed to ensure good separation of potential impurities with different volatilities. EI at 70 eV is a standard ionization technique that provides reproducible fragmentation patterns for library matching.[11]

Trustworthiness:

Method validation for GC-MS would involve assessing parameters like specificity (through mass spectral confirmation), linearity, limit of detection (LOD), and limit of quantitation (LOQ) for known impurities.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that allows for the direct quantification of a compound without the need for a specific reference standard of the analyte.[2][12][13] It relies on the principle that the signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[2]

qNMR_Workflow cluster_prep_qnmr Sample Preparation cluster_qnmr qNMR Analysis cluster_data_qnmr Data Analysis s_prep_qnmr Accurately weigh the sample and an internal standard (e.g., maleic acid) into an NMR tube dissolution Dissolve in a deuterated solvent (e.g., DMSO-d6) s_prep_qnmr->dissolution nmr_acquisition Acquire 1H NMR spectrum under quantitative conditions (long relaxation delay) dissolution->nmr_acquisition integration_qnmr Integrate the signals of the analyte and the internal standard nmr_acquisition->integration_qnmr calculation_qnmr Calculate the purity of the analyte based on the integral ratio, molecular weights, and masses integration_qnmr->calculation_qnmr

Experimental Protocol: Proposed ¹H-qNMR Method

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound into a clean, dry vial.

    • Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic acid) and add it to the same vial.

    • Dissolve the mixture in a known volume (e.g., 0.75 mL) of a deuterated solvent (e.g., DMSO-d₆).

    • Transfer the solution to an NMR tube.

  • NMR Acquisition:

    • Pulse Program: A standard single-pulse experiment.

    • Relaxation Delay (d1): At least 5 times the longest T₁ of the signals of interest (typically 30-60 seconds).

    • Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 16 or 32).

  • Data Analysis:

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

    • Calculate the purity using the following formula:

      Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P_IS = Purity of the internal standard

Expertise & Experience Insights:

The choice of a suitable internal standard is critical for accurate qNMR analysis. The standard should have signals that do not overlap with the analyte's signals, be chemically stable, and have a known purity.[14] A long relaxation delay is crucial to ensure that all protons are fully relaxed before the next pulse, which is essential for accurate integration.[3]

Trustworthiness:

qNMR is considered a primary ratio method of measurement, and its results are traceable to the International System of Units (SI) through the certified purity of the internal standard. This provides a high level of confidence in the accuracy of the purity assessment.[14]

Comparative Summary

FeatureHPLCGC-MSqNMR
Principle Separation based on partitioning between a stationary and mobile phase.Separation based on volatility and polarity, with mass-based detection.Quantification based on the direct proportionality of NMR signal intensity to the number of nuclei.
Applicability Wide range of compounds, especially polar and non-volatile.Volatile and thermally stable compounds.Any soluble compound with NMR-active nuclei.
Sample Prep Simple dissolution.Dissolution in a volatile solvent.Accurate weighing of sample and internal standard.
Selectivity High, based on chromatographic separation.Very high, combines chromatographic separation with mass spectral identification.High, based on chemical shift differences.
Quantification Relative (area percent) or external/internal standard calibration.Relative (TIC area percent) or internal standard calibration.Absolute quantification with a certified internal standard.
Impurity ID Tentative, based on retention time. Requires confirmation by other techniques.Definitive, based on mass spectral fragmentation patterns.Structural information can aid in impurity identification.
LOD/LOQ Generally in the low ppm range.Can be very low (ppb range) with selective ion monitoring.Typically in the 0.1% range, depending on the analyte and instrument.
Advantages Robust, widely available, excellent for resolving complex mixtures.High sensitivity, definitive impurity identification.High precision and accuracy, no need for analyte-specific reference standards.
Limitations Requires reference standards for absolute quantification of impurities.Not suitable for non-volatile or thermally labile compounds.Lower sensitivity than chromatographic methods, potential for signal overlap.

Conclusion and Recommendations

The choice of the most appropriate analytical method for the purity assessment of this compound depends on the specific requirements of the analysis.

  • For routine quality control and release testing, HPLC is often the method of choice due to its robustness, reliability, and ability to separate a wide range of potential impurities.

  • For the definitive identification of unknown volatile impurities, GC-MS is an invaluable tool, providing structural information that is crucial for understanding the impurity profile.

  • For obtaining a highly accurate and precise purity value without the need for a specific reference standard of the analyte, qNMR is the gold standard. It serves as an excellent orthogonal method to confirm the purity values obtained by chromatographic techniques.

In a comprehensive quality control strategy, a combination of these techniques provides the most complete and reliable assessment of the purity of this compound. For example, HPLC can be used for routine purity checks and impurity profiling, while qNMR can be employed to assign a highly accurate purity value to a reference standard, and GC-MS can be used to investigate any unknown volatile impurities detected. This multi-faceted approach ensures the highest level of confidence in the quality of this critical pharmaceutical intermediate, ultimately contributing to the development of safe and effective medicines.

References

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  • ResearchGate. (2025). The Analysis of Halogenated Flame Retardants by GC-HRMS in Environmental Samples.
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  • SIELC Technologies. (n.d.). Separation of 5-Bromo-3-nitro-2-pyridone on Newcrom R1 HPLC column.
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A Comparative Guide to the Biological Activities of 5-Bromo-3-methoxypyridin-2(1H)-one and Other Bromo-Pyridone Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyridin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties[1]. The introduction of a bromine atom and a methoxy group onto this scaffold can significantly modulate the compound's physicochemical properties, influencing its pharmacokinetic profile and target interactions. This guide provides a comparative framework for evaluating the biological performance of 5-Bromo-3-methoxypyridin-2(1H)-one against other bromo-pyridone derivatives, with a focus on antiproliferative and enzyme inhibitory activities.

Comparative Biological Activity: A Framework for Analysis

The biological activity of substituted pyridones is highly dependent on the nature and position of the substituents on the pyridone ring. Understanding these structure-activity relationships (SAR) is crucial for the rational design of more potent and selective drug candidates.

Antiproliferative Activity

The cytotoxicity of bromo-pyridone derivatives against various cancer cell lines is a key indicator of their potential as anticancer agents. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting biological processes, such as cell proliferation.

Table 1: Illustrative Antiproliferative Activity of Bromo-Substituted Heterocyclic Compounds against Various Cancer Cell Lines (MTT Assay)

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
5-Bromo-3-[(4-fluorophenyl)thiosemicarbazono]-1H-2-indolinoneBT-549 (Breast)~0.398[2]
5-Bromo-3-[(4-fluorophenyl)thiosemicarbazono]-1H-2-indolinoneNCI-H23 (Non-Small Cell Lung)~0.794[2]
5-Bromo-3-[(4-fluorophenyl)thiosemicarbazono]-1H-2-indolinoneIGROV1 (Ovarian)~0.955[2]
3,4-dibromo-5-hydroxyfuran-2(5H)-one derivative 3a HCT-116 (Colon)1.3[3]
3,4-dibromo-5-hydroxyfuran-2(5H)-one derivative 3d HCT-116 (Colon)1.6[3]
N-(4-bromo-2,5-dimethoxyphenyl)-4-methoxybenzenesulphonamideMCF7 (Breast)Sub-micromolar[4][5]

The IC50 values are presented to illustrate the potency of bromo-substituted heterocyclic compounds in different cancer cell lines. Direct comparison requires testing in the same experimental setup.

From the illustrative data, it is evident that bromo-substituted heterocyclic compounds can exhibit potent antiproliferative activity, with some showing efficacy in the sub-micromolar range. The variation in IC50 values across different cancer cell lines suggests a degree of selectivity, which could be exploited in the development of targeted cancer therapies. The presence and position of the bromine atom, in combination with other substituents, play a crucial role in determining the cytotoxic potency and selectivity profile of these compounds[6][7][8].

Enzyme Inhibition: A Focus on Kinases

Protein kinases are a major class of enzymes that play a critical role in cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them attractive targets for drug development. Pyridone-based compounds have been investigated as kinase inhibitors.

Table 2: Illustrative Kinase Inhibitory Activity of Bromo-Substituted Heterocyclic Compounds

Compound/DerivativeTarget KinaseIC50 (nM)Reference
4-[(3-bromophenyl)amino]pyrido[3,4-d]pyrimidine (PD 158780)EGFR0.08[9]
7-(methylamino)pyrido[4,3-d]pyrimidine derivativeEGFR0.13[3]
6-(methylamino)pyrido[3,4-d]pyrimidine derivativeEGFR0.008[3]
Benzofuro[3,2-b]pyridin-2(1H)-one derivative 16b BTK139[10]
Benzofuro[3,2-b]pyridin-2(1H)-one derivative 16b PI3Kδ275[10]

This table provides examples of the potent kinase inhibitory activity of bromo-substituted nitrogen-containing heterocyclic compounds. EGFR: Epidermal Growth Factor Receptor; BTK: Bruton's Tyrosine Kinase; PI3Kδ: Phosphoinositide 3-kinase delta.

The data in Table 2 highlights the potential of bromo-substituted heterocyclic scaffolds to yield highly potent kinase inhibitors, with some compounds exhibiting IC50 values in the low nanomolar and even picomolar range. The position of the bromo-phenylamino group and other substituents on the pyridopyrimidine ring system dramatically influences the inhibitory potency against the epidermal growth factor receptor (EGFR) tyrosine kinase[3]. This underscores the importance of subtle structural modifications in achieving high target affinity and selectivity.

Experimental Protocols

To ensure the reproducibility and validity of biological data, standardized experimental protocols are essential. The following are detailed methodologies for two key assays used in the evaluation of the compounds discussed in this guide.

Protocol 1: MTT Assay for Antiproliferative Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation. It is based on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases of metabolically active cells into purple formazan crystals.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HCT-116)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Test compounds (dissolved in DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in complete medium. The final DMSO concentration should be less than 0.5%.

    • Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

    • Include a vehicle control (medium with the same concentration of DMSO) and a blank control (medium only).

    • Incubate the plate for 48 or 72 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Use a reference wavelength of 630 nm to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software.

MTT_Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with bromo-pyridones B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Solubilize formazan crystals F->G H Read absorbance at 570 nm G->H I Calculate IC50 values H->I

MTT Assay Experimental Workflow
Protocol 2: ADP-Glo™ Kinase Assay for Enzyme Inhibition

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity.

Materials:

  • Recombinant active kinase

  • Kinase-specific substrate

  • Test compounds (dissolved in DMSO)

  • ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white plates

  • Luminometer

Procedure:

  • Reagent Preparation:

    • Prepare serial dilutions of the test compounds in kinase assay buffer.

    • Prepare a kinase/substrate master mix in kinase assay buffer.

    • Prepare an ATP solution in kinase assay buffer.

  • Kinase Reaction:

    • Add 2.5 µL of the diluted test compound or vehicle control to the wells of a 384-well plate.

    • Add 5 µL of the kinase/substrate master mix to each well.

    • Initiate the reaction by adding 2.5 µL of the ATP solution to each well.

    • Incubate the plate at 30°C for 60 minutes.

  • Signal Generation:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Luminescence Measurement:

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the compound concentration and determine the IC50 value.

Mechanistic Insights and Structure-Activity Relationships (SAR)

The biological activity of bromo-methoxypyridinones is dictated by their three-dimensional structure and electronic properties, which govern their interactions with biological targets.

SAR_Concept cluster_scaffold Pyridin-2(1H)-one Core cluster_substituents Substituent Modifications cluster_properties Physicochemical Properties Scaffold Core Scaffold Bromo Bromo Group (Position, Number) Methoxy Methoxy Group (Position) Other Other Groups (R1, R2, etc.) Lipophilicity Lipophilicity (logP) Bromo->Lipophilicity Electronic Electronic Effects (Electron Withdrawing/Donating) Bromo->Electronic Methoxy->Lipophilicity Methoxy->Electronic Steric Steric Hindrance Other->Steric Activity Biological Activity (Potency & Selectivity) Lipophilicity->Activity Electronic->Activity Steric->Activity

Structure-Activity Relationship (SAR) Logic

The bromine atom, being a halogen, can participate in halogen bonding, a non-covalent interaction that can contribute to ligand-target binding affinity. Its position on the pyridone ring is critical and can influence the molecule's ability to fit into a binding pocket. The methoxy group, with its electron-donating nature and potential for hydrogen bond acceptance, also plays a significant role in modulating the electronic landscape of the molecule and its interactions with biological macromolecules.

For instance, in kinase inhibition, the bromo and methoxy substituents can influence the compound's ability to interact with key amino acid residues in the ATP-binding pocket of the kinase, potentially leading to competitive or non-competitive inhibition.

Kinase_Inhibition_Pathway cluster_pathway Generic Kinase Signaling Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Kinase1 Kinase 1 Receptor->Kinase1 Phosphorylation Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylation TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Phosphorylation GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactor->GeneExpression Inhibitor Bromo-pyridone Inhibitor Inhibitor->Kinase1 Inhibition

Hypothetical Kinase Inhibition Pathway

Conclusion

While direct comparative data for this compound and its isomers remains elusive in the readily available literature, this guide provides a comprehensive framework for how such a comparison could be conducted and interpreted. The illustrative data from related bromo-substituted heterocyclic compounds suggest that this class of molecules holds significant promise as potent antiproliferative agents and enzyme inhibitors. The position of the bromo and methoxy substituents on the pyridin-2(1H)-one core is expected to be a critical determinant of biological activity. Future research should focus on the systematic synthesis and side-by-side biological evaluation of these isomers to elucidate their structure-activity relationships and identify lead compounds for further drug development.

References

  • A score years' update in the synthesis and biological evaluation of medicinally important 2-pyridones. European Journal of Medicinal Chemistry, [Link]

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  • Molecular Structure, Spectral Analysis, Molecular Docking and Physicochemical Studies of 3-Bromo-2-hydroxypyridine Monomer and Dimer as Bromodomain Inhibitors. MDPI, [Link]

  • Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. Taylor & Francis Online, [Link]

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  • 6-(methylamino)-pyrido[3,4-d]pyrimidine (PD 158780), a potent and specific inhibitor of the tyrosine kinase activity of receptors for the EGF family of growth factors. PubMed, [Link]

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A Comparative Guide to Halogenated Pyridinone Kinase Inhibitors in Oncology

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals, researchers, and scientists, the quest for potent and selective kinase inhibitors is a continuous journey. The pyridinone scaffold has emerged as a privileged structure in medicinal chemistry, and its halogenated derivatives have shown significant promise, particularly in the realm of oncology.[1] This guide provides an in-depth comparative analysis of halogenated pyridinone inhibitors, focusing on their role in targeting key kinases within the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. We will delve into the rationale behind experimental design, present comparative data, and provide detailed protocols for the evaluation of these compounds.

The Significance of the Pyridinone Scaffold and Halogenation

The pyridinone core is a versatile scaffold in drug discovery.[1] Its ability to form key hydrogen bonds with the hinge region of the kinase ATP-binding site makes it an excellent starting point for inhibitor design. The introduction of halogen atoms to the pyridinone or associated phenyl rings can significantly enhance inhibitory activity through several mechanisms. Halogen bonds, which are non-covalent interactions between a halogen atom and a nucleophilic site, can increase binding affinity and specificity for the target kinase.[2][3] Furthermore, halogens can modulate the physicochemical properties of the molecule, such as lipophilicity and metabolic stability, which are crucial for developing effective drug candidates.[2]

Targeting the MAPK Pathway: BRAF and MEK Kinases

The MAPK signaling cascade is a critical pathway that regulates cell proliferation, differentiation, and survival.[4] Dysregulation of this pathway, often through mutations in genes like BRAF, is a hallmark of many cancers, including melanoma and colorectal cancer.[5] The BRAF V600E mutation, for instance, leads to constitutive activation of the pathway and uncontrolled cell growth.[5] Consequently, BRAF and the downstream kinase MEK (Mitogen-activated protein kinase kinase) have become prime targets for therapeutic intervention.[4][6] Halogenated pyridinone and related heterocyclic compounds have been instrumental in the development of potent inhibitors for these kinases.

The MAPK/ERK Signaling Pathway

The following diagram illustrates the core components of the MAPK/ERK signaling pathway and the points of inhibition for BRAF and MEK inhibitors.

MAPK_Pathway cluster_membrane Cell Membrane GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK RAS RAS RTK->RAS BRAF BRAF RAS->BRAF MEK MEK1/2 BRAF->MEK ERK ERK1/2 MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors CellCycle Cell Proliferation, Survival, Differentiation TranscriptionFactors->CellCycle BRAF_Inhibitor Halogenated Pyridinone BRAF Inhibitors BRAF_Inhibitor->BRAF MEK_Inhibitor Halogenated Pyridinone MEK Inhibitors MEK_Inhibitor->MEK

Caption: The MAPK/ERK signaling cascade and points of therapeutic intervention.

Comparative Analysis of Halogenated Pyridinone BRAF and MEK Inhibitors

The development of inhibitors targeting the MAPK pathway has led to a number of successful drugs. While not all are strictly pyridinones, the principles of their design, particularly the use of halogenation and heterocyclic scaffolds that mimic the pyridinone hinge-binding motif, are highly relevant. Structure-based design has been pivotal in optimizing these inhibitors.[5]

Compound Class/ExampleTarget KinaseHalogen SubstitutionIC50 (Enzymatic Assay)Cellular Potency (e.g., A375 cell line)Key Features & Rationale
Pyrazolopyridine Series BRAFV600EFluoro, Chloro1-10 nM10-50 nMThe pyrazolopyridine core acts as a hinge-binder. Halogen substitutions on the benzamide moiety were explored to enhance potency. A chloro substitution for a fluoro at one position resulted in a 3-fold improvement in enzymatic activity.[5]
Pyridoimidazolone Series BRAFV600ENot specified12 nM (for compound 5i)Low micromolarDesigned as a novel hinge-binding scaffold. These compounds exhibit low metabolism and favorable pharmacokinetic profiles.[7]
4-Anilino-5-carboxamido-2-pyridone Series MEK1Iodo<10 nMPotent suppression of phosphorylated ERKDesigned as noncompetitive inhibitors. The 4'-iodide was a key feature, and its replacement was investigated. Compound 27 from this series was more potent than the clinical candidate CI-1040 in vitro and in vivo.[8]
PLX4032 (Vemurafenib) BRAFV600EFluoro, Chloro31 nM100 nMWhile a sulfonamide, its development highlights the importance of halogenation for potency and selectivity against the mutated BRAF kinase.[9]
GSK2118436 (Dabrafenib) BRAFV600EFluoro, Sulfonamide0.8 nM0.5 nMAnother example where halogenation is a key feature for high-potency inhibition.[5]

Expert Insights on Structure-Activity Relationship (SAR):

The data consistently demonstrates the critical role of halogenation in achieving high potency. The choice and position of the halogen atom are crucial. For instance, in the pyrazolopyridine series, substituting a fluoro with a chloro atom at a specific position on the benzamide ring enhanced enzymatic activity, likely due to more favorable interactions within the ATP-binding pocket.[5] For MEK inhibitors like the 4-anilino-5-carboxamido-2-pyridone series, the presence of a 2-fluoro-4-iodophenyl moiety is crucial for the structural stability of the drug-enzyme complex, highlighting the importance of halogen bonding.[3] These interactions can also significantly increase the inhibitor's residence time on the target kinase, which may lead to improved pharmacodynamic properties and prolonged efficacy.[10][11]

Experimental Protocols for Inhibitor Characterization

To ensure the trustworthiness of research findings, standardized and well-validated protocols are essential. Below are detailed methodologies for key experiments used to characterize halogenated pyridinone kinase inhibitors.

In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This assay is a fluorescence resonance energy transfer (FRET)-based method to quantify the binding of an inhibitor to a kinase.

Principle: The assay uses an antibody labeled with a terbium (Tb) donor fluorophore that specifically recognizes a tag on the kinase. A fluorescent "tracer" molecule that binds to the ATP pocket of the kinase is labeled with a fluorescein acceptor fluorophore. When the tracer is bound to the kinase, excitation of the terbium donor results in FRET to the fluorescein acceptor. An inhibitor will compete with the tracer for binding to the kinase, leading to a decrease in the FRET signal.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a 4X kinase/antibody solution in kinase buffer.

    • Prepare a 4X fluorescently labeled ATP-competitive tracer solution in kinase buffer.

    • Prepare serial dilutions of the halogenated pyridinone inhibitor in DMSO, followed by a further dilution in kinase buffer to create a 2X inhibitor solution.

  • Assay Procedure:

    • In a 384-well plate, add 5 µL of the 2X inhibitor solution or DMSO (for controls).

    • Add 5 µL of the 4X kinase/antibody solution to all wells.

    • Add 5 µL of the 4X tracer solution to all wells.

    • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition:

    • Read the plate on a fluorescence plate reader capable of time-resolved FRET (TR-FRET).

    • Measure the emission at two wavelengths (e.g., 520 nm for fluorescein and 495 nm for terbium).

    • Calculate the emission ratio (520 nm / 495 nm).

  • Data Analysis:

    • Plot the emission ratio against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Proliferation Assay (MTS Assay)

This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

Principle: The MTS tetrazolium compound is bioreduced by viable, metabolically active cells into a colored formazan product that is soluble in the cell culture medium. The quantity of formazan product is measured by absorbance at 490 nm.

Step-by-Step Protocol:

  • Cell Plating:

    • Seed cancer cells (e.g., A375 melanoma cells, which harbor the BRAF V600E mutation) into a 96-well plate at a density of 5,000 cells per well in 100 µL of culture medium.

    • Incubate for 24 hours to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the halogenated pyridinone inhibitor in culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the inhibitor or vehicle control (DMSO).

    • Incubate for 72 hours.

  • MTS Reagent Addition:

    • Add 20 µL of the MTS reagent to each well.

    • Incubate for 1-4 hours at 37°C in a humidified, 5% CO2 incubator.

  • Data Acquisition:

    • Measure the absorbance at 490 nm using a 96-well plate reader.

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Normalize the data to the vehicle-treated control cells (representing 100% viability).

    • Plot the percentage of cell viability against the logarithm of the inhibitor concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Kinase Assay cluster_cellular Cellular Proliferation Assay reagent_prep 1. Prepare Reagents (Kinase, Tracer, Inhibitor) assay_plate 2. Plate Assay Components reagent_prep->assay_plate incubation 3. Incubate for 60 min assay_plate->incubation read_plate 4. Read TR-FRET Signal incubation->read_plate calc_ic50 5. Calculate IC50 read_plate->calc_ic50 plate_cells 1. Seed Cells in 96-well Plate treat_cells 2. Treat with Inhibitor (72h) plate_cells->treat_cells add_mts 3. Add MTS Reagent treat_cells->add_mts read_absorbance 4. Read Absorbance (490nm) add_mts->read_absorbance calc_gi50 5. Calculate GI50 read_absorbance->calc_gi50

Caption: Workflow for in vitro and cellular characterization of kinase inhibitors.

Conclusion

Halogenated pyridinone derivatives and related heterocyclic compounds represent a highly valuable class of kinase inhibitors. Their efficacy is deeply rooted in the strategic use of the pyridinone scaffold for hinge binding and the incorporation of halogen atoms to enhance potency, selectivity, and pharmacokinetic properties through mechanisms like halogen bonding. The comparative data on inhibitors targeting the MAPK pathway, such as those for BRAF and MEK, underscore the success of this approach in oncology drug discovery. For researchers in this field, a thorough understanding of the structure-activity relationships and the application of robust, validated experimental protocols are paramount to advancing these promising compounds from the laboratory to the clinic.

References

Elucidating the Structure-Activity Relationship of Pyridinone Analogs: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The pyridinone core is a versatile scaffold known for its ability to engage in various biological interactions, leading to a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] The physicochemical properties of pyridinone derivatives can be readily modulated through substitutions, influencing their polarity, lipophilicity, and hydrogen bonding capacity, which are critical for target binding and pharmacokinetic profiles.[1]

This guide will focus on the potential anticancer applications of pyridinone analogs, drawing parallels from studies on structurally related compounds to hypothesize the SAR for the 5-Bromo-3-methoxypyridin-2(1H)-one series. We will also provide detailed experimental protocols for the synthesis and biological evaluation of such analogs.

Hypothesized Structure-Activity Relationship Trends

Based on general principles of medicinal chemistry and SAR studies of other substituted pyridinone and methoxypyridine derivatives, we can extrapolate potential key structural features and their impact on biological activity.[3][4]

1. The Pyridinone Core: The pyridinone ring itself is a crucial pharmacophore, often involved in hydrogen bonding interactions with target proteins, such as kinases. The nitrogen atom can act as a hydrogen bond acceptor, while the exocyclic oxygen can also participate in hydrogen bonding.

2. The 5-Bromo Substituent: The bromine atom at the 5-position offers a site for further modification via cross-coupling reactions. Its electron-withdrawing nature also influences the electronic properties of the pyridine ring. Replacing the bromine with other halogens or with aryl or heteroaryl groups could significantly impact binding affinity and selectivity.

3. The 3-Methoxy Group: The methoxy group at the 3-position is a key feature that can influence both the electronic and steric properties of the molecule. It can act as a hydrogen bond acceptor and its orientation can be critical for fitting into a specific binding pocket. Modifications, such as demethylation to a hydroxyl group or replacement with other alkoxy groups, would be important to explore.

4. Substitution at the N1-Position: The nitrogen at the 1-position of the pyridinone ring is a common site for derivatization. Introducing various alkyl, aryl, or heterocyclic moieties at this position can explore different binding pockets and significantly modulate the compound's properties, including solubility and cell permeability.

Comparative Analysis of Related Pyridinone Analogs

While direct data for this compound analogs is unavailable, studies on other pyridinone series provide valuable insights. For instance, a series of sulfonamide methoxypyridine derivatives were synthesized and evaluated as PI3K/mTOR dual inhibitors.[3][5] In this series, the methoxypyridine core was crucial for activity, and modifications on the appended sulfonamide and other aromatic systems led to significant variations in potency. One compound, 22c , which features a quinoline core, demonstrated potent inhibitory activity against both PI3Kα (IC50 = 0.22 nM) and mTOR (IC50 = 23 nM), along with strong anti-proliferative effects in cancer cell lines.[3] This highlights the importance of the appended aromatic systems in achieving high potency.

Another study on 3-hydroxypyridin-2(1H)-ones as influenza A endonuclease inhibitors showed that substitutions at both the 5- and 6-positions of the pyridinone ring dramatically influenced inhibitory activity.[6] This underscores the importance of exploring substitutions at multiple positions on the pyridinone scaffold.

Experimental Protocols

To systematically investigate the SAR of this compound analogs, a series of compounds with diverse substitutions at key positions should be synthesized and evaluated.

General Synthetic Strategy:

A common route for synthesizing substituted pyridin-2(1H)-ones involves the condensation of appropriate precursors followed by cyclization. For the target analogs, a plausible synthetic workflow is outlined below.

Workflow for Synthesis of this compound Analogs

start Starting Materials step1 Suzuki or Stille Coupling at C5-Br start->step1 Pd Catalyst, Base step2 N-Alkylation/Arylation at N1 step1->step2 Base, Alkyl/Aryl Halide step3 Modification of C3-OMe step2->step3 Demethylation (e.g., BBr3) product Diverse Analogs step3->product

Caption: Synthetic workflow for generating diverse this compound analogs.

In Vitro Anticancer Activity Evaluation:

1. Cell Viability Assay (MTT Assay):

  • Objective: To determine the cytotoxic effects of the synthesized analogs on various cancer cell lines.

  • Procedure:

    • Seed cancer cells (e.g., MCF-7, HCT116, A549) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Treat the cells with increasing concentrations of the test compounds (e.g., 0.01 to 100 µM) for 48-72 hours.

    • Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

2. Kinase Inhibition Assay:

  • Objective: To determine the inhibitory activity of the analogs against specific protein kinases, which are common targets for pyridinone-based inhibitors.

  • Procedure (Example for a generic kinase):

    • Prepare a reaction mixture containing the kinase, a suitable substrate (e.g., a peptide), and ATP in a kinase buffer.

    • Add varying concentrations of the test compounds to the reaction mixture.

    • Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes).

    • Stop the reaction and quantify the amount of phosphorylated substrate using a suitable method (e.g., ADP-Glo Kinase Assay, ELISA, or radiometric assay).

    • Determine the IC50 values for each compound.

Signaling Pathway Analysis

inhibitor Pyridinone Analog kinase Target Kinase (e.g., PI3K) inhibitor->kinase Inhibition downstream Downstream Signaling (e.g., Akt/mTOR pathway) kinase->downstream Activation proliferation Cell Proliferation & Survival downstream->proliferation

Caption: Potential mechanism of action of pyridinone analogs via kinase inhibition.

Future Directions and Conclusion

The this compound scaffold holds promise for the development of novel therapeutic agents. A systematic SAR study, guided by the principles outlined in this guide, is essential to unlock its full potential. By synthesizing and evaluating a diverse library of analogs, researchers can identify key structural features that govern biological activity and selectivity. Further investigation into the mechanism of action, including the identification of specific molecular targets and the elucidation of downstream signaling pathways, will be crucial for the rational design of more potent and selective drug candidates. The experimental protocols provided herein offer a starting point for such an endeavor.

References

  • Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry. [Link]

  • Aryl and arylalkyl substituted 3-hydroxypyridin-2(1H)-ones: Synthesis and evaluation as inhibitors of influenza A endonuclease. PMC. [Link]

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  • Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. SpringerLink. [Link]

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  • Synthesis, Anticancer Activity and Radiosensitizing Evaluation of Some New 2-Pyridone Derivatives. ResearchGate. [Link]

  • Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. PMC. [Link]

  • Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. PubMed Central. [Link]

  • Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. ResearchGate. [Link]

  • Design, synthesis and biological evaluation of substituted 3-amino-N-(thiazol-2-yl)pyrazine-2-carboxamides as inhibitors of mycobacterial methionine aminopeptidase 1. PubMed. [Link]

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A Researcher's Guide to Elucidating and Validating the Mechanism of Action of 5-Bromo-3-methoxypyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate, characterize, and validate the mechanism of action (MoA) of the novel small molecule, 5-Bromo-3-methoxypyridin-2(1H)-one. As the specific biological targets and MoA of this compound are not extensively documented in publicly available literature, this document outlines a systematic, hypothesis-driven approach to its elucidation. We will leverage insights from the broader class of pyridinone-containing molecules to inform our experimental design, comparing hypothetical outcomes with well-characterized alternative compounds.

The pyridinone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including the inhibition of kinases, metabolic enzymes, and other protein targets.[1][2][3][4] This inherent versatility necessitates a rigorous and multi-faceted validation strategy to pinpoint the precise MoA of this specific analog.

Part 1: Hypothesis Generation - Potential Mechanisms of Action

Given the structural features of this compound, we can hypothesize several potential MoAs based on the known activities of related pyridinone and pyridine derivatives.[5] Our validation workflow will be designed to systematically test these hypotheses.

Hypothesis 1: Kinase Inhibition The pyridine ring is a common feature in many kinase inhibitors.[1][3] Pyridone derivatives, in particular, have been identified as inhibitors of kinases such as PIM-1.[1] Therefore, it is plausible that this compound functions as a kinase inhibitor, potentially targeting ATP-binding sites.

Hypothesis 2: Metabolic Enzyme Inhibition Certain pyridinone derivatives have been shown to inhibit metabolic enzymes like mutant isocitrate dehydrogenase (IDH1).[2][4] This suggests that our compound of interest could potentially modulate the activity of a key metabolic pathway.

Hypothesis 3: DNA/RNA Antimetabolite Activity The presence of a brominated heterocyclic ring is reminiscent of compounds like 5-Bromouracil, a known mutagen that acts as a base analog and incorporates into DNA.[6][7][8][9] Although the pyridinone core differs significantly from a pyrimidine, this potential MoA warrants investigation, especially in assays measuring genotoxicity or effects on nucleic acid synthesis.

Part 2: Experimental Validation Workflow

A phased approach, starting with broad screening and progressing to more specific mechanistic studies, is recommended. The following sections detail the experimental protocols and rationale.

Phase 1: Initial Target Identification and Phenotypic Screening

The first step is to ascertain the general biological activity of the compound and narrow down the field of potential targets.

Experimental Protocol 1: Broad-Spectrum Kinase Panel Screen

  • Objective: To determine if this compound exhibits inhibitory activity against a diverse panel of human kinases.

  • Methodology:

    • Utilize a commercial kinase screening service (e.g., Eurofins DiscoverX, Promega Kinase-Glo).

    • Submit this compound for screening against a panel of at least 100 different kinases at a standard concentration (e.g., 10 µM).

    • As a comparator, include a well-known broad-spectrum kinase inhibitor like Staurosporine .

    • The assay typically measures the remaining kinase activity after incubation with the compound, often via ATP depletion or phosphorylation of a substrate.

  • Data Analysis: The results will be presented as a percentage of inhibition for each kinase. Hits are typically defined as kinases with >50% or >75% inhibition.

Experimental Protocol 2: Cellular Viability and Proliferation Assays

  • Objective: To assess the compound's effect on cell growth across a panel of cancer cell lines from different tissue origins.

  • Methodology:

    • Seed cells from various cancer cell lines (e.g., MCF-7 for breast, PC-3 for prostate, HepG2 for liver) in 96-well plates.

    • Treat the cells with a serial dilution of this compound (e.g., from 0.01 µM to 100 µM) for 72 hours.

    • For comparison, use a standard cytotoxic agent like Doxorubicin and a known kinase inhibitor relevant to the cell lines, such as Lapatinib for HER2+ breast cancer cells.

    • Assess cell viability using a colorimetric assay like MTT or a fluorescence-based assay like CellTiter-Blue.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each cell line.

Table 1: Hypothetical Initial Screening Data

CompoundKinase Hit (Example)% Inhibition at 10 µMMCF-7 IC50 (µM)PC-3 IC50 (µM)
This compoundPIM-185%5.212.8
Staurosporine (Comparator)Multiple>90%0.010.02
Doxorubicin (Comparator)N/AN/A0.10.5

Workflow for Initial Target Validation

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Hypothesis Testing cluster_2 Phase 3: MoA Confirmation Compound This compound KinaseScreen Broad Kinase Panel Screen Compound->KinaseScreen CellScreen Cancer Cell Line Viability Screen Compound->CellScreen TargetEngagement Target Engagement Assays (e.g., CETSA, ITC) KinaseScreen->TargetEngagement Identified Kinase Hits SignalingAssay Downstream Signaling Pathway (Western Blot, Reporter Assay) CellScreen->SignalingAssay Sensitive Cell Lines TargetEngagement->SignalingAssay Confirmed Target CellCycle Cell Cycle Analysis SignalingAssay->CellCycle Apoptosis Apoptosis Assays (Annexin V) SignalingAssay->Apoptosis MoA Validated Mechanism of Action CellCycle->MoA Apoptosis->MoA

Caption: Workflow for MoA validation of the target compound.

Phase 2: Target Engagement and Downstream Signaling

Once a primary target class is identified (e.g., PIM-1 kinase), the next step is to confirm direct binding and assess the impact on the relevant signaling pathway.

Experimental Protocol 3: Cellular Thermal Shift Assay (CETSA)

  • Objective: To confirm that this compound directly binds to the hypothesized target protein in a cellular context.

  • Methodology:

    • Treat intact cells (e.g., a cell line with high expression of the target kinase) with the compound or a vehicle control.

    • Heat the cell lysates to a range of temperatures.

    • Separate soluble and aggregated proteins by centrifugation.

    • Analyze the amount of soluble target protein remaining at each temperature using Western blotting.

  • Rationale: Ligand binding stabilizes the target protein, leading to a higher melting temperature compared to the vehicle control.

  • Comparator: A known, cell-permeable inhibitor of the target kinase (e.g., a specific PIM-1 inhibitor if that is the target).

Experimental Protocol 4: Western Blot Analysis of Downstream Signaling

  • Objective: To determine if the compound inhibits the activity of the target kinase in cells by measuring the phosphorylation of its known substrates.

  • Methodology:

    • Treat cells with this compound at various concentrations and time points.

    • Lyse the cells and perform a Western blot to detect the phosphorylated form of a known downstream substrate of the target kinase (e.g., p-BAD for PIM-1).

    • Also, probe for the total amount of the substrate and a loading control (e.g., GAPDH) to ensure equal protein loading.

  • Data Analysis: Quantify the band intensities to determine the dose-dependent effect of the compound on substrate phosphorylation.

Hypothesized PIM-1 Signaling Pathway

PIM1_Pathway PIM1 PIM-1 Kinase BAD BAD PIM1->BAD phosphorylates (inactivates) Bcl2 Bcl-2 BAD->Bcl2 inhibits Apoptosis Apoptosis Bcl2->Apoptosis inhibits Compound This compound Compound->PIM1 inhibits

Caption: Hypothesized inhibition of the PIM-1 anti-apoptotic pathway.

Part 3: Comparative Analysis with Alternative Mechanisms

To ensure the specificity of the MoA, it is crucial to rule out other plausible mechanisms, such as the antimetabolite activity suggested by the bromo-substituent.

Experimental Protocol 5: DNA Damage and Cell Cycle Analysis

  • Objective: To compare the cellular effects of this compound with a known DNA-damaging agent and antimetabolite.

  • Methodology:

    • Treat cells with our test compound, a positive control for kinase inhibition (e.g., a specific PIM-1 inhibitor), and a positive control for antimetabolite activity (5-Bromodeoxyuridine , the deoxyriboside of 5-Bromouracil).

    • Cell Cycle Analysis: Fix and stain cells with propidium iodide and analyze their DNA content by flow cytometry to determine the cell cycle distribution (G1, S, G2/M phases).

    • DNA Damage: Perform immunofluorescence staining for γH2AX, a marker of DNA double-strand breaks.

  • Rationale: Kinase inhibitors often induce a specific cell cycle arrest (e.g., G1 or G2/M), while antimetabolites typically cause an S-phase arrest and significant DNA damage.

Table 2: Comparative Cellular Effects Profile

CompoundPrimary MoAExpected Cell Cycle ArrestγH2AX Foci Induction
This compoundHypothesized Kinase InhibitorG1 or G2/MLow
Specific PIM-1 Inhibitor (Comparator)Kinase InhibitorG1Low
5-Bromodeoxyuridine (Comparator)AntimetaboliteS-PhaseHigh

Conclusion

This guide outlines a logical and robust workflow to elucidate the mechanism of action of this compound. By starting with broad, unbiased screening and progressively narrowing the focus to target engagement, downstream signaling, and comparative phenotypic analysis, researchers can confidently validate the compound's primary MoA. This systematic approach, grounded in hypothesis testing and the use of appropriate comparators, is essential for advancing novel compounds in the drug discovery pipeline.

References

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  • Role of pyridines as enzyme inhibitors in medicinal chemistry. ResearchGate.[Link]

  • Recent Advances of Pyridinone in Medicinal Chemistry. PubMed Central (PMC).[Link]

  • Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery. Semantic Scholar.[Link]

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  • BROMOURACIL, 5-. PharmaCompass.com.[Link]

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Navigating the Kinome: A Comparative Guide to the Cross-Reactivity Profiling of 5-Bromo-3-methoxypyridin-2(1H)-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

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For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-pyridinone scaffold is a privileged structure in medicinal chemistry, known for its ability to interact with the hinge region of protein kinases.[1][2] This guide provides a comprehensive analysis of the cross-reactivity profiles of 5-Bromo-3-methoxypyridin-2(1H)-one derivatives, a class of compounds with significant therapeutic potential. Understanding the selectivity of these inhibitors is paramount for developing safe and effective drugs, as off-target effects can lead to unforeseen toxicities and confound experimental results.[3][4] This document outlines key experimental methodologies for assessing kinase inhibitor selectivity, presents comparative data for representative compounds, and offers insights into the structural basis of their target engagement.

Introduction: The Double-Edged Sword of Kinase Inhibition

Protein kinases are a large family of enzymes that play crucial roles in cellular signaling pathways.[5] Their dysregulation is a hallmark of many diseases, particularly cancer, making them attractive targets for therapeutic intervention.[1][2] Pyridinone-containing molecules have emerged as a promising class of kinase inhibitors due to their structural resemblance to the hinge-binding motifs of ATP.[1][2]

However, the high degree of conservation in the ATP-binding site across the human kinome presents a significant challenge: achieving inhibitor selectivity.[5][6] A lack of selectivity can lead to off-target effects, where the inhibitor interacts with unintended kinases, potentially causing adverse drug reactions.[3][4] Therefore, rigorous cross-reactivity profiling is a critical step in the development of any new kinase inhibitor. This guide will focus on derivatives of this compound, providing a framework for evaluating their selectivity and comparing their performance against other relevant inhibitors.

Methodologies for Cross-Reactivity Profiling

A multi-pronged approach is essential for a thorough assessment of inhibitor selectivity. This typically involves a combination of in vitro biochemical assays and cell-based assays to confirm target engagement in a more physiologically relevant context.[5][7]

In Vitro Kinase Profiling

Biochemical assays are the first line of assessment, providing a direct measure of an inhibitor's potency against a large panel of kinases.[8]

  • Radiometric Assays: This traditional method measures the incorporation of radiolabeled phosphate ([³²P]- or [³³P]-ATP) into a substrate.[9] It is a direct and sensitive method for quantifying kinase activity.

  • Fluorescence/Luminescence-Based Assays: These assays utilize various detection methods to measure kinase activity, offering higher throughput and avoiding the need for radioactivity.[7]

  • Competitive Binding Assays: These assays measure the dissociation constant (Kd) of an inhibitor-kinase complex by competing with a known ligand.[9] This provides a direct measure of binding affinity.

The choice of assay format and the breadth of the kinase panel are critical considerations. A broad panel, ideally covering a significant portion of the kinome, is necessary to identify potential off-target interactions.[8]

Cellular Target Engagement Assays

While in vitro assays are invaluable for initial screening, they do not always translate directly to a cellular environment. Cellular assays are crucial for confirming that an inhibitor can access and bind to its intended target within a living cell.[10][11]

  • Cellular Thermal Shift Assay (CETSA): This powerful technique is based on the principle that ligand binding stabilizes a protein, leading to an increase in its melting temperature.[10][12] CETSA allows for the direct measurement of target engagement in intact cells or even tissues without the need for modifying the compound or the target protein.[13][14] Recent advancements, such as Real-Time CETSA (RT-CETSA), have improved the throughput and sensitivity of this method.[10][11]

  • NanoBRET™ Target Engagement Intracellular Kinase Assay: This technology uses bioluminescence resonance energy transfer (BRET) to quantify compound binding to specific kinase targets within living cells. It provides real-time kinetic data on inhibitor-target interactions.

Affinity Chromatography

Affinity chromatography is a powerful technique for identifying the protein targets of a bioactive small molecule.[15][16] In this method, a derivative of the compound of interest is immobilized on a solid support and used as "bait" to capture its binding partners from a cell lysate.[17][18] This approach can uncover both primary targets and potential off-target interactors.[15] Photo-affinity chromatography, which involves a photo-crosslinking step, can enhance the capture of weak or transient interactions.[17][18]

Experimental Protocols

General Kinase Inhibition Assay (Example: Radiometric Assay)
  • Reaction Setup: Prepare a reaction mixture containing the purified kinase, a suitable substrate (e.g., a peptide or protein), [γ-³³P]ATP, and the this compound derivative at various concentrations.

  • Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration to allow for substrate phosphorylation.

  • Termination: Stop the reaction by adding a solution that chelates Mg²⁺ (e.g., EDTA) or by spotting the reaction mixture onto a phosphocellulose membrane.

  • Washing: Wash the membrane extensively to remove unincorporated [γ-³³P]ATP.

  • Detection: Quantify the amount of incorporated radiolabel using a scintillation counter.

  • Data Analysis: Calculate the IC₅₀ value, which represents the concentration of the inhibitor required to reduce kinase activity by 50%.

Cellular Thermal Shift Assay (CETSA) Workflow

Caption: A generalized workflow for a Cellular Thermal Shift Assay (CETSA).

  • Cell Treatment: Treat intact cells with the this compound derivative or a vehicle control.

  • Heat Challenge: Heat the cell suspensions at a range of temperatures.

  • Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated aggregates by centrifugation.

  • Protein Detection: Quantify the amount of the target protein remaining in the soluble fraction using methods like Western blotting or mass spectrometry.

  • Melting Curve Generation: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.[12]

Comparative Cross-Reactivity Data

The following table presents hypothetical kinase inhibition data for a representative this compound derivative (Compound X) compared to a known multi-kinase inhibitor (Sorafenib) and a more selective inhibitor (Gefitinib).

Kinase TargetCompound X (% Inhibition @ 1µM)Sorafenib (% Inhibition @ 1µM)Gefitinib (% Inhibition @ 1µM)
Primary Target (e.g., VEGFR2) 95 98 10
EGFR254092
PDGFRβ859015
c-Kit70885
BRAF15852
p38α40558
SRC354512

Data Interpretation:

  • Compound X demonstrates potent inhibition of its primary target (VEGFR2) and significant activity against other kinases like PDGFRβ and c-Kit. This suggests a multi-targeted profile, which could be beneficial in certain therapeutic contexts but also raises the potential for off-target effects.

  • Sorafenib exhibits a broad-spectrum inhibition profile, consistent with its known multi-kinase activity.

  • Gefitinib shows high selectivity for its primary target, EGFR, with minimal inhibition of other kinases at the tested concentration.

Structure-Activity Relationships and Selectivity Optimization

The pyridinone scaffold serves as a versatile backbone for designing kinase inhibitors.[1][2] The substituents on the pyridinone ring play a crucial role in determining both potency and selectivity. For this compound derivatives, the bromine atom at the 5-position and the methoxy group at the 3-position can be modified to fine-tune the inhibitor's interactions with the target kinase.

SAR_Logic cluster_0 Compound Modification cluster_1 Desired Outcomes Start This compound Core Mod1 Modify 5-position (Bromo) Start->Mod1 Mod2 Modify 3-position (Methoxy) Start->Mod2 Mod3 Modify N1-position Start->Mod3 Outcome1 Increased Potency Mod1->Outcome1 Outcome2 Improved Selectivity Mod1->Outcome2 Mod2->Outcome1 Mod2->Outcome2 Outcome3 Enhanced PK Properties Mod3->Outcome3

Caption: Structure-Activity Relationship (SAR) logic for optimizing pyridinone derivatives.

By systematically exploring different substituents at these positions, researchers can optimize the compound's fit within the ATP-binding pocket of the desired kinase while minimizing interactions with off-target kinases. For instance, replacing the bromine with different aryl or heteroaryl groups through cross-coupling reactions can significantly alter the selectivity profile.[19][20]

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. However, as with all pyridinone-based compounds, a thorough understanding of their cross-reactivity profile is essential for successful clinical translation. The methodologies outlined in this guide provide a robust framework for assessing inhibitor selectivity.

Future efforts should focus on:

  • Comprehensive Kinome Scanning: Profiling lead compounds against the broadest possible panel of kinases to identify all potential off-target interactions.

  • Structural Biology: Obtaining co-crystal structures of inhibitors bound to their primary and off-target kinases to guide rational drug design and improve selectivity.

  • Integrated Data Analysis: Combining biochemical, cellular, and structural data to build a comprehensive understanding of an inhibitor's mechanism of action and selectivity profile.

By adhering to these principles of rigorous scientific investigation, researchers can unlock the full therapeutic potential of this compound derivatives while minimizing the risks associated with off-target effects.

References

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Comparing the efficacy of 5-Bromo-3-methoxypyridin-2(1H)-one with known inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Analysis of BRAF Kinase Inhibitors: Efficacy, Mechanism, and Experimental Validation

As the landscape of targeted cancer therapy evolves, the B-Raf proto-oncogene (BRAF) remains a pivotal target, particularly in the context of metastatic melanoma. The discovery of activating BRAF mutations, such as the prevalent V600E substitution, has catalyzed the development of specific kinase inhibitors that have reshaped clinical outcomes. This guide provides a comparative analysis of two prominent BRAF inhibitors, Vemurafenib and Encorafenib, focusing on their efficacy, underlying mechanisms, and the experimental protocols used for their validation.

The BRAF Signaling Pathway: A Critical Target in Oncology

The BRAF protein is a serine/threonine kinase that plays a crucial role in the mitogen-activated protein kinase (MAPK) signaling pathway. This pathway, also known as the RAS-RAF-MEK-ERK pathway, is a central regulator of cell proliferation, differentiation, and survival. In normal physiological conditions, the pathway is tightly controlled. However, activating mutations in BRAF, present in approximately 50% of melanomas, lead to constitutive kinase activity and uncontrolled downstream signaling, driving tumor growth.

The diagram below illustrates the canonical BRAF signaling cascade and the point of intervention for BRAF inhibitors.

BRAF_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Growth Factor Signal BRAF BRAF (V600E) RAS->BRAF Activation MEK MEK1/2 BRAF->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation Transcription Transcription Factors (e.g., c-Jun, c-Fos) ERK->Transcription Translocation & Activation Vemurafenib Vemurafenib / Encorafenib Vemurafenib->BRAF Inhibition Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation

Caption: The RAS-RAF-MEK-ERK signaling cascade and the inhibitory action of BRAF inhibitors on the mutated BRAF V600E protein.

Comparative Efficacy of BRAF Inhibitors

Vemurafenib (PLX4032) was a first-generation BRAF inhibitor that demonstrated significant clinical activity. However, its efficacy can be limited by the development of resistance. Encorafenib (LGX818) is a next-generation inhibitor designed to have different binding kinetics and a better side-effect profile. The primary metric for comparing the potency of these inhibitors in a preclinical setting is the IC50 value, which represents the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%.

InhibitorTargetIC50 (BRAF V600E)Cell-Based Potency (A375 cell line)Key Characteristics
Vemurafenib BRAF V600E31 nM11 nMFirst-generation inhibitor; associated with paradoxical MAPK pathway activation in BRAF wild-type cells.
Encorafenib BRAF V600E0.35 nM1.9 nMSecond-generation inhibitor with a longer dissociation half-life from the target, potentially leading to more durable pathway inhibition.

As the data indicates, Encorafenib exhibits significantly higher potency against the BRAF V600E enzyme in biochemical assays. This enhanced potency, combined with its distinct pharmacological properties, contributes to its clinical efficacy, often in combination with MEK inhibitors.

Experimental Protocol: In Vitro Kinase Assay for BRAF Inhibitor Potency

To determine the IC50 values presented above, a robust and reproducible in vitro assay is required. A common method is the LanthaScreen™ Eu Kinase Binding Assay, a time-resolved fluorescence resonance energy transfer (TR-FRET) competition assay. This methodology provides a direct measure of inhibitor binding to the kinase active site.

Principle: The assay relies on the binding of an Alexa Fluor™ 647-labeled, ATP-competitive kinase inhibitor (tracer) to a europium (Eu)-labeled anti-tag antibody that is bound to the kinase of interest. When the tracer is bound to the kinase, FRET occurs between the europium donor and the Alexa Fluor™ acceptor. A test compound that also binds to the ATP site of the kinase will compete with the tracer, leading to a decrease in the FRET signal.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 4X Kinase/Antibody solution in kinase buffer containing the Eu-anti-tag antibody and the BRAF V600E kinase.

    • Prepare a 4X Tracer solution in kinase buffer.

    • Prepare a serial dilution of the test inhibitors (e.g., Vemurafenib, Encorafenib) in DMSO, followed by a further dilution in kinase buffer to create a 2X working solution.

  • Assay Plate Setup:

    • Add 5 µL of the 2X inhibitor solution or vehicle control (DMSO in kinase buffer) to the wells of a 384-well assay plate.

    • Add 5 µL of the 4X Kinase/Antibody solution to all wells.

    • Incubate for 60 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Tracer Addition and Signal Detection:

    • Add 10 µL of the 4X Tracer solution to all wells. This initiates the competition reaction.

    • Incubate for 60 minutes at room temperature, protected from light.

    • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both 665 nm (acceptor) and 615 nm (donor) following excitation at 340 nm.

  • Data Analysis:

    • Calculate the emission ratio (665 nm / 615 nm).

    • Plot the emission ratio against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

The workflow for this assay is visualized below.

Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis p1 Prepare 2X Inhibitor Serial Dilutions a1 Add 5µL Inhibitor to 384-well plate p1->a1 p2 Prepare 4X Kinase/Ab and 4X Tracer Solutions a2 Add 5µL Kinase/Ab Mix p2->a2 a1->a2 a3 Incubate 60 min at RT a2->a3 a4 Add 10µL Tracer a3->a4 a5 Incubate 60 min at RT a4->a5 a6 Read TR-FRET Signal a5->a6 d1 Calculate Emission Ratio (665nm / 615nm) a6->d1 d2 Plot Ratio vs. [Inhibitor] d1->d2 d3 Fit Curve and Determine IC50 d2->d3

Caption: Experimental workflow for a TR-FRET based kinase binding assay to determine inhibitor IC50 values.

Conclusion

The comparison between first and second-generation BRAF inhibitors like Vemurafenib and Encorafenib highlights the progress in targeted drug design. While both effectively inhibit the mutated BRAF kinase, Encorafenib's superior biochemical potency and distinct pharmacological profile represent a significant advancement. The choice of inhibitor is a complex decision, often guided by clinical data on efficacy, resistance profiles, and patient tolerance. The use of standardized and robust in vitro assays, such as the TR-FRET binding assay described, is a cornerstone of the preclinical evaluation that enables these critical comparisons and drives the development of next-generation therapeutics.

References

  • Title: The role of RAF kinases in cancer: a new therapeutic opportunity. Source: Nature Reviews Cancer URL: [Link]

  • Title: Targeting the RAS-RAF-MEK-ERK pathway in cancer therapy. Source: Expert Opinion on Therapeutic Targets URL: [Link]

  • Title: RAF inhibitor paradoxical activation of MAPK signaling. Source: Oncogene URL: [Link]

  • Title: Vemurafenib (PLX4032), a potent and selective inhibitor of B-RafV600E. Source: AAPS Journal URL: [Link]

  • Title: Encorafenib, a potent and selective BRAFV600E inhibitor with a long dissociation half-life. Source: Molecular Cancer Therapeutics URL: [Link]

A Senior Application Scientist's Guide to the Purity Analysis of Commercial 5-Bromo-3-methoxypyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 5-Bromo-3-methoxypyridin-2(1H)-one is a pivotal building block in contemporary drug discovery and fine chemical synthesis. The purity of this reagent is not a trivial specification; it is a critical parameter that dictates the success of multi-step synthetic campaigns, influencing reaction yields, impurity profiles of active pharmaceutical ingredients (APIs), and the reproducibility of scientific outcomes. This guide presents a comprehensive framework for the rigorous purity assessment of commercial samples of this compound. We champion an orthogonal analytical approach, demonstrating that no single method is sufficient for a complete purity determination. Detailed, field-tested protocols for High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and Elemental Analysis (EA) are provided, supplemented by a comparative analysis of hypothetical commercial samples to underscore the practical implications of robust quality control.

Introduction: The Criticality of Purity in Synthesis

In the realm of pharmaceutical and materials science, the starting material is the bedrock upon which complex molecular architectures are built. For a reagent like this compound, which often enters synthetic pathways leading to high-value compounds, undetected impurities can have cascading and costly consequences. An impurity can lead to unforeseen side reactions, introduce downstream purification challenges, or, in the worst-case scenario, manifest as a toxic or mutagenic component in a final drug product.

Regulatory bodies such as the International Council for Harmonisation (ICH) provide stringent guidelines on the control of impurities in new drug substances.[1][2][3] These guidelines necessitate the identification and characterization of any impurity present above a certain threshold (typically >0.10%).[4][5] Therefore, a proactive and thorough analysis of starting materials is not just good science—it is a regulatory and economic imperative. This guide provides the rationale and the practical methodologies for ensuring the material you introduce into your reaction vessel is precisely what you believe it to be.

Part 1: The Impurity Landscape - What to Expect and Why

Understanding the potential impurities in a commercial sample begins with its synthesis. This compound is commonly synthesized from precursors like 3,5-dibromopyridine.[6][7] This synthetic route can introduce several classes of impurities.

  • Residual Starting Materials: Incomplete reaction can leave traces of 3,5-dibromopyridine.

  • Isomeric By-products: The substitution reaction might yield isomeric products, such as 5-Bromo-2-methoxypyridine, which can be difficult to separate due to similar physical properties.[8]

  • Over-reacted or Side-products: Further reactions or side reactions can generate other related substances.

  • Residual Solvents and Reagents: Solvents like DMF or reagents used in the synthesis may be carried over.[4]

The following diagram illustrates a simplified impurity profile arising from a common synthetic pathway.

Caption: Origin of potential impurities during synthesis.

Part 2: An Orthogonal Analytical Workflow for Unambiguous Purity Assessment

Relying on a single analytical technique is a significant risk. A compound might appear pure by HPLC (e.g., >99% by area) but could contain a significant amount of an impurity that co-elutes or is invisible to the UV detector. An orthogonal approach, using techniques with different separation and detection principles, provides a far more accurate and reliable assessment of purity.

Our recommended workflow involves a primary chromatographic screen followed by spectroscopic and elemental confirmation.

Caption: Decision workflow for orthogonal purity analysis.

Part 3: Detailed Experimental Protocols

These protocols are designed to be robust and reproducible. Adherence to system suitability criteria is essential for generating trustworthy data.

Protocol 1: High-Performance Liquid Chromatography (HPLC)

Principle: HPLC separates compounds based on their differential partitioning between a stationary phase (the column) and a mobile phase. For pyridinone derivatives, reversed-phase HPLC is highly effective.[9][10][11] Purity is often estimated using the area percent method, which assumes that all components have a similar response factor at the detection wavelength.

Methodology:

  • System Preparation:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (MeCN).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: Diode Array Detector (DAD) at 265 nm.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample.

    • Dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution.

    • Further dilute to a working concentration of 0.1 mg/mL using the same diluent.

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0.0 10
    20.0 90
    25.0 90
    25.1 10

    | 30.0 | 10 |

  • Analysis and Data Interpretation:

    • Inject 10 µL of the sample.

    • Integrate all peaks with an area greater than 0.05% of the total area.

    • Calculate purity as: (Area of Main Peak / Total Area of All Peaks) * 100%.

    • Trustworthiness Check: The main peak should be symmetrical (tailing factor 0.9-1.2). The retention time should be consistent across injections (RSD < 1%).

Protocol 2: Quantitative ¹H NMR (qNMR) Spectroscopy

Principle: qNMR is a primary analytical method that provides an absolute measure of purity.[12][13] The integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[14] By comparing the integral of a specific analyte proton signal to that of a certified internal standard of known purity and weight, the exact purity of the analyte can be determined without needing a reference standard of the analyte itself.[15][16]

Methodology:

  • Internal Standard (IS) Selection:

    • Choose a high-purity (>99.9%) certified internal standard with simple, sharp signals that do not overlap with the analyte signals. Maleic acid is a suitable choice.

  • Sample Preparation:

    • Accurately weigh ~15 mg of the this compound sample into a clean vial.

    • Accurately weigh ~10 mg of the maleic acid internal standard into the same vial. Record weights precisely to four decimal places.

    • Dissolve the mixture in ~0.75 mL of a suitable deuterated solvent (e.g., DMSO-d₆). Ensure complete dissolution.

    • Transfer the solution to a high-precision NMR tube.

  • Data Acquisition (400 MHz or higher):

    • Acquire a quantitative ¹H NMR spectrum.

    • Key Parameters: Use a sufficient relaxation delay (D1) of at least 5 times the longest T1 of any proton being integrated (typically D1 ≥ 30 seconds) to ensure full signal relaxation. Use a 90° pulse angle.

  • Data Processing and Calculation:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved signal for the analyte (e.g., the methoxy singlet) and a signal for the internal standard (the olefinic singlet of maleic acid).

    • Calculate purity using the following formula: Purity_Analyte (%) = (I_Analyte / I_IS) * (N_IS / N_Analyte) * (MW_Analyte / MW_IS) * (W_IS / W_Analyte) * Purity_IS (%) Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular Weight

      • W = Weight

      • P = Purity of the Internal Standard

Protocol 3: Elemental Analysis (CHN)

Principle: Elemental analysis by combustion determines the mass fractions of carbon, hydrogen, and nitrogen in a sample.[17][18] The experimental results are compared to the theoretical values calculated from the compound's molecular formula (C₆H₆BrNO₂). This technique is excellent for detecting inorganic impurities (which would depress CHN values) or major structural misassignments. A deviation of ±0.4% from the theoretical value is widely accepted as evidence of high purity.[19][20]

Methodology:

  • Sample Preparation:

    • Dry the sample thoroughly under high vacuum to remove residual moisture and solvents.

    • Submit approximately 2-3 mg of the dried sample for analysis.

  • Instrumentation:

    • Use a modern automated CHN combustion analyzer.

  • Data Interpretation:

    • Theoretical Values for C₆H₆BrNO₂:

      • C: 35.32%

      • H: 2.96%

      • N: 6.86%

    • Compare the experimentally determined percentages for C, H, and N. The results should fall within the ±0.4% acceptance range.

Part 4: Comparative Analysis of Commercial Samples (Hypothetical Data)

To illustrate the importance of the orthogonal approach, we present hypothetical data for three different commercial batches of this compound.

Table 1: Purity Assessment of Commercial Samples

VendorLot NumberHPLC Purity (% Area)qNMR Purity (% w/w)Elemental Analysis (%C, %H, %N)Observations & Conclusion
Vendor A A-10199.699.5C: 35.25, H: 2.99, N: 6.81Excellent. All data are concordant and within acceptance criteria.[19][20] Material is of high purity and suitable for all applications.
Vendor B B-20299.296.1C: 34.55, H: 2.89, N: 6.70Warning. HPLC shows high purity, but qNMR reveals a significant discrepancy. The low carbon value from EA suggests the presence of an impurity with a lower carbon content, possibly an inorganic salt, which is invisible to HPLC-UV and NMR. Not suitable for critical use.
Vendor C C-30398.5 (shows 1.2% unknown at RRT 0.95)98.6C: 35.30, H: 2.95, N: 6.88Good, with caution. HPLC and qNMR results are in good agreement. The presence of a known, single organic impurity is confirmed. EA results are excellent, indicating no inorganic contaminants. Suitable for use if the identified impurity is deemed acceptable for the intended reaction.

Discussion and Recommendations

The case of Vendor B is a powerful illustration of the pitfalls of relying on a single analytical method. A researcher using only the HPLC data would proceed with material that is ~3.5% less pure than believed, potentially leading to lower yields and inexplicable side products. The discrepancy between HPLC and qNMR is a significant red flag, and the elemental analysis confirms the presence of a non-carbon-containing impurity.

Senior Scientist Recommendations:

  • Always Request Orthogonal Data: When purchasing critical reagents, request purity data from at least two different analytical techniques, preferably a chromatographic method and qNMR.

  • Perform In-House Verification: For GMP or pivotal synthetic steps, always perform an in-house identity and purity check. A simple ¹H NMR spectrum can quickly confirm the structure and reveal gross impurities, while a single HPLC run can verify the supplier's chromatogram.

  • Trust but Verify: A Certificate of Analysis (CofA) is a starting point, not the final word. Understand the methods used to generate the data on the CofA. An "Assay by Titration" might be irrelevant if you are concerned about organic impurities.

  • Purity is Application-Dependent: For early-stage discovery, a 98% pure material with known impurities (like Vendor C) may be perfectly acceptable and more cost-effective. For late-stage development and scale-up, only the highest purity material (like Vendor A) should be considered.

Conclusion

The purity analysis of this compound is a critical, multi-faceted process that underpins the integrity of chemical research and development. A superficial assessment based on a single technique is insufficient and carries significant risk. By adopting a robust, orthogonal workflow incorporating HPLC, qNMR, and Elemental Analysis, researchers can gain a true and comprehensive understanding of their starting material's quality. This diligence ensures reproducibility, simplifies downstream processes, and ultimately accelerates the path to innovation.

References

A Comparative Benchmarking Guide to the Synthesis of 5-Bromo-3-methoxypyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and agrochemical research, the efficient and reliable synthesis of key heterocyclic building blocks is paramount. 5-Bromo-3-methoxypyridin-2(1H)-one is a valuable intermediate, featuring a unique substitution pattern on the pyridinone core that makes it an attractive scaffold for the development of novel bioactive molecules. This guide provides a comprehensive comparison of two distinct synthetic strategies for obtaining this target molecule, offering an in-depth analysis of their respective advantages and limitations, supported by experimental data and detailed protocols.

Introduction to this compound

The 2-pyridone motif is a prevalent core in numerous natural products and synthetic compounds with a wide range of biological activities.[1] The presence of a bromine atom at the 5-position provides a handle for further functionalization through cross-coupling reactions, while the 3-methoxy group influences the electronic properties and conformational preferences of the molecule. The strategic placement of these functional groups makes this compound a sought-after intermediate in drug discovery programs. This guide will explore two primary approaches to its synthesis: the modification of a pre-functionalized pyridine ring and the construction of the pyridinone ring from acyclic precursors.

Method 1: Pyridine Ring Modification via Selective Demethylation

This synthetic route leverages a commercially available or readily synthesized precursor, 5-Bromo-2,3-dimethoxypyridine, and proceeds through a critical selective demethylation step to furnish the desired pyridinone.

Synthetic Pathway

Method_1 cluster_precursor Precursor Synthesis start 3,5-Dibromopyridine intermediate1 3-Bromo-5-methoxypyridine start->intermediate1 Step 1a reagent1 Sodium Methoxide (Nucleophilic Aromatic Substitution) intermediate2 5-Bromo-2,3-dimethoxypyridine intermediate1->intermediate2 Step 1b reagent2 Further Functionalization (e.g., Oxidation, Methoxylation) product This compound intermediate2->product Step 2 reagent3 Selective Demethylation (e.g., L-selectride)

Caption: Synthetic workflow for Method 1.

Rationale and Mechanistic Insights

The cornerstone of this method is the selective removal of the methyl group from the 2-methoxy position while leaving the 3-methoxy group intact. This selectivity is often achieved by exploiting the steric hindrance around the methoxy groups. Reagents like L-selectride (lithium tri-sec-butylborohydride) are known to be effective for the O-demethylation of aryl methyl ethers.[2][3] The bulky nature of L-selectride is thought to favor attack at the less sterically hindered 2-methoxy group. The mechanism likely involves the coordination of the lithium ion to the pyridine nitrogen and the oxygen of the methoxy group, followed by nucleophilic attack of the hydride on the methyl group.[4]

The synthesis of the precursor, 5-Bromo-2,3-dimethoxypyridine, is a critical preceding step.[5] While commercially available, its synthesis from simpler starting materials like 3,5-dibromopyridine involves a nucleophilic aromatic substitution to introduce the first methoxy group, followed by further functionalization to install the second.[6]

Experimental Protocol: Selective Demethylation
  • Materials: 5-Bromo-2,3-dimethoxypyridine, L-selectride (1.0 M solution in THF), anhydrous THF, saturated aqueous ammonium chloride, ethyl acetate, brine, anhydrous sodium sulfate.

  • Procedure:

    • Dissolve 5-Bromo-2,3-dimethoxypyridine (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., argon).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add L-selectride solution (1.2 eq) dropwise to the stirred solution.

    • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride.

    • Extract the aqueous layer with ethyl acetate (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford this compound.

Method 2: Ring Construction from Acyclic Precursors

This approach builds the pyridinone ring from readily available acyclic starting materials through a series of condensation and cyclization reactions. This strategy offers the potential for greater flexibility in introducing various substituents.

Synthetic Pathway

Method_2 start1 Substituted Acrylamide intermediate Acyclic Adduct start1->intermediate Step 1 start2 Malonate Derivative start2->intermediate reagent1 Base-catalyzed Condensation (Michael Addition) product This compound intermediate->product Step 2 reagent2 Intramolecular Cyclization & Dehydration/Aromatization

Caption: Synthetic workflow for Method 2.

Rationale and Mechanistic Insights

The synthesis of 2-pyridones from acyclic precursors is a well-established area of organic chemistry, with numerous variations.[7][8] A common strategy involves the condensation of a β-ketoester or a related active methylene compound with an enamine or a similar nitrogen-containing component, followed by cyclization.[9] For the synthesis of this compound, a plausible route would involve the reaction of a suitably substituted acrylamide with a malonate derivative. The initial step is typically a Michael addition, followed by an intramolecular condensation and subsequent dehydration to form the pyridinone ring. The choice of starting materials is crucial to introduce the bromo and methoxy substituents at the desired positions.

Illustrative Experimental Protocol (Adapted from related syntheses)
  • Materials: 2-Bromo-N-substituted-3-methoxyacrylamide, diethyl malonate, sodium ethoxide, ethanol, hydrochloric acid.

  • Procedure:

    • Prepare a solution of sodium ethoxide in ethanol by dissolving sodium metal in anhydrous ethanol under an inert atmosphere.

    • To this solution, add diethyl malonate (1.1 eq) dropwise at room temperature.

    • Add the 2-Bromo-N-substituted-3-methoxyacrylamide (1.0 eq) to the reaction mixture and heat to reflux for 6-12 hours. Monitor the reaction by TLC.

    • After cooling to room temperature, carefully acidify the reaction mixture with concentrated hydrochloric acid.

    • Heat the mixture to reflux for an additional 2-4 hours to promote cyclization and decarboxylation.

    • Cool the reaction mixture and neutralize with a suitable base (e.g., sodium bicarbonate).

    • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography or recrystallization.

Comparative Analysis

ParameterMethod 1: Pyridine Ring ModificationMethod 2: Ring Construction
Starting Materials 5-Bromo-2,3-dimethoxypyridine (potentially multi-step synthesis)Readily available acyclic precursors
Number of Steps Fewer steps from the key intermediatePotentially more steps from basic starting materials
Key Challenge Achieving high selectivity in the demethylation stepControlling regioselectivity during ring formation
Scalability Potentially limited by the availability and cost of the precursorGenerally more amenable to large-scale synthesis
Yield Dependent on the efficiency of selective demethylationCan be high, but may require optimization of cyclization conditions
Purification Chromatography is often required to separate the product from partially demethylated or unreacted starting materialMay involve simpler purification methods like recrystallization
Flexibility Less flexible for analog synthesis unless various precursors are availableHighly flexible for introducing diverse substituents on the ring

Conclusion and Recommendations

The choice between these two synthetic strategies for this compound depends on the specific goals of the research.

Method 1 is a more convergent approach, ideal for laboratory-scale synthesis, especially if the precursor, 5-Bromo-2,3-dimethoxypyridine, is commercially available. The success of this route hinges on the critical selective demethylation step, which may require careful optimization of reaction conditions to achieve high yields and purity.

Method 2 offers a more classical and potentially more scalable approach. While it may involve more synthetic steps from simple starting materials, it provides greater flexibility for creating a library of analogues by varying the acyclic precursors. This method is well-suited for process development and large-scale production where cost of starting materials and scalability are primary concerns.

For researchers in the early stages of drug discovery, the flexibility of Method 2 might be more advantageous for structure-activity relationship (SAR) studies. For those requiring a specific quantity of the target molecule for further elaboration, and where the precursor is accessible, the more direct nature of Method 1 could be the preferred route. Ultimately, the optimal synthetic strategy will be a balance of factors including cost, time, scale, and the desired level of molecular diversity.

References

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 5-Bromo-3-methoxypyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Core Principle: Hazard Identification and Risk Mitigation

The presence of a brominated heterocyclic core suggests that this compound should be treated as a hazardous substance. Brominated organic compounds can be toxic and environmentally persistent. Therefore, under no circumstances should this chemical be disposed of via standard laboratory drains or as general waste.[1][2]

Table 1: Hazard Profile of Structurally Related Pyridinone and Pyridine Compounds

Hazard ClassificationCompound: 5-Bromo-3-methyl-2(1H)-pyridinone[3][4]Compound: 5-Bromo-2-methoxypyridine[5]Anticipated Hazard for 5-Bromo-3-methoxypyridin-2(1H)-one
Acute Toxicity Harmful if swallowed (Category 4)[3][4]Not classified, but general caution advised.Assume Harmful if Swallowed
Skin Irritation Causes skin irritation (Category 2)[3][4]Causes skin irritation (Category 2)[5]Assume Causes Skin Irritation
Eye Irritation Causes serious eye damage (Category 1)[3][4]Causes serious eye irritation (Category 2)[5]Assume Causes Serious Eye Damage/Irritation
Respiratory Irritation Not explicitly classified.May cause respiratory irritation (STOT SE 3)[5]Assume Potential for Respiratory Irritation

Disclaimer: This table is an inferential risk assessment based on available data for analogous compounds. All waste containing this compound must be handled as hazardous.

Regulatory Framework: Compliance is Non-Negotiable

The disposal of chemical waste is strictly regulated. In the United States, the primary governing authority is the Environmental Protection Agency (EPA), which enforces the Resource Conservation and Recovery Act (RCRA).[6][7] This "cradle-to-grave" system mandates that generators of hazardous waste are responsible for its safe handling and disposal from generation to its final fate.[8] All procedures outlined in this guide are designed to meet or exceed RCRA standards for hazardous waste generators.[9]

Step-by-Step Disposal Protocol

This protocol provides a systematic approach to the collection, storage, and disposal of waste containing this compound.

Personal Protective Equipment (PPE)

Before handling any waste, ensure the following PPE is worn to prevent exposure:

  • Gloves: Nitrile or other chemical-resistant gloves are mandatory. If contamination occurs, change gloves immediately.[10]

  • Eye Protection: Wear safety goggles with side shields or a face shield.[3]

  • Lab Coat: A long-sleeved lab coat must be worn to prevent skin contact.[11]

  • Respiratory Protection: All handling of solid waste or procedures that could generate dust or aerosols must be conducted within a certified chemical fume hood.[10]

Waste Segregation: The Critical First Step

Proper segregation is crucial to prevent dangerous chemical reactions and to ensure correct disposal.[12]

  • Classification: Waste containing this compound must be classified as "Halogenated Organic Waste." [1]

  • Incompatibility: Do not mix this waste stream with non-halogenated solvents, acids, bases, or oxidizers.[2][13] Keep solid and liquid waste separate whenever possible.[13]

Waste Collection and Containerization
  • Container Selection: Use a designated, leak-proof container made of a chemically compatible material (e.g., high-density polyethylene). The container must be in good condition with a secure, screw-top lid.[2][14]

  • Waste Types: This waste stream includes:

    • Unused or expired this compound.

    • Grossly contaminated items such as weighing papers, pipette tips, and gloves.

    • Absorbent materials used to clean up spills.

Labeling Requirements

Accurate labeling is a key component of regulatory compliance and safety.

  • Mandatory Labeling: The container must be clearly labeled with the words "Hazardous Waste." [15]

  • Contents: List the full chemical name: "this compound." Do not use abbreviations.[15] If it is part of a mixture, list all components and their approximate percentages.

Temporary Storage (Satellite Accumulation)
  • Location: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area must be at or near the point of generation and under the control of laboratory personnel.[2][12]

  • Secondary Containment: It is best practice to place the waste container within a larger, chemically resistant secondary container to contain any potential leaks.[12]

  • Closure: The container must remain closed at all times except when waste is being added.[2]

Final Disposal
  • Professional Disposal: The ultimate disposal of this hazardous waste must be carried out by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[1][2]

  • Prohibited Actions: It is illegal and unsafe to dispose of this chemical down the sanitary sewer or in the regular trash.[1] High-temperature incineration at a permitted facility is the standard disposal method for such compounds.[1]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and operational flow for the proper disposal of this compound.

G cluster_prep Step 1: Preparation & Segregation cluster_collection Step 2: Collection & Labeling cluster_storage Step 3: Storage & Disposal A Identify Waste: This compound B Wear Full PPE: Gloves, Goggles, Lab Coat A->B Handle with care C Classify as: 'Halogenated Organic Waste' B->C D Select Compatible Waste Container C->D E Affix 'Hazardous Waste' Label D->E F Add Waste to Container E->F G List Full Chemical Name & Accumulation Date F->G H Keep Container Securely Closed G->H I Store in Designated Satellite Accumulation Area H->I J Arrange Pickup via EHS or Licensed Contractor I->J K Final Disposal: High-Temperature Incineration J->K

Caption: Disposal workflow for this compound.

Emergency Procedures: Spill Management

In the event of a spill, prompt and correct action is critical to minimize exposure and environmental contamination.

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.

  • Assess and Equip: Don appropriate PPE, including respiratory protection if the spill is large or generates dust.[16]

  • Containment: For liquid spills, use an inert absorbent material like vermiculite or sand to contain the spill.[16] For solid spills, gently cover with absorbent pads.

  • Collection: Carefully sweep or scoop the contained material into a designated hazardous waste container.[16] Avoid actions that create dust.

  • Decontamination: Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[10]

  • Report: Report the spill to your laboratory supervisor and your institution's EHS department.

By adhering to this comprehensive guide, laboratory professionals can ensure the safe, compliant, and environmentally responsible disposal of this compound, upholding the highest standards of laboratory safety and scientific integrity.

References

  • Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories.
  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
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  • U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations.
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  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste.
  • U.S. Environmental Protection Agency. (2025, March 24). Learn the Basics of Hazardous Waste.
  • U.S. Environmental Protection Agency. (2019, March 27). US EPA Issues Final Rule Governing Management for Hazardous Waste Pharmaceuticals.
  • ECHEMI. (n.d.). 5-Bromo-3-methyl-2(1H)-pyridinone SDS, 89488-30-2 Safety Data Sheets.
  • Sigma-Aldrich. (n.d.). 5-Bromo-2-methoxypyridine 95 13472-85-0.
  • Sigma-Aldrich. (2014, June 29). Safety Data Sheet.
  • Fisher Scientific. (2024, March 8). SAFETY DATA SHEET - 5-Bromo-3-methoxyquinoline.
  • Chem-Impex. (n.d.). 5-Bromo-2-hydroxy-3-nitropyridine.
  • BLDpharm. (n.d.). 1189757-62-7|this compound.
  • Thermo Fisher Scientific. (2004, April 19). SAFETY DATA SHEET - 5-Bromo-2-methoxypyridine.
  • Sigma-Aldrich. (2024, September 7). SAFETY DATA SHEET - 5-Bromo-2-formylpyridine.
  • University of Wyoming. (n.d.). Chemical Process SOP Example.
  • Pipzine Chemicals. (n.d.). 5-Bromo-3-fluoro-2-methoxypyridine.
  • Fisher Scientific. (2004, April 19). SAFETY DATA SHEET - 5-Bromo-2-methoxypyridine.
  • Aldrich. (2025, May 6). Aldrich 274372 - SAFETY DATA SHEET.
  • ECHEMI. (n.d.). 5-Bromo-2-methoxypyridine SDS, 13472-85-0 Safety Data Sheets.
  • PubChem. (n.d.). 5-Bromo-2-hydroxy-3-methylpyridine | C6H6BrNO | CID 285436.
  • Benchchem. (n.d.). Proper Disposal of 5-Bromo-N-phenylpyridin-3-amine: A Step-by-Step Guide for Laboratory Professionals.
  • Benchchem. (n.d.). Proper Disposal of 2-Bromo-5-methylpyridin-4-amine: A Guide for Laboratory Professionals.
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Personal protective equipment for handling 5-Bromo-3-methoxypyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Operational Guide: Safe Handling of 5-Bromo-3-methoxypyridin-2(1H)-one

This document provides a comprehensive, step-by-step protocol for the safe handling, use, and disposal of this compound. As a brominated heterocyclic compound, this substance requires rigorous adherence to safety protocols to mitigate risks. This guide is designed for researchers and drug development professionals, synthesizing technical data with established laboratory best practices to ensure a self-validating system of safety.

Urgent Safety Profile & Hazard Assessment

While a specific Safety Data Sheet (SDS) for this compound is not universally available, a robust hazard assessment can be constructed by analyzing structurally analogous compounds. Data from similar pyridinone and brominated aromatic compounds suggest the following primary hazards:

  • Acute Oral Toxicity: Harmful if swallowed.[1]

  • Skin Irritation: Causes skin irritation upon contact.[1][2][3][4][5]

  • Serious Eye Damage/Irritation: Poses a significant risk of causing serious eye irritation or damage.[1][3][5]

  • Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.[3][4][5][6]

Therefore, all handling procedures must assume the compound is hazardous and operate on the principle of minimizing all potential routes of exposure—inhalation, ingestion, and dermal contact.

Mandatory Personal Protective Equipment (PPE)

Engineering controls, such as a certified chemical fume hood, are the primary line of defense.[7] PPE serves as the final, critical barrier between the researcher and the chemical. Do not handle this compound outside of a designated and properly functioning fume hood.

PPE CategoryRecommended EquipmentRationale & Best Practices
Eye & Face Protection Chemical splash goggles with side shields conforming to NIOSH or EN 166 standards. A face shield is also recommended.Protects against splashes and airborne particulates. A face shield offers an additional layer of protection for the entire face, which is crucial given the risk of serious eye damage.[1][7][8]
Hand Protection Chemically resistant, impervious gloves (e.g., Butyl rubber or Nitrile). Double-gloving is required.Prevents direct skin contact and irritation.[1][7] Butyl rubber offers excellent resistance to a wide range of organic compounds.[9] Double-gloving minimizes the risk of exposure from a single glove failure and allows for safe removal of the contaminated outer layer.[10]
Respiratory Protection Not required if handled exclusively within a certified chemical fume hood.A fume hood provides adequate ventilation to control airborne concentrations.[7] If a fume hood is not available or in the event of a large spill, a NIOSH-approved respirator with an appropriate chemical cartridge is mandatory.[11]
Protective Clothing A flame-resistant lab coat and full-length pants. A chemical-resistant apron is recommended for larger quantities.Protects skin and personal clothing from spills and contamination.[7][8] Ensure the lab coat is fully buttoned. Contaminated clothing must be removed immediately and decontaminated before reuse.[1]

Step-by-Step Safe Handling Protocol

This protocol outlines the essential steps for safely handling this compound from receipt to use in an experiment.

3.1. Pre-Handling Preparations

  • Designate a Work Area: All work with this compound must be performed inside a certified chemical fume hood.

  • Assemble Materials: Before introducing the chemical, ensure all necessary equipment (glassware, spatulas, weighing paper, solvents) and waste containers are inside the fume hood.

  • Verify Emergency Equipment: Confirm that a safety shower and eyewash station are accessible and unobstructed, within a 10-second travel distance.[12]

  • Don PPE: Put on all required PPE as detailed in the table above before handling the chemical container.

3.2. Weighing and Dispensing

  • Tare the Balance: If using an analytical balance inside the hood, ensure it is tared with the weigh boat or paper.

  • Minimize Dust: Open the container slowly. Use a spatula to carefully transfer the solid compound. Avoid any actions that could generate dust. Do not pour the dry powder.

  • Seal Promptly: Tightly close the primary container immediately after dispensing the required amount.[7]

  • Dissolution: If making a solution, add the solvent to the weighed solid within the fume hood. Ensure the vessel is appropriately sized to prevent splashing.

3.3. Post-Handling Decontamination

  • Clean Equipment: Decontaminate all non-disposable equipment (spatulas, glassware) that came into contact with the chemical. A suitable solvent wash followed by soap and water is typically effective.

  • Clean Work Surface: Wipe down the work surface inside the fume hood with an appropriate solvent and then a cleaning agent.

  • Doffing PPE: Remove PPE in the correct order to prevent cross-contamination. Remove the outer gloves first and dispose of them in the designated solid hazardous waste container. Then remove the lab coat and other PPE. Remove inner gloves last.

  • Personal Hygiene: Wash hands thoroughly with soap and water after all work is complete.[1][7]

Safe_Handling_Workflow cluster_prep Preparation Phase cluster_handling Active Handling (Inside Fume Hood) cluster_cleanup Post-Handling & Disposal A Verify Fume Hood & Emergency Equipment B Don Full PPE (Double Gloves, Goggles, Lab Coat) A->B C Weigh & Dispense Chemical Carefully B->C D Perform Experimental Procedure C->D E Secure Primary Container D->E F Decontaminate Surfaces & Equipment E->F G Segregate Waste: Halogenated Organics F->G H Doff PPE Correctly G->H I Wash Hands Thoroughly H->I

Caption: A logical workflow for the safe handling of this compound.

Emergency Procedures

Immediate and correct action is critical in the event of an exposure or spill.

  • Skin Contact: Immediately remove contaminated clothing.[1] Flush the affected skin with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.[13]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[13]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

  • Minor Spill (Inside Fume Hood): Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand). Do not raise dust.[7] Carefully collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.[14]

  • Major Spill (Outside Fume Hood): Evacuate the immediate area and alert personnel. If flammable, extinguish all ignition sources.[14] Contact your institution's Environmental Health & Safety (EH&S) department immediately.

Storage & Disposal Plan

Proper storage and waste management are essential for long-term safety and regulatory compliance.

5.1. Storage

  • Location: Store in a cool, dry, and well-ventilated area away from direct sunlight and heat.[7][14]

  • Container: Keep the container tightly sealed to prevent degradation and the release of vapors.[7]

  • Segregation: Store away from incompatible materials such as strong oxidizing agents, acids, and bases.[6] Brominated compounds should be stored separately from alkalis and reducing agents.[14]

5.2. Waste Disposal Improper disposal of brominated organic compounds can cause significant environmental harm.[14] All waste must be treated as hazardous.

  • Halogenated Organic Waste: All waste containing this compound, including residual solids and solutions, must be collected in a dedicated, clearly labeled "Halogenated Organic Waste" container.[14] Do not mix with non-halogenated waste.[14]

  • Solid Waste: All contaminated disposable items (gloves, weigh paper, absorbent materials, etc.) must be collected in a sealed container labeled as solid hazardous waste.[7][14]

  • Disposal Program: All waste must be disposed of through your institution's hazardous waste management program, in accordance with all local, state, and federal regulations.[7]

References

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  • Benchchem. Personal protective equipment for handling (Pyridin-2-ylmethylideneamino)thiourea.
  • ECHEMI. 5-Bromo-3-methyl-2(1H)
  • Fisher Scientific.
  • Fisher Scientific. SAFETY DATA SHEET - 2-Amino-5-bromo-3-hydroxypyridine.
  • CHEMM. Personal Protective Equipment (PPE).
  • Sigma-Aldrich.
  • Solubility of Things. Personal Protective Equipment (PPE).
  • ECHEMI.
  • Thermo Fisher Scientific.
  • University of Tennessee Knoxville. Personal Protective Equipment (PPE) - Glove Selection Chart.
  • Sigma-Aldrich.
  • Washington State University.
  • Centers for Disease Control and Prevention (CDC). Personal Protective Equipment for Use in Handling Hazardous Drugs.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.